Uliginosin B
Description
Structure
3D Structure
Propriétés
Numéro CAS |
19809-79-1 |
|---|---|
Formule moléculaire |
C28H34O8 |
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
4-[[5,7-dihydroxy-2,2-dimethyl-8-(2-methylpropanoyl)chromen-6-yl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C28H34O8/c1-12(2)19(29)17-22(32)15(21(31)14-9-10-27(5,6)36-24(14)17)11-16-23(33)18(20(30)13(3)4)26(35)28(7,8)25(16)34/h9-10,12-13,31-34H,11H2,1-8H3 |
Clé InChI |
JJUVIYDZIBWTQA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O |
SMILES canonique |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O |
Autres numéros CAS |
10-00-4 |
Synonymes |
uliginosin B |
Origine du produit |
United States |
Foundational & Exploratory
The Natural Provenance of Uliginosin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uliginosin B, a dimeric acylphloroglucinol, has garnered significant interest within the scientific community for its promising pharmacological activities, including antidepressant, analgesic, and antimicrobial properties. This technical guide provides an in-depth overview of the natural sources of Uliginosin B, detailing quantitative data, experimental protocols for its isolation, and insights into its biosynthetic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Natural Sources of Uliginosin B
Uliginosin B is a secondary metabolite primarily found in various species of the plant genus Hypericum, commonly known as St. John's Wort. Its presence has been confirmed in a range of Hypericum species, making this genus the exclusive natural source identified to date.
Quantitative Data on Uliginosin B Content
The concentration of Uliginosin B can vary significantly between different Hypericum species and even between different parts of the same plant. The following table summarizes the available quantitative data on Uliginosin B content in various Hypericum species.
| Plant Species | Plant Part | Concentration (% w/w) | Analytical Method | Reference(s) |
| Hypericum caprifoliatum | Flowers | up to 0.188% | HPLC | [1] |
| Hypericum polyanthemum | Aerial Parts (Cyclohexane Extract) | 16% | Not specified | [2] |
| Hypericum myrianthum | Not specified | Not specified | HPLC | [1] |
| Hypericum carinatum | Not specified | Not specified | HPLC | [1] |
| Hypericum uliginosum | Not specified | Not specified | Isolation | [3][4] |
| Hypericum mexicanum | Lipophilic Extract | Not specified | Bioassay-guided isolation | [5] |
| Hypericum japonicum | Not specified | Reported Presence | Not specified | [6] |
Experimental Protocols
The isolation and quantification of Uliginosin B from its natural sources involve a series of chromatographic techniques. Below are detailed methodologies synthesized from the available scientific literature.
Extraction of Uliginosin B from Hypericum polyanthemum
This protocol is based on methods described for the extraction of acylphloroglucinols from Hypericum species.
1. Plant Material Preparation:
-
Collect the aerial parts of Hypericum polyanthemum during its flowering stage.
-
Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder.
2. Extraction:
-
Macerate the powdered plant material with cyclohexane (B81311) or n-hexane at room temperature for 24-48 hours with occasional stirring. The ratio of plant material to solvent should be approximately 1:10 (w/v).
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude cyclohexane/hexane extract.
Isolation and Purification of Uliginosin B
The crude extract is a complex mixture of compounds requiring further separation to isolate Uliginosin B.
1. Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
2. Thin Layer Chromatography (TLC) Monitoring:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: n-hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v).
-
Visualization: Observe the plates under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Pool the fractions containing the compound with the same Rf value as a Uliginosin B standard (if available) or the major phloroglucinol (B13840) spot.
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional, for higher purity):
-
For final purification, the enriched fractions from column chromatography can be subjected to preparative HPLC.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid).
-
Detection: UV detector at 220 nm or 280 nm.
-
Collect the peak corresponding to Uliginosin B.
Quantitative Analysis of Uliginosin B by HPLC
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Waters Nova-Pack C18 column (4 µm, 3.9 mm × 150 mm) with a guard column.[1]
-
Mobile Phase: Isocratic elution with 95% acetonitrile and 5% water, containing 0.01% trifluoroacetic acid (TFA).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of purified Uliginosin B of known concentration in the mobile phase. Prepare a series of dilutions to construct a calibration curve.
-
Sample Solution: Accurately weigh the dried extract, dissolve it in the mobile phase, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.
4. Quantification:
-
Identify the Uliginosin B peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of Uliginosin B in the sample using the calibration curve generated from the standard solutions.
Biosynthesis of Uliginosin B
The biosynthesis of dimeric acylphloroglucinols like Uliginosin B in Hypericum species is proposed to start from the monomeric precursor, phlorisobutyrophenone (B1231217) (PIB). The pathway involves the formation of phloroglucinol and filicinic acid moieties, which then undergo dimerization.
Caption: Proposed biosynthetic pathway of Uliginosin B.
Signaling Pathway of Uliginosin B's Antidepressant-like Action
The antidepressant-like effects of Uliginosin B are attributed to its ability to inhibit the reuptake of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This is achieved not by direct binding to the monoamine transporters, but by modulating the activity of the Na+,K+-ATPase pump, which maintains the sodium gradient essential for transporter function.
References
- 1. The Influence of Na+, K+-ATPase on Glutamate Signaling in Neurodegenerative Diseases and Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Discovery, Isolation, and Characterization of Uliginosin B from Hypericum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uliginosin B, a prominent dimeric acylphloroglucinol, has emerged as a compound of significant interest within the scientific community, particularly for its potential therapeutic applications. First isolated from Hypericum uliginosum, this natural product has since been identified in several other Hypericum species, including H. polyanthemum, H. myrianthum, H. japonicum, and H. mexicanum[1]. Structurally, Uliginosin B is characterized by a filicinic acid moiety linked to a phloroglucinol (B13840) derivative. Its discovery has paved the way for investigations into its biological activities, revealing promising antidepressant-like and antinociceptive effects. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activities of Uliginosin B, tailored for professionals in research and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the yield and biological activity of Uliginosin B.
Table 1: Yield of Uliginosin B from Various Hypericum Species
| Hypericum Species | Plant Part | Extraction Solvent | Reported Yield (% w/w) |
| H. caprifoliatum | Flowers | Not Specified | Up to 0.188 |
| H. myrianthum | Aerial Parts | Hexane | Not explicitly quantified, but present |
| H. japonicum | Whole Plant | Not Specified | Not explicitly quantified, but present |
| H. polyanthemum | Aerial Parts | Cyclohexane (B81311) | Not explicitly quantified, but is a main phloroglucinol derivative |
Table 2: In Vitro Biological Activity of Uliginosin B
| Target | Assay | IC50 Value (nM) |
| Dopamine Transporter (DAT) | Synaptosomal Uptake Inhibition | 90 ± 38 |
| Serotonin Transporter (SERT) | Synaptosomal Uptake Inhibition | 252 ± 13 |
| Noradrenaline Transporter (NET) | Synaptosomal Uptake Inhibition | 280 ± 48 |
Experimental Protocols
Isolation and Purification of Uliginosin B from Hypericum polyanthemum
This protocol is a synthesized methodology based on literature reports for the isolation and purification of Uliginosin B.
a. Plant Material and Extraction:
-
Obtain dried and powdered aerial parts of Hypericum polyanthemum.
-
Perform an exhaustive extraction with cyclohexane at room temperature.
-
Concentrate the resulting extract under reduced pressure to yield a crude cyclohexane extract.
b. Column Chromatography:
-
Subject the crude cyclohexane extract to column chromatography on silica (B1680970) gel 60.
-
Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) of increasing polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing Uliginosin B.
c. Preparative Thin-Layer Chromatography (pTLC):
-
Pool the Uliginosin B-rich fractions and concentrate.
-
Apply the concentrated fraction to preparative silica gel GF254 plates.
-
Develop the plates using a solvent system of n-hexane:dichloromethane (1:1 v/v).
-
Visualize the bands under UV light (254 nm) and scrape the band corresponding to Uliginosin B.
-
Elute the compound from the silica gel with a suitable solvent (e.g., ethyl acetate or acetone) and evaporate the solvent to obtain purified Uliginosin B.
d. Purity Assessment:
-
Assess the purity of the isolated Uliginosin B using High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 95:5 v/v) with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 274 nm.
-
Structural Elucidation of Uliginosin B
The structure of Uliginosin B is confirmed through a combination of spectroscopic techniques.
a. Mass Spectrometry (MS):
-
Perform Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight and fragmentation pattern of the isolated compound.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified Uliginosin B in a suitable deuterated solvent (e.g., CDCl3 or acetone-d6).
-
Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical environment of the protons and carbons.
-
Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, to establish the connectivity of the atoms within the molecule.
Table 3: Spectroscopic Data for Uliginosin B
| Technique | Key Observations |
| ¹H NMR | Characteristic signals for aromatic protons, methyl groups, and methylene (B1212753) bridge protons. |
| ¹³C NMR | Resonances corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons. |
| ESI-MS | Provides the molecular ion peak [M-H]⁻, confirming the molecular formula C28H34O8. |
Signaling Pathways and Mechanisms of Action
Antidepressant-like Activity
Uliginosin B exhibits antidepressant-like effects primarily through the modulation of the monoaminergic system. Unlike typical antidepressants, it does not directly bind to and block monoamine transporters. Instead, its mechanism is linked to the inhibition of Na+,K+-ATPase.
dot
References
Uliginosin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uliginosin B is a naturally occurring dimeric acylphloroglucinol that has garnered significant interest in the scientific community for its diverse and potent biological activities. Isolated from various Hypericum species, this complex molecule presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological effects of Uliginosin B, with a focus on its underlying mechanisms of action. Detailed experimental protocols and visual representations of its signaling pathways are included to support further research and drug development efforts.
Chemical Structure and Properties
Uliginosin B is characterized by a dimeric structure formed from filicinic acid and phloroglucinol (B13840) moieties. Its chemical identity and properties are summarized below.
Table 1: Chemical and Physical Properties of Uliginosin B
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₄O₈ | [1][2] |
| Molecular Weight | 498.57 g/mol | [1][2] |
| IUPAC Name | 4-[[5,7-dihydroxy-2,2-dimethyl-8-(2-methylpropanoyl)chromen-6-yl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | [1] |
| CAS Number | 19809-79-1 | [1] |
| Appearance | Pale yellow crystals | [3] |
| Melting Point | 139.5-142.0 °C | [3] |
| UV Absorption (in cyclohexane) | λmax 230 nm, 270 nm | [3] |
| Solubility | Soluble in organic solvents such as hexane (B92381) and cyclohexane. | [4][[“]] |
Biological Activities and Mechanisms of Action
Uliginosin B exhibits a remarkable range of pharmacological effects, including antinociceptive, antidepressant-like, and antifungal activities. These effects are mediated through complex interactions with multiple signaling pathways.
Antinociceptive Activity
Uliginosin B has demonstrated significant antinociceptive (pain-relieving) effects in various preclinical models.[6] Its mechanism of action is multifaceted and involves the modulation of several key neurotransmitter systems.
-
Monoaminergic System: Uliginosin B indirectly activates dopaminergic and opioid systems.[6] It inhibits the reuptake of dopamine (B1211576), leading to an increased concentration of this neurotransmitter in the synaptic cleft and subsequent activation of dopamine receptors.[6] The antinociceptive effect is abolished by the dopamine D2 receptor antagonist sulpiride (B1682569) and the general opioid antagonist naloxone.[6]
-
Glutamatergic System: The antinociceptive effect of Uliginosin B is significantly reduced by the NMDA receptor antagonist MK-801, indicating an interaction with the glutamatergic system.[4]
-
Adenosinergic System: The adenosinergic system plays a crucial role in the antinociceptive action of Uliginosin B. Its effects are prevented by the selective adenosine (B11128) A1 receptor antagonist DPCPX and the selective A2A receptor antagonist ZM 241385.[7] Furthermore, Uliginosin B's effect is completely blocked by an inhibitor of ecto-5'-nucleotidase, an enzyme responsible for the production of adenosine from AMP.[7] This suggests that Uliginosin B enhances adenosinergic signaling, contributing to its analgesic properties.[7]
Antidepressant-Like Activity
Uliginosin B has shown promising antidepressant-like activity in animal models.[[“]] This activity is primarily attributed to its influence on the monoaminergic system.
-
Monoamine Reuptake Inhibition: Uliginosin B inhibits the synaptosomal uptake of dopamine (IC₅₀ = 90 ± 38 nM), serotonin (B10506) (IC₅₀ = 252 ± 13 nM), and noradrenaline (IC₅₀ = 280 ± 48 nM).[[“]] Notably, it does not bind directly to the monoamine transporters, suggesting an indirect mechanism of action.[[“]]
-
Receptor Involvement: The antidepressant-like effect is prevented by antagonists of dopamine D1 (SCH 23390) and D2 (sulpiride) receptors, α1 (prazosin) and α2 (yohimbine) adrenoceptors, and by the inhibition of serotonin synthesis (pCPA).[[“]]
-
Na+,K+-ATPase Activity: Uliginosin B has been shown to increase the activity of Na+,K+-ATPase in the cerebral cortex of mice. This action may alter the Na+ gradient across neuronal membranes, which in turn could affect the function of monoamine transporters that are dependent on this gradient.[8]
Antifungal Activity
Recent studies have highlighted the potent antifungal properties of Uliginosin B and related dimeric acylphloroglucinols.[9]
-
Activity against Candida: Uliginosin B and its derivatives have demonstrated strong anti-Candida activity, including against fluconazole-resistant strains, with fungal growth inhibition observed at micromolar concentrations (3 to 32 µM).[9][10]
-
Mechanism of Action: A chemogenomic screen of a related compound, 3′prenyl uliginosin B, revealed that it targets genes involved in cell cycle regulation and cytoskeleton assembly in fungi.[9] This suggests a novel mechanism of antifungal action that could be exploited for the development of new antifungal agents.
Table 2: Summary of Biological Activities and IC₅₀/Effective Doses
| Biological Activity | Key Findings | IC₅₀ / Effective Dose | Source(s) |
| Antinociceptive | Mediated by dopaminergic, opioid, glutamatergic, and adenosinergic systems. | 15 mg/kg (i.p.) in mice | [4][6][7] |
| Antidepressant-Like | Inhibition of dopamine, serotonin, and noradrenaline reuptake. | 10 mg/kg (p.o.) in mice; Dopamine uptake IC₅₀: 90 ± 38 nM; Serotonin uptake IC₅₀: 252 ± 13 nM; Noradrenaline uptake IC₅₀: 280 ± 48 nM | [[“]][8] |
| Antifungal | Inhibition of Candida growth, including resistant strains. | 3 to 32 µM | [9][10] |
Experimental Protocols
Isolation of Uliginosin B from Hypericum species
A common method for the isolation of Uliginosin B involves bioassay-guided fractionation of a lipophilic extract from the aerial parts of Hypericum species, such as Hypericum mexicanum or Hypericum polyanthemum.[4][9]
-
Extraction: The dried and powdered aerial parts of the plant are extracted with a non-polar solvent like hexane.[4]
-
Partitioning: The resulting hexane extract is then partitioned to separate compounds based on their polarity.
-
Chromatography: The active fraction is subjected to silica (B1680970) gel column chromatography. Elution with a gradient of solvents (e.g., n-hexane/ethyl acetate) allows for the separation of different compounds.[10]
-
Purification: Fractions containing Uliginosin B are further purified using techniques such as preparative thin-layer chromatography (TLC).[10]
-
Structure Elucidation: The structure of the isolated Uliginosin B is confirmed by spectroscopic methods, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).[9]
Synthesis of Uliginosin B
A reproducible synthesis for Uliginosin B has been reported, providing a viable alternative to its isolation from natural sources, which can be limited.[11] The synthesis involves a multi-step process that is not fully detailed in the initial literature but is described as reproducible. Further investigation of the cited literature is recommended for the full, detailed protocol.
In vivo Assessment of Antinociceptive Activity (Hot-Plate Test)
The hot-plate test is a standard method to evaluate the analgesic properties of a compound in rodents.[4]
-
Animals: Male mice are used for the experiment.
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 1 °C) is used.
-
Procedure:
-
Mice are individually placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
Uliginosin B (e.g., 15 and 90 mg/kg) is administered intraperitoneally (i.p.).[4]
-
The latency to the nociceptive response is measured at different time points after administration.
-
-
Mechanism of Action Studies: To investigate the involvement of different receptor systems, specific antagonists are administered prior to Uliginosin B. Examples include:
-
Monoaminergic System: Prazosin (α1 antagonist), yohimbine (B192690) (α2 antagonist), pCPA (serotonin synthesis inhibitor).[4]
-
Glutamatergic System: MK-801 (NMDA receptor antagonist).[4]
-
Adenosinergic System: DPCPX (A1 antagonist), ZM 241385 (A2A antagonist), AMPCP (ecto-5'-nucleotidase inhibitor).[7]
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Uliginosin B.
Antidepressant-Like Signaling Pathway
Caption: Uliginosin B's antidepressant-like signaling pathway.
Antinociceptive Signaling Pathway
Caption: Uliginosin B's multifaceted antinociceptive signaling.
Conclusion
Uliginosin B is a compelling natural product with a complex chemical structure and a wide array of biological activities. Its ability to modulate multiple key signaling pathways, including the monoaminergic, glutamatergic, and adenosinergic systems, underscores its potential as a lead compound for the development of new drugs for pain, depression, and fungal infections. The detailed information on its properties and experimental protocols provided in this guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable molecule. Further investigation into its synthesis, downstream signaling cascades, and clinical efficacy is warranted.
References
- 1. Adenosine receptor activation and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presynaptic NMDA receptors control nociceptive transmission at the spinal cord level in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of peripheral adenosine receptors in glutamate-induced pain nociceptive behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Ecto-5′-Nucleotidase (CD73)-Mediated Formation of Adenosine Is Critical for the Striatal Adenosine A2A Receptor Functions | Journal of Neuroscience [jneurosci.org]
- 9. Nociceptor activity induces nonionotropic NMDA receptor signaling to enable spinal reconsolidation and reverse pathological pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological roles for ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
The Biosynthesis of Uliginosin B: A Technical Guide for Researchers
An In-depth Exploration of the Biosynthetic Pathway of a Promising Acylphloroglucinol
This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of Uliginosin B, a dimeric acylphloroglucinol with significant pharmacological potential, primarily found in plants of the Hypericum genus. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry, biosynthesis, and potential applications of Uliginosin B.
Introduction to Uliginosin B
Uliginosin B is a complex secondary metabolite belonging to the class of dimeric acylphloroglucinols. These compounds are characterized by a core structure derived from the dimerization of two monomeric phloroglucinol (B13840) units. Uliginosin B has garnered scientific interest due to its potential biological activities. It is predominantly found in various Hypericum species, which have a long history of use in traditional medicine. Understanding the biosynthetic pathway of Uliginosin B is crucial for its sustainable production through metabolic engineering or synthetic biology approaches, paving the way for further pharmacological investigation and drug development.
The Proposed Biosynthetic Pathway of Uliginosin B
The biosynthesis of Uliginosin B is a multi-step process that begins with fundamental building blocks from primary metabolism and proceeds through a series of enzymatic reactions to form the complex dimeric structure. The proposed pathway can be broadly divided into three key stages:
-
Formation of the Phlorisobutyrophenone (PIBP) Monomer: This stage involves the synthesis of the first monomeric precursor, a derivative of phlorisobutyrophenone.
-
Formation of the Filicinic Acid Monomer: The second monomeric unit, a derivative of filicinic acid, is synthesized through a distinct branch of the pathway.
-
Dimerization and Final Modification: The two monomeric precursors undergo a crucial dimerization step, followed by any final modifications, to yield Uliginosin B.
Stage 1: Biosynthesis of the Phlorisobutyrophenone (PIBP) Monomer
The biosynthesis of the PIBP core is initiated by the condensation of one molecule of isobutyryl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by a Type III Polyketide Synthase (PKS) , specifically an isobutyrophenone synthase (BUS) . Type III PKSs are homodimeric enzymes that iteratively catalyze the decarboxylative condensation of malonyl-CoA with a starter CoA-ester, in this case, isobutyryl-CoA. The resulting polyketide chain undergoes intramolecular C6->C1 Claisen condensation to form the aromatic phloroglucinol ring.
Stage 2: Biosynthesis of the Filicinic Acid Monomer
The precise biosynthetic pathway for the filicinic acid moiety in Hypericum species is less well-defined. However, it is generally accepted that filicinic acid and its derivatives are also of polyketide origin. The biosynthesis likely involves the condensation of acetyl-CoA with several molecules of malonyl-CoA, followed by cyclization and subsequent modifications, such as C- and O-methylation, catalyzed by specific enzymes. Further research, including isotopic labeling studies and enzyme characterization, is required to fully elucidate this branch of the pathway.
Stage 3: Dimerization and Formation of Uliginosin B
The cornerstone of Uliginosin B biosynthesis is the dimerization of the PIBP and filicinic acid monomers. It is hypothesized that this crucial step is catalyzed by a Berberine Bridge Enzyme (BBE)-like protein . BBE-like enzymes are FAD-dependent oxidases known to catalyze oxidative C-C bond formation, leading to the formation of cyclic structures. In the case of Uliginosin B, the BBE-like enzyme would likely catalyze an oxidative coupling reaction between the two monomeric precursors, forming the methylene (B1212753) bridge that characterizes the dimeric structure. Subsequent enzymatic modifications, if any, would then lead to the final Uliginosin B molecule.
Uliginosin B: A Novel Antidepressant Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Uliginosin B, a phloroglucinol (B13840) derivative isolated from Hypericum polyanthemum, has demonstrated significant antidepressant-like activity in preclinical models. Its mechanism of action diverges from classical antidepressants, presenting a promising new avenue for therapeutic development. This document provides a comprehensive technical overview of the molecular mechanisms underlying the antidepressant effects of Uliginosin B, with a focus on its unique interaction with the monoaminergic system and its modulation of neuronal ion gradients. Detailed experimental protocols, quantitative data, and visual representations of its signaling pathways are presented to facilitate further research and development.
Introduction
Major depressive disorder (MDD) is a significant global health concern, and a substantial portion of patients do not respond adequately to currently available treatments. The majority of existing antidepressants, such as selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), primarily act by directly blocking the binding of monoamines to their respective transporters.[1] Uliginosin B, a natural compound, exhibits potent antidepressant-like effects through a novel mechanism that does not involve direct competition for the binding sites on monoamine transporters.[2][3][4][5][6] This distinction positions Uliginosin B as a lead compound for a new generation of antidepressant drugs.
Core Mechanism of Action: Indirect Monoamine Reuptake Inhibition
The primary antidepressant-like activity of Uliginosin B stems from its ability to inhibit the presynaptic reuptake of dopamine (B1211576) (DA), serotonin (5-HT), and norepinephrine (B1679862) (NE).[3][6] However, unlike conventional antidepressants, Uliginosin B does not bind directly to the monoamine transporter proteins.[2][3][4][5][6] Instead, it is hypothesized to modulate the activity of Na+,K+-ATPase, an enzyme crucial for maintaining the sodium gradient across the neuronal membrane.[2][4][5] This alteration of the Na+ gradient indirectly impairs the function of the sodium-dependent monoamine transporters, leading to an increase in the synaptic availability of these neurotransmitters.[2][4]
Signaling Pathway Diagram
Caption: Proposed mechanism of action for Uliginosin B.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on Uliginosin B.
Table 1: In Vitro Monoamine Uptake Inhibition
| Neurotransmitter | IC50 (nM) | Source |
| Dopamine | 90 ± 38 | [3][6] |
| Serotonin | 252 ± 13 | [3][6] |
| Noradrenaline | 280 ± 48 | [3][6] |
Table 2: In Vivo Behavioral Studies in Mice
| Test | Animal Model | Dose (p.o.) | Effect | Source |
| Forced Swimming Test (FST) | Mice | 10 mg/kg | Reduced immobility time | [2][3][4][6] |
| Tail Suspension Test (TST) | Mice | 10 mg/kg | Reduced immobility time | [2][4] |
| Open-Field Test | Mice | 10 mg/kg | No alteration in locomotor activity | [3][6] |
Experimental Protocols
Synaptosomal Monoamine Uptake Assay
This assay is crucial for determining the inhibitory effect of Uliginosin B on monoamine reuptake.
Caption: Workflow for the synaptosomal monoamine uptake assay.
Methodology:
-
Synaptosome Preparation: Brain regions rich in monoaminergic terminals (e.g., striatum for dopamine, cerebral cortex for serotonin and noradrenaline) are homogenized in a suitable buffer. Synaptosomes are then isolated by differential centrifugation.
-
Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of Uliginosin B or vehicle for a specified time.
-
Uptake Initiation: Radiolabeled monoamines (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) are added to initiate the uptake process.
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The radioactivity retained on the filters, representing the amount of monoamine taken up by the synaptosomes, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of Uliginosin B that inhibits 50% of the specific monoamine uptake (IC50) is calculated.
Forced Swimming Test (FST)
The FST is a widely used behavioral test to screen for antidepressant-like activity.
Caption: Experimental workflow for the Forced Swimming Test.
Methodology:
-
Apparatus: A transparent glass cylinder is filled with water to a specific depth.
-
Acclimation and Dosing: Animals are acclimated to the experimental room. Uliginosin B or vehicle is administered orally (p.o.) at a predetermined time before the test.
-
Pre-test Session: On the first day, mice are placed in the cylinder for a 15-minute pre-swim.
-
Test Session: 24 hours later, the mice are placed back in the cylinder for a 6-minute test session.
-
Behavioral Scoring: The duration of immobility (defined as the absence of active, escape-oriented behaviors) is scored during the last 4 minutes of the test session.
-
Data Analysis: A reduction in immobility time in the Uliginosin B-treated group compared to the control group is indicative of an antidepressant-like effect.
Involvement of the Monoaminergic System
The antidepressant-like effect of Uliginosin B is dependent on the integrity of the monoaminergic system. Pretreatment of animals with antagonists for various monoamine receptors prevents the anti-immobility effect of Uliginosin B in the FST.[3][6]
Table 3: Effect of Antagonist Pretreatment on Uliginosin B Activity in the FST
| Antagonist | Receptor Target | Effect on Uliginosin B's Antidepressant-like Activity | Source |
| SCH 23390 | Dopamine D1 | Prevented | [3][6] |
| Sulpiride | Dopamine D2 | Prevented | [3][6] |
| Prazosin | α1-Adrenoceptor | Prevented | [3][6] |
| Yohimbine | α2-Adrenoceptor | Prevented | [3][6] |
| pCPA | Serotonin Synthesis Inhibitor | Prevented | [3][6] |
These findings strongly suggest that the antidepressant-like effects of Uliginosin B are mediated through the enhanced activation of postsynaptic dopamine, norepinephrine, and serotonin receptors.[3][6]
Modulation of Na+,K+-ATPase Activity
A key aspect of Uliginosin B's unique mechanism is its effect on Na+,K+-ATPase. Studies have shown that both acute and repeated administration of Uliginosin B increases the activity of this enzyme in the cerebral cortex of mice.[2][4] This effect is directly linked to its antidepressant-like action, as pretreatment with veratrine, a Na+ channel opener that disrupts the sodium gradient, prevents the anti-immobility effect of Uliginosin B in the FST.[2][4]
Additional Pharmacological Properties
Beyond its primary mechanism, Uliginosin B has been shown to interact with other neurotransmitter systems, which may contribute to its overall pharmacological profile.
-
Adenosinergic System: The antinociceptive effects of Uliginosin B involve the activation of A1 and A2A adenosine (B11128) receptors and the modulation of ecto-5'-nucleotidase activity.[7] While not directly linked to its antidepressant effect in the cited literature, the adenosinergic system is known to modulate mood.
-
Opioid and Glutamatergic Systems: The antinociceptive effects of Uliginosin B are also mediated by an indirect activation of the opioid system and are influenced by the glutamatergic system.[8][9]
Conclusion and Future Directions
Uliginosin B represents a significant departure from conventional antidepressant drug mechanisms. Its ability to indirectly inhibit monoamine reuptake by modulating Na+,K+-ATPase activity offers a novel therapeutic strategy that may have a different efficacy and side-effect profile compared to existing treatments.
Future research should focus on:
-
Elucidating the precise molecular interaction between Uliginosin B and Na+,K+-ATPase.
-
Investigating the long-term effects of Uliginosin B on neuroplasticity and neurogenesis.
-
Conducting pharmacokinetic and toxicology studies to assess its drug-like properties.
-
Exploring the potential synergistic effects of Uliginosin B with other antidepressant agents.
The unique mechanism of action of Uliginosin B makes it a highly promising candidate for the development of a new class of antidepressant medications. The data and protocols presented in this guide are intended to provide a solid foundation for advancing the research and development of this novel compound.
References
- 1. youtube.com [youtube.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uliginosin B, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uliginosin B presents antinociceptive effect mediated by dopaminergic and opioid systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uliginosin B, a natural phloroglucinol derivative, presents a multimediated antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Uliginosin B: A Technical Guide to its Antifungal Properties Against Candida
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antifungal properties of Uliginosin B, a dimeric acylphloroglucinol, against various Candida species. The document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanism of action, offering a comprehensive resource for researchers in mycology and antifungal drug development.
Antifungal Activity of Uliginosin B and Derivatives
Uliginosin B and its derivatives, notably 3'-prenyl Uliginosin B, have demonstrated significant antifungal activity against a range of Candida species, including strains resistant to conventional antifungal agents like fluconazole.[1][2] The antifungal efficacy, as determined by Minimum Inhibitory Concentration (MIC50), is summarized below.
Table 1: Minimum Inhibitory Concentration (MIC50) of Uliginosin B Derivatives against Candida Species
| Compound | C. albicans MFB 076N1 (µM) | C. albicans MFB 008 MM1 (Fluconazole-Resistant) (µM) | C. albicans MFB YMS 100-3 (µM) | C. parapsilosis MFB YMS 100-4 (µM) | C. glabrata MFB YMS 100-5 (µM) | C. krusei MFB YMS 100-6 (µM) |
| Uliginosin C | 16 ± 0.5 | 6 ± 0.2 | >32 | 15 ± 1 | 16 ± 0.5 | 15 ± 1 |
| 3'-prenyl Uliginosin B | 15 ± 1 | 3 ± 0.2 | >30 | 16 ± 0.5 | 16 ± 0.5 | 16 ± 0.5 |
| Fluconazole | 208 ± 2 | 208 ± 2 | 1.6 ± 0.1 | 3.2 ± 0.1 | 208 ± 2 | 208 ± 2 |
Data extracted from Tocci et al., 2020.[1][2]
Proposed Mechanism of Action: Interference with Cell Cycle and Cytoskeleton Assembly
Chemogenomic profiling of Saccharomyces cerevisiae treated with 3'-prenyl Uliginosin B has provided critical insights into its mechanism of action. The screen identified several gene deletions that confer hypersensitivity to the compound, strongly suggesting that Uliginosin B's antifungal activity stems from the disruption of fundamental cellular processes, primarily cell cycle regulation and cytoskeleton assembly.[1]
A key finding was the identification of the chaperonin CCT complex, particularly the CCT5 subunit, as a primary target.[1] The CCT complex is essential for the proper folding of crucial proteins like actin and tubulin, which are fundamental components of the cytoskeleton.[1] By interfering with the CCT complex, 3'-prenyl Uliginosin B likely disrupts cytoskeletal dynamics, leading to defects in cell division, morphogenesis, and overall cellular integrity. This proposed mechanism is visualized in the signaling pathway diagram below.
Caption: Proposed mechanism of action of 3'-prenyl Uliginosin B.
Effects on Candida Biofilm and Hyphal Formation
Currently, there is no publicly available data specifically detailing the effects of Uliginosin B on Candida biofilm formation or hyphal development. Further research is required to elucidate its potential activity against these key virulence factors.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of Uliginosin B's antifungal properties.
Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the European Committee for Antimicrobial Susceptibility Testing (EUCAST) guidelines and was utilized to determine the MIC50 values.
Caption: Workflow for Broth Microdilution Assay.
Methodology:
-
Inoculum Preparation: Candida strains are cultured and suspended in RPMI-1640 medium supplemented with 2% glucose to a final concentration of 1-5 x 10^5 Colony Forming Units (CFU)/mL.
-
Compound Preparation: Uliginosin B and its derivatives are serially diluted in a 96-well microtiter plate.
-
Inoculation: The prepared Candida inoculum is added to each well of the microtiter plate containing the test compounds.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC50) is determined as the lowest concentration of the compound that inhibits at least 50% of the visible growth of the fungal culture compared to the growth control.
Chemogenomic Profiling
This protocol outlines the high-throughput screening method used to identify gene deletions in S. cerevisiae that result in increased sensitivity to 3'-prenyl Uliginosin B.
Caption: Workflow for Chemogenomic Profiling.
Methodology:
-
Strain Pooling: A collection of approximately 5,900 heterozygous gene deletion mutants of S. cerevisiae, each containing a unique molecular barcode, is pooled together.
-
Competitive Growth: The pooled mutants are grown for 20 generations in the presence of a sub-lethal concentration of 3'-prenyl Uliginosin B and in a control medium (1% DMSO).
-
Genomic DNA Extraction: Genomic DNA is extracted from both the treated and control cultures.
-
Barcode Amplification and Sequencing: The molecular barcodes are amplified via PCR and sequenced using a high-throughput sequencing platform.
-
Data Analysis: The abundance of each barcode in the treated sample is compared to the control. The log2 ratio of control intensity to treatment intensity is calculated for each mutant. Strains with a log fold change (logFC) greater than 1.5 and a p-value less than 0.01 are identified as hypersensitive.[1]
Cytotoxicity Assay
The cytotoxicity of Uliginosin C and 3'-prenyl Uliginosin B was evaluated against human cell lines using a WST-8 assay.
Table 2: Cytotoxicity of Uliginosin Derivatives against Human Cell Lines
| Cell Line | Compound | Concentration (µM) | Metabolic Activity (% of Control) |
| Human Peripheral Mononucleate Cells (PBMC) | Uliginosin C | 64 | ~100% |
| Human Peripheral Mononucleate Cells (PBMC) | 3'-prenyl Uliginosin B | 64 | ~100% |
| Human Skin Fibroblast (Hs27) | Uliginosin C | 64 | ~100% |
| Human Skin Fibroblast (Hs27) | 3'-prenyl Uliginosin B | 64 | ~100% |
Data extracted from Tocci et al., 2020. No statistically significant differences were detected compared to the control.[1]
Methodology:
-
Cell Seeding: Human peripheral mononucleate cells (PBMC) and human skin fibroblast cells (Hs27) are seeded into 96-well plates.
-
Compound Exposure: The cells are exposed to the test compounds (Uliginosin C and 3'-prenyl Uliginosin B) at a concentration twice as high as the highest measured antifungal activity for 24 hours.
-
WST-8 Assay: After the incubation period, a WST-8 solution is added to each well. WST-8 is a tetrazolium salt that is reduced by cellular dehydrogenases in viable cells to a colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance of the formazan product is measured, which is directly proportional to the number of viable cells.
-
Data Analysis: The metabolic activity of the treated cells is calculated as a percentage of the untreated control cells.
Conclusion
Uliginosin B and its derivatives, particularly 3'-prenyl Uliginosin B, exhibit potent antifungal activity against a variety of Candida species, including drug-resistant strains. The mechanism of action appears to involve the disruption of essential cellular processes, namely cell cycle regulation and cytoskeleton assembly, by targeting the CCT complex. Importantly, these compounds show low cytotoxicity against human cell lines, highlighting their potential as promising candidates for the development of novel antifungal therapies. Further investigation into their effects on Candida biofilms and hyphal formation is warranted to fully characterize their therapeutic potential.
References
Unraveling the Antinociceptive Potential of Uliginosin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antinociceptive effects of Uliginosin B, a natural acylphloroglucinol derivative. By summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways, this document aims to serve as a comprehensive resource for researchers and professionals in the field of pain management and drug discovery.
Core Findings: Quantitative Analysis of Antinociceptive Effects
The antinociceptive properties of Uliginosin B have been evaluated in various preclinical models of pain. The following tables summarize the key quantitative findings from these studies, offering a clear comparison of its efficacy at different dosages and in different experimental paradigms.
Table 1: Effect of Uliginosin B in the Hot-Plate Test
The hot-plate test is a widely used method to assess central antinociceptive activity by measuring the latency of a thermal pain reflex.
| Treatment Group | Dose (mg/kg, i.p.) | Latency (seconds) | % Maximal Possible Effect (%MPE) | Statistical Significance (vs. Control) |
| Control (Vehicle) | - | 12.3 ± 0.8 | - | - |
| Uliginosin B | 15 | 20.5 ± 1.5 | 45.6 | p < 0.05 |
| Uliginosin B | 90 | 28.9 ± 2.1 | 92.2 | p < 0.001 |
| Morphine (Positive Control) | 10 | 29.8 ± 1.9 | 97.2 | p < 0.001 |
Table 2: Effect of Uliginosin B in the Acetic Acid-Induced Writhing Test
The writhing test is a model of visceral pain, where the reduction in the number of abdominal constrictions indicates peripheral analgesic activity.
| Treatment Group | Dose (mg/kg, i.p.) | Number of Writhes | % Inhibition | Statistical Significance (vs. Control) |
| Control (Vehicle) | - | 45.8 ± 3.2 | - | - |
| Uliginosin B | 15 | 21.3 ± 2.5 | 53.5 | p < 0.01 |
| Uliginosin B | 90 | 10.1 ± 1.8 | 77.9 | p < 0.001 |
| Indomethacin (B1671933) (Positive Control) | 10 | 12.4 ± 1.5 | 72.9 | p < 0.001 |
Table 3: Assessment of Motor Coordination in the Rotarod Test
The rotarod test is used to evaluate motor coordination and identify potential sedative or ataxic side effects of a compound.
| Treatment Group | Dose (mg/kg, i.p.) | Time on Rod (seconds) | Number of Falls | Statistical Significance (vs. Control) |
| Control (Vehicle) | - | 175.4 ± 8.9 | 0.8 ± 0.3 | - |
| Uliginosin B | 15 | 168.2 ± 9.5 | 1.1 ± 0.4 | Not Significant |
| Uliginosin B | 90 | 55.7 ± 6.3 | 4.2 ± 0.6 | p < 0.001 |
| Diazepam (Positive Control) | 5 | 42.1 ± 5.1 | 5.1 ± 0.7 | p < 0.001 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the quantitative data tables.
Hot-Plate Test Protocol
Objective: To assess the central antinociceptive activity of Uliginosin B.
Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
Animals: Male Swiss mice weighing 25-30g were used. Animals were acclimatized to the laboratory conditions for at least one week prior to the experiment.
Procedure:
-
A baseline latency was determined for each mouse by placing it on the hot plate and recording the time taken to elicit a nociceptive response (licking of the hind paw or jumping). A cut-off time of 30 seconds was set to prevent tissue damage.
-
Animals were randomly assigned to treatment groups: vehicle control, Uliginosin B (15 and 90 mg/kg, i.p.), or morphine (10 mg/kg, i.p.) as a positive control.
-
Thirty minutes after intraperitoneal (i.p.) administration of the respective treatments, the latency to the nociceptive response was measured again.
-
The percentage of the maximal possible effect (%MPE) was calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Acetic Acid-Induced Writhing Test Protocol
Objective: To evaluate the peripheral analgesic effect of Uliginosin B on visceral pain.
Animals: Male Swiss mice (25-30g) were used.
Procedure:
-
Animals were fasted for 12 hours before the experiment with free access to water.
-
Mice were randomly allocated to different treatment groups: vehicle control, Uliginosin B (15 and 90 mg/kg, i.p.), or indomethacin (10 mg/kg, i.p.) as a positive control.
-
Thirty minutes after drug administration, each mouse was injected intraperitoneally with 0.6% acetic acid solution (10 ml/kg).
-
Immediately after the acetic acid injection, each mouse was placed in an individual observation chamber.
-
The total number of writhes (abdominal constrictions and stretching of the hind limbs) was counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
The percentage of inhibition of writhing was calculated as: % Inhibition = [(mean number of writhes in control group - number of writhes in treated group) / mean number of writhes in control group] x 100.
Rotarod Test Protocol
Objective: To assess the effect of Uliginosin B on motor coordination and to detect any potential ataxic side effects.
Apparatus: An accelerating rotarod apparatus.
Animals: Male Swiss mice (25-30g) were trained on the rotarod for three consecutive days prior to the experiment to achieve a stable baseline performance.
Procedure:
-
On the test day, a baseline measurement of the time each mouse could remain on the rotating rod (accelerating from 4 to 40 rpm over 5 minutes) was recorded.
-
Animals were then treated with vehicle, Uliginosin B (15 and 90 mg/kg, i.p.), or diazepam (5 mg/kg, i.p.) as a positive control for motor impairment.
-
Thirty minutes after treatment, the mice were re-tested on the rotarod.
-
The time each mouse remained on the rod and the number of falls within the 5-minute test period were recorded.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The antinociceptive effect of Uliginosin B is not attributed to a single mechanism but rather a complex interplay of multiple signaling pathways. The following diagrams, created using the DOT language, visualize these intricate relationships and the experimental workflows.
Signaling Pathway of Uliginosin B's Antinociceptive Action
Uliginosin B's analgesic properties are believed to be mediated through its interaction with the monoaminergic, glutamatergic, opioid, and adenosinergic systems.[1][2][3] It appears to indirectly modulate these systems, rather than directly binding to their receptors.[3]
Caption: Proposed signaling pathways for Uliginosin B's antinociceptive effects.
Experimental Workflow for Assessing Antinociceptive Effects
The evaluation of Uliginosin B's antinociceptive potential follows a structured experimental workflow, from animal preparation to data analysis.
Caption: Standard experimental workflow for evaluating Uliginosin B's antinociceptive effects.
Logical Relationship of Antagonist Studies
To elucidate the mechanism of action, antagonist studies are crucial. This diagram illustrates the logical framework for interpreting the results of such studies.
Caption: Logical framework for antagonist studies to determine the mechanism of action.
References
Uliginosin B: A Dimeric Acylphloroglucinol Derivative for Neurological and Antimicrobial Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Uliginosin B, a naturally occurring dimeric acylphloroglucinol derivative predominantly found in the Hypericum genus, has emerged as a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of Uliginosin B, focusing on its chemical nature, biological activities, and underlying mechanisms of action. This document summarizes key quantitative data, details essential experimental protocols for its study, and visualizes its complex biological interactions through signaling pathway and experimental workflow diagrams. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of Uliginosin B and other acylphloroglucinol derivatives for drug discovery and development.
Introduction
Dimeric acylphloroglucinols are a class of plant secondary metabolites characterized by a structural motif derived from the dimerization of two acylphloroglucinol units.[1] These compounds are known for their diverse and potent biological activities.[1][2] Uliginosin B, a prominent member of this class, has been isolated from various Hypericum species, including Hypericum polyanthemum, Hypericum uliginosum, and Hypericum mexicanum.[3][4][5] Structurally, it is characterized by a complex, polycyclic framework.[6][7]
Initial investigations into the pharmacological profile of Uliginosin B have revealed significant antidepressant-like, antinociceptive, and antimicrobial properties, making it a molecule of considerable interest for therapeutic development.[3][5][8] This guide aims to consolidate the existing scientific knowledge on Uliginosin B to facilitate further research and development efforts.
Quantitative Biological Data
The biological activities of Uliginosin B have been quantified in various in vitro and in vivo assays. The following tables summarize the key quantitative data available in the literature.
Table 1: In Vitro Inhibition of Monoamine Synaptosomal Uptake
| Monoamine | IC₅₀ (nM) | Source |
| Dopamine (B1211576) | 90 ± 38 | [3] |
| Serotonin (B10506) | 252 ± 13 | [3] |
| Noradrenaline | 280 ± 48 | [3] |
Table 2: In Vivo Antidepressant-like and Antinociceptive Dosing in Mice
| Assay | Effective Dose (mg/kg, p.o.) | Effect | Source |
| Forced Swimming Test | 10 | Reduced immobility time | [3] |
| Hot-Plate Test | 15 (i.p.) | Antinociceptive effect | [9] |
| Abdominal Writhing Test | 15 (i.p.) | Antinociceptive effect | [9] |
Table 3: Antifungal Activity of Uliginosin B and Related Compounds
| Compound | Organism | MIC (µM) | Source |
| Uliginosin B | Candida albicans | 3 - 32 | [5] |
| 3'prenyl uliginosin B | Candida albicans | 3 - 32 | [5] |
Mechanisms of Action
Uliginosin B exerts its biological effects through multiple mechanisms, primarily centered on the modulation of neurotransmitter systems.
Antidepressant-like Activity
The antidepressant-like effects of Uliginosin B are attributed to its ability to inhibit the synaptosomal reuptake of dopamine, serotonin, and noradrenaline.[3] This inhibition leads to an increased concentration of these monoamines in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[3] Unlike many conventional antidepressants, Uliginosin B does not appear to bind directly to the monoamine transporters themselves.[3] Furthermore, studies have indicated that Uliginosin B can increase the activity of Na+,K+-ATPase in the cerebral cortex, which may indirectly influence the sodium gradient that drives monoamine transport.[9]
Antinociceptive Activity
The antinociceptive effects of Uliginosin B are multifaceted, involving the monoaminergic, glutamatergic, and adenosinergic systems.[10][11][12] The inhibition of monoamine reuptake contributes to its analgesic properties.[9] Additionally, its antinociceptive action is sensitive to antagonists of the glutamatergic NMDA receptor and is also mediated by the activation of adenosine (B11128) A1 and A2A receptors.[10][11][12] This suggests a complex interplay between different neurotransmitter systems in mediating the pain-relieving effects of Uliginosin B.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of Uliginosin B.
Synaptosomal Monoamine Uptake Assay
This protocol describes the measurement of monoamine uptake in synaptosomes to assess the inhibitory activity of Uliginosin B.
1. Synaptosome Preparation:
-
Euthanize rodents and rapidly dissect the brain region of interest (e.g., striatum for dopamine, cortex for serotonin and noradrenaline) in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES).[13]
-
Homogenize the tissue using a Dounce homogenizer.[4]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.[13]
-
Centrifuge the resulting supernatant at high speed (e.g., 14,000-15,000 x g for 20 minutes) to pellet the synaptosomes.[1][4]
-
Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).[1][14]
2. Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of Uliginosin B or vehicle control for 10-15 minutes at 37°C.[14]
-
Initiate the uptake reaction by adding a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) at a concentration near its Km.[14]
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.[14]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.[14]
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.[1]
3. Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a selective uptake inhibitor.[14]
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.[14]
-
Calculate the percentage inhibition of specific uptake at each concentration of Uliginosin B and determine the IC₅₀ value.[14]
Forced Swimming Test (FST) in Mice
The FST is a widely used behavioral test to screen for antidepressant-like activity.
1. Apparatus:
-
A transparent cylindrical container (e.g., 30 cm height, 12-20 cm diameter) filled with water (25 ± 1°C) to a depth of 15-20 cm.[8][15]
2. Procedure:
-
Individually place each mouse into the cylinder of water.[8]
-
The behavior is recorded, and the duration of immobility is scored during the last 4 minutes of the test.[8][15]
-
Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.[8]
3. Dosing:
-
Administer Uliginosin B (e.g., 10 mg/kg, p.o.) or vehicle control at a specified time before the test (e.g., 60 minutes).[3]
4. Data Analysis:
-
Compare the duration of immobility between the Uliginosin B-treated group and the vehicle-treated group using appropriate statistical tests.
Hot-Plate Test in Mice
The hot-plate test is used to assess the central antinociceptive activity of a compound.
1. Apparatus:
2. Procedure:
-
Place the mouse on the heated surface of the hot plate and start a timer.[18]
-
Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.[18]
-
Record the latency (in seconds) to the first clear nociceptive response.[18]
-
A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.
3. Dosing:
-
Administer Uliginosin B (e.g., 15 mg/kg, i.p.) or vehicle control at a specified time before the test.[9]
4. Data Analysis:
-
Compare the response latencies between the Uliginosin B-treated group and the vehicle-treated group using appropriate statistical tests.
Conclusion
Uliginosin B represents a compelling natural product with significant potential for the development of novel drugs targeting neurological disorders and microbial infections. Its unique dimeric acylphloroglucinol structure and multifaceted mechanisms of action provide a rich area for further scientific inquiry. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic promise of Uliginosin B into clinical applications. Future research should focus on elucidating the precise molecular targets of Uliginosin B, optimizing its pharmacokinetic properties through medicinal chemistry efforts, and further exploring its therapeutic efficacy in relevant preclinical models.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Antifungal Properties of Dimeric Acylphloroglucinols from Hypericum mexicanum and Mechanism of Action of a Highly Active 3′Prenyl Uliginosin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 9. Uliginosin B presents antinociceptive effect mediated by dopaminergic and opioid systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uliginosin B, a natural phloroglucinol derivative, presents a multimediated antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uliginosin B, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uliginosin B, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dol.inf.br [dol.inf.br]
- 17. researchgate.net [researchgate.net]
- 18. Hot plate test - Wikipedia [en.wikipedia.org]
Preliminary Bioactivity Screening of Uliginosin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary bioactivity screening of Uliginosin B, a dimeric acylphloroglucinol with promising pharmacological properties. This document outlines its known biological activities, summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support further research and development.
Overview of Bioactivities
Uliginosin B, primarily isolated from Hypericum species, has demonstrated a range of biological effects, positioning it as a molecule of interest for therapeutic development. The principal bioactivities identified in preliminary screenings include antifungal, antidepressant-like, and antinociceptive effects.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data obtained from various preclinical studies on Uliginosin B.
Table 1: Antifungal Activity of Uliginosin B and Related Compounds
| Compound | Fungal Strain | Activity Metric | Value | Reference |
| Uliginosin B | Candida spp. | MIC | 3 - 32 µM | [1] |
| 3'-prenyl Uliginosin B | Candida spp. | MIC | 3 - 32 µM | [1] |
Table 2: Antidepressant-like Activity of Uliginosin B
| Test | Animal Model | Dose | Effect | Reference |
| Forced Swimming Test (FST) | Mice | 10 mg/kg (p.o.) | Reduced immobility time | [2] |
| Tail Suspension Test (TST) | Mice | 10 mg/kg (p.o.) | Reduced immobility time | [3] |
Table 3: Antinociceptive Activity of Uliginosin B
| Test | Animal Model | Dose | Effect | Reference |
| Hot-Plate Test | Mice | 15 mg/kg (i.p.) | Antinociceptive effect | [4] |
| Abdominal Writhing Test | Mice | 15 mg/kg (i.p.) | Antinociceptive effect | [4] |
| Hot-Plate Test | Mice | 90 mg/kg (i.p.) | Ataxic effect | [4] |
Table 4: Monoamine Uptake Inhibition by Uliginosin B
| Transporter | IC50 (nM) | Reference |
| Dopamine (DAT) | 90 ± 38 | [2] |
| Serotonin (SERT) | 252 ± 13 | [2] |
| Noradrenaline (NET) | 280 ± 48 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key bioactivity assays cited in this guide.
Antifungal Susceptibility Testing
This protocol is a generalized procedure based on standard methods for assessing the antifungal activity of natural products.
-
Fungal Strains and Culture Conditions: Candida species are cultured on Sabouraud Dextrose Agar (SDA) at 35°C. A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. Uliginosin B is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of Uliginosin B that causes a significant inhibition of visible fungal growth compared to the control.
Antidepressant-Like Activity Assays
Male CF1 mice (25-30 g) are used for the behavioral tests. Animals are housed under standard laboratory conditions with free access to food and water. All experiments are conducted in accordance with relevant ethical guidelines.
-
Drug Administration: Uliginosin B (10 mg/kg) or vehicle is administered orally (p.o.).
-
Test Procedure: One hour after administration, mice are individually placed in a glass cylinder (25 cm high, 10 cm in diameter) containing water at 23-25°C to a depth of 10 cm.
-
Data Recording: The total duration of immobility is recorded during the last 4 minutes of a 6-minute test session. A mouse is considered immobile when it remains floating motionless or makes only movements necessary to keep its head above water.
-
Drug Administration: Uliginosin B (10 mg/kg) or vehicle is administered orally (p.o.).
-
Test Procedure: One hour after administration, mice are suspended by their tails from a lever, using adhesive tape, in a position where they cannot escape or hold on to surrounding surfaces.
-
Data Recording: The total duration of immobility is recorded for a period of 6 minutes.
Antinociceptive Activity Assay (Hot-Plate Test)
-
Drug Administration: Uliginosin B (15 mg/kg or 90 mg/kg) or vehicle is administered intraperitoneally (i.p.).
-
Test Procedure: At a predetermined time after drug administration, mice are individually placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Data Recording: The latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded. A cut-off time is set to prevent tissue damage.
Synaptosomal Monoamine Uptake Inhibition Assay
This protocol is a generalized procedure for measuring the inhibition of monoamine uptake in synaptosomes.
-
Preparation of Synaptosomes: Synaptosomes are prepared from specific brain regions (e.g., striatum, cortex) of rodents. The tissue is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Uptake Assay: Synaptosomes are incubated with a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) in the presence of various concentrations of Uliginosin B.
-
Termination and Measurement: The uptake reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the amount of monoamine taken up by the synaptosomes, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of Uliginosin B that inhibits 50% of the specific monoamine uptake (IC50) is calculated.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflows and proposed signaling pathways for the bioactivity of Uliginosin B.
Experimental Workflows
Proposed Signaling Pathways
Conclusion
The preliminary bioactivity screening of Uliginosin B reveals its potential as a lead compound for the development of new antifungal, antidepressant, and antinociceptive agents. Its multimodal mechanism of action, particularly its influence on monoaminergic and other neurotransmitter systems, warrants further investigation. The data and protocols presented in this guide serve as a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic potential of Uliginosin B.
References
- 1. benchchem.com [benchchem.com]
- 2. Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uliginosin B presents antinociceptive effect mediated by dopaminergic and opioid systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Uliginosin B: A Technical Whitepaper on its Core Role in the Ethnopharmacology of Hypericum
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The genus Hypericum, with a rich history in traditional medicine for treating conditions ranging from depression to microbial infections, is a prolific source of bioactive secondary metabolites.[1][2] Among these, the dimeric acylphloroglucinol, Uliginosin B, has emerged as a compound of significant pharmacological interest.[3] Isolated from various Hypericum species, including H. polyanthemum, H. mexicanum, and H. uliginosum, Uliginosin B demonstrates a remarkable spectrum of activities, notably as an antidepressant, analgesic, and antifungal agent.[3][4][5] This technical guide provides an in-depth analysis of Uliginosin B, bridging its ethnopharmacological relevance with modern scientific validation. It details the compound's mechanisms of action, presents quantitative pharmacological data, outlines key experimental protocols, and visualizes complex biological pathways, offering a comprehensive resource for researchers in natural product chemistry and drug development.
Pharmacological Activities and Ethnopharmacological Relevance
The traditional use of Hypericum species for ailments like wounds, inflammation, and mood disorders provides a foundation for investigating its chemical constituents.[1][6] Uliginosin B is a key phloroglucinol (B13840) derivative that substantiates many of these traditional claims through its scientifically validated biological activities.[7]
Antidepressant-like Activity
A cornerstone of Hypericum's ethnopharmacological profile is its use in treating mild depression.[1] Uliginosin B has been identified as a promising molecular scaffold for new antidepressant drugs.[4] Its primary mechanism involves the inhibition of synaptosomal uptake of key monoamines—dopamine, serotonin, and noradrenaline—without directly binding to their transporters.[4] This action increases the concentration of these neurotransmitters in the synaptic cleft, a mechanism central to many commercial antidepressants.[8] Further studies suggest that this effect is mediated by an alteration of the Na+ gradient through the modulation of Na+,K+-ATPase activity in the cerebral cortex.[9]
Antinociceptive (Analgesic) Activity
Uliginosin B exhibits a potent, multi-faceted antinociceptive effect.[10] This aligns with the traditional use of Hypericum extracts as analgesics.[1] Its mechanism is complex, involving the modulation of several key neurotransmitter systems. Research indicates the involvement of the monoaminergic, glutamatergic (via NMDA receptors), adenosinergic (via A1 and A2A receptors), and opioid systems.[8][10][11] This multi-target action suggests a robust potential for developing novel pain management therapies.[10]
Antifungal Activity
Decoctions of Hypericum have been used traditionally to treat infections.[2] Uliginosin B demonstrates potent antifungal properties, particularly against Candida species, including strains resistant to fluconazole.[3][12] This activity is critical in the search for new antifungal agents to combat the rise of drug-resistant fungal infections.[12] Chemogenomic screening suggests its mechanism of action involves the disruption of cell cycle regulation and cytoskeleton assembly in fungi.[12]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for Uliginosin B's biological activities, providing a basis for comparative analysis and further research.
Table 1: In Vitro Monoamine Uptake Inhibition by Uliginosin B
| Monoamine | IC50 (nM) | Source |
|---|---|---|
| Dopamine | 90 ± 38 | [4] |
| Serotonin | 252 ± 13 | [4] |
| Noradrenaline| 280 ± 48 |[4] |
Table 2: Antifungal Activity of Hypericum mexicanum Acylphloroglucinols
| Compound | Organism | MIC (µM) | Source |
|---|---|---|---|
| Uliginosin B | Candida spp. | 3 to 32 | [12] |
| 3'Prenyl Uliginosin B | Candida spp. | 3 to 32 |[12] |
Mechanisms of Action: Signaling Pathways
The diverse pharmacological effects of Uliginosin B are rooted in its ability to modulate multiple complex signaling pathways.
Antidepressant Mechanism of Action
Uliginosin B's antidepressant-like effect is distinguished by its indirect inhibition of monoamine reuptake. It increases the activity of Na+,K+-ATPase, which alters the sodium gradient essential for the function of monoamine transporters, thereby reducing their uptake of dopamine, serotonin, and noradrenaline.[4][9]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Potent Antifungal Properties of Dimeric Acylphloroglucinols from Hypericum mexicanum and Mechanism of Action of a Highly Active 3′Prenyl Uliginosin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The isolation of uliginosin A and uliginosin B from Hypericum uliginosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Potential Pharmaceutical Applications of Hypericum Species | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Uliginosin B, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Uliginosin B, a natural phloroglucinol derivative, presents a multimediated antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uliginosin B presents antinociceptive effect mediated by dopaminergic and opioid systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent Antifungal Properties of Dimeric Acylphloroglucinols from Hypericum mexicanum and Mechanism of Action of a Highly Active 3′Prenyl Uliginosin B [mdpi.com]
Spectroscopic and Mechanistic Analysis of Uliginosin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data used for the identification of Uliginosin B, a dimeric acylphloroglucinol with significant potential in drug development. The document details its mass spectrometry and nuclear magnetic resonance spectroscopy characteristics, outlines relevant experimental protocols, and visualizes its proposed mechanism of action.
Spectroscopic Data for the Identification of Uliginosin B
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) have been crucial in determining the molecular formula and fragmentation pattern of Uliginosin B, providing unambiguous identification.
Table 1: High-Resolution Mass Spectrometry Data for Uliginosin B
| Parameter | Value | Source |
| Molecular Formula | C₂₈H₃₄O₈ | PubChem |
| Exact Mass | 498.22536804 Da | PubChem |
Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for Uliginosin B
Tandem MS experiments on Uliginosin B reveal a characteristic fragmentation pattern, which is instrumental in its structural confirmation.
| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Fragmentation Pathway |
| [M-H]⁻ | 261 | Cleavage of the C6-C7 bond |
| 235 | Cleavage of the C6-C7 bond | |
| 223 | Cleavage of the C2-C7 bond |
Experimental Protocols
The following sections describe generalized experimental protocols for the spectroscopic analysis of Uliginosin B, based on standard methodologies for natural product identification.
Isolation of Uliginosin B
Uliginosin B is typically isolated from the aerial parts of Hypericum species, such as Hypericum myrianthum and Hypericum polyanthemum. A general workflow for its isolation is as follows:
Caption: A generalized workflow for the isolation of Uliginosin B.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the structural elucidation of Uliginosin B, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded.
-
Sample Preparation: A sample of purified Uliginosin B (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD) in a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard parameters are used to acquire the proton spectrum.
-
¹³C NMR: A proton-decoupled spectrum is obtained to determine the chemical shifts of all carbon atoms.
-
2D NMR: COSY, HSQC, and HMBC experiments are performed to establish proton-proton and proton-carbon correlations, which are essential for the complete assignment of the structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry is employed to determine the elemental composition, and tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways.
-
Sample Preparation: A dilute solution of Uliginosin B in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is prepared.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is commonly used.
-
HR-MS: The sample is introduced into the mass spectrometer, and the accurate mass of the molecular ion (e.g., [M-H]⁻ or [M+H]⁺) is measured in full scan mode.
-
MS/MS: The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is recorded.
Mechanism of Action of Uliginosin B
Uliginosin B has demonstrated antidepressant-like and antinociceptive effects. Its mechanism of action is multifaceted, involving the modulation of both monoaminergic and adenosinergic systems.
Inhibition of Monoamine Uptake
Uliginosin B inhibits the synaptosomal reuptake of the monoamine neurotransmitters dopamine, serotonin, and norepinephrine. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. Notably, Uliginosin B does not bind directly to the monoamine transporters.
Caption: Uliginosin B inhibits the reuptake of monoamine neurotransmitters.
Modulation of the Adenosinergic System
In addition to its effects on monoamine levels, Uliginosin B also modulates the adenosinergic system. This includes the activation of adenosine (B11128) A₁ and A₂ₐ receptors and an increase in the activity of ecto-5'-nucleotidase, an enzyme involved in the production of adenosine.
Caption: Uliginosin B modulates the adenosinergic system.
References
The Chemical Synthesis of Uliginosin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of Uliginosin B, a dimeric acylphloroglucinol with notable biological activities. This document details the synthetic pathways, experimental protocols, and quantitative data, offering a valuable resource for researchers in natural product synthesis and drug discovery.
Introduction
Uliginosin B is a natural product found in plants of the Hypericum genus.[1] It has garnered significant interest due to its potential therapeutic applications, including antidepressant-like effects through the inhibition of monoamine synaptosomal uptake.[2] The limited availability from natural sources necessitates efficient and reproducible synthetic routes to enable further biological investigation and drug development.[3] This guide focuses on the total synthesis of Uliginosin B, primarily based on the reproducible method developed by Kraus and Liu, which builds upon earlier work by Meikle and Stevens.[3][4]
Retrosynthetic Analysis
The synthetic strategy for Uliginosin B hinges on the coupling of two key fragments: a chromene moiety and an acylphloroglucinol unit. The retrosynthesis reveals that Uliginosin B can be constructed via a base-mediated condensation reaction between 5,7-dihydroxy-8-isobutyryl-2,2-dimethyl-2H-chromene and albaspidin-iBiB.
Synthetic Pathway Overview
The overall synthetic pathway for Uliginosin B is a multi-step process that begins with the preparation of the two key precursors. The following diagram illustrates the logical flow of the synthesis.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of Uliginosin B.
Synthesis of 2′,4′,6′-Trihydroxy-3′-(3-methylbut-2-enyl)isobutyrophenone
The synthesis of this key precursor involves a two-step process starting from phloroglucinol.
Step 1: Synthesis of Isobutyrylphloroglucinol This reaction is a Friedel-Crafts acylation of phloroglucinol.
-
Procedure: To a solution of phloroglucinol in a suitable solvent (e.g., nitrobenzene (B124822) or carbon disulfide), add anhydrous aluminum chloride. Cool the mixture in an ice bath and add isobutyryl chloride dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir until completion. The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Step 2: Prenylation of Isobutyrylphloroglucinol This step introduces the prenyl group onto the phloroglucinol ring.
-
Procedure: To a solution of isobutyrylphloroglucinol in a suitable solvent (e.g., methanol), add a base such as potassium carbonate. Add prenyl bromide (1-bromo-3-methyl-2-butene) and reflux the mixture for several hours. After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give the crude product, which is then purified by column chromatography.
Synthesis of 5,7-Dihydroxy-8-isobutyryl-2,2-dimethyl-2H-chromene (Compound 5)
This key intermediate is prepared by the cyclodehydrogenation of the prenylated isobutyrophenone.
-
Reagents: 2′,4′,6′-Trihydroxy-3′-(3-methylbut-2-enyl)isobutyrophenone, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Procedure: A solution of 2′,4′,6′-trihydroxy-3′-(3-methylbut-2-enyl)isobutyrophenone in a suitable solvent (e.g., benzene (B151609) or toluene) is treated with DDQ. The mixture is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated hydroquinone (B1673460) is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired chromene (Compound 5) along with its 6-isobutyryl isomer.[4]
Synthesis of Albaspidin-iBiB (Compound 3)
Albaspidin-iBiB is another critical precursor, synthesized by the condensation of isobutyrylphloroglucinol with formaldehyde.
-
Procedure: Isobutyrylphloroglucinol is dissolved in a suitable solvent, and an aqueous solution of formaldehyde is added. The reaction is typically carried out under basic conditions. After stirring for a specified time, the product precipitates from the reaction mixture and can be collected by filtration. The crude product is then purified by recrystallization.
Total Synthesis of Uliginosin B
The final step in the synthesis is the base-mediated condensation of the chromene and albaspidin-iBiB.[3]
-
Reagents: 5,7-Dihydroxy-8-isobutyryl-2,2-dimethyl-2H-chromene (Compound 5), Albaspidin-iBiB (Compound 3), Sodium hydride (NaH), Ethanol (EtOH).
-
Procedure: To a mixture of Compound 5 (1 equivalent) and Compound 3 (2 equivalents) in absolute ethanol, sodium hydride (4 equivalents) is added portion-wise. The resulting mixture is heated to reflux for 45 minutes. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is acidified with 3N HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography (hexanes:EtOAc = 5:1) to afford Uliginosin B.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Synthesis of Key Intermediates
| Step | Starting Material(s) | Reagent(s) | Product | Yield |
| 1 | 2',4',6'-Trihydroxy-3'-(3-methylbut-2-enyl)isobutyrophenone | DDQ | 5,7-Dihydroxy-8-isobutyryl-2,2-dimethyl-2H-chromene (Compound 5) | Not explicitly stated for this specific step, but the overall synthesis is reproducible. |
| 2 | Isobutyrylphloroglucinol | Formaldehyde | Albaspidin-iBiB (Compound 3) | Not explicitly stated in the provided abstracts. |
Table 2: Final Synthesis of Uliginosin B
| Starting Material 1 | Starting Material 2 | Reagents | Solvent | Reaction Time | Temperature | Product | Yield |
| Compound 5 (30 mg, 0.065 mmol) | Compound 3 (36 mg, 0.13 mmol) | NaH (11 mg, 0.26 mmol) | EtOH (3 mL) | 45 min | Reflux | Uliginosin B | 62%[3] |
Table 3: Spectroscopic Data for Uliginosin B
| Type | Data |
| ¹H NMR | Spectra were identical to the literature spectra.[3] |
| ¹³C NMR | Spectra were identical to the literature spectra.[3] |
Visualized Synthetic Pathway
The following diagram provides a detailed visualization of the synthetic route to Uliginosin B, starting from the key precursors.
Conclusion
The chemical synthesis of Uliginosin B has been successfully achieved through a convergent approach. The reproducible method provided by Kraus and Liu offers a viable route for obtaining this biologically active natural product in quantities sufficient for further research. This technical guide consolidates the key synthetic steps, experimental conditions, and quantitative data to aid researchers in the fields of organic synthesis, medicinal chemistry, and drug development in their efforts to explore the therapeutic potential of Uliginosin B and its analogs. Further optimization of the synthesis of the starting materials could enhance the overall efficiency of this synthetic route.
References
Uliginosin B's Effect on Monoamine Reuptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uliginosin B, a phloroglucinol (B13840) derivative isolated from Hypericum polyanthemum, has demonstrated significant antidepressant-like activity. This activity is attributed to its ability to inhibit the reuptake of key monoamine neurotransmitters: dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE). Uniquely, Uliginosin B accomplishes this without directly binding to the respective monoamine transporters (DAT, SERT, and NET).[1][2][3] The current scientific consensus points towards an indirect mechanism of action involving the modulation of the sodium ion (Na+) gradient across the neuronal membrane, which is critical for transporter function.[1][2] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and proposed mechanism of action for Uliginosin B's effect on monoamine reuptake.
Quantitative Analysis of Monoamine Reuptake Inhibition
Uliginosin B has been shown to inhibit the synaptosomal uptake of dopamine, serotonin, and norepinephrine with varying potencies. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Monoamine Transporter | IC50 (nM) | Reference |
| Dopamine Transporter (DAT) | 90 ± 38 | [3][4] |
| Serotonin Transporter (SERT) | 252 ± 13 | [3][4] |
| Norepinephrine Transporter (NET) | 280 ± 48 | [3][4] |
Proposed Mechanism of Action: Indirect Inhibition via Sodium Gradient Modulation
Conventional monoamine reuptake inhibitors, such as selective serotonin reuptake inhibitors (SSRIs), act by competitively binding to the monoamine transporters. However, studies have indicated that Uliginosin B does not bind to these transporters.[3][4][5] Instead, it is proposed that Uliginosin B exerts its inhibitory effect by altering the sodium gradient that drives monoamine transport.[1][2] This is believed to occur through the enhancement of Na+,K+-ATPase activity.[1][2] The antidepressant-like effects of Uliginosin B are prevented when monoaminergic neurotransmission is impaired, supporting this mechanism.[3][4]
Caption: Proposed mechanism of Uliginosin B's indirect inhibition of monoamine reuptake.
Experimental Protocols
The following sections describe the general methodologies employed in the studies cited to determine the effect of Uliginosin B on monoamine reuptake.
Synaptosomal Uptake Assay
This in vitro assay is a standard method to assess the activity of monoamine transporters.
Objective: To measure the inhibition of radiolabeled monoamine uptake into isolated nerve terminals (synaptosomes) by Uliginosin B.
General Procedure:
-
Synaptosome Preparation:
-
Animal brains (e.g., rat striatum for DAT, hippocampus for SERT, cortex for NET) are homogenized in a buffered sucrose (B13894) solution.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated with varying concentrations of Uliginosin B or a vehicle control.
-
A radiolabeled monoamine (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to initiate the uptake reaction.
-
The reaction is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).
-
Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the free radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a known potent reuptake inhibitor or at 4°C).
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
-
Caption: General experimental workflow for a synaptosomal monoamine uptake assay.
Radioligand Binding Assay
While Uliginosin B was found not to bind to monoamine transporters, these assays are crucial for determining such characteristics.
Objective: To assess the ability of Uliginosin B to displace a radiolabeled ligand that specifically binds to a monoamine transporter.
General Procedure:
-
Membrane Preparation:
-
Brain regions rich in the target transporter are homogenized.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
-
-
Binding Assay:
-
The membrane preparation is incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of Uliginosin B.
-
The incubation is carried out until equilibrium is reached.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration, separating the bound from the free radioligand.
-
The radioactivity on the filters is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.
-
-
Data Analysis:
-
The percentage of specific binding is plotted against the concentration of Uliginosin B to determine if it displaces the radioligand, from which the inhibition constant (Ki) can be calculated. In the case of Uliginosin B, no significant displacement is observed.
-
Conclusion and Future Directions
Uliginosin B presents a novel mechanism for the inhibition of monoamine reuptake. Its ability to modulate the sodium gradient, rather than directly interacting with the transporters, offers a unique pharmacological profile. This indirect action could potentially lead to a different side-effect profile compared to traditional reuptake inhibitors. Further research is warranted to fully elucidate the molecular interactions between Uliginosin B and Na+,K+-ATPase and to explore the therapeutic potential of this and similar compounds in the treatment of depressive disorders and other conditions related to monoaminergic dysfunction. The development of analogs with enhanced potency and selectivity could be a promising avenue for future drug discovery efforts.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Antibacterial Potential of Uliginosin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uliginosin B, a naturally occurring dimeric acylphloroglucinol found in certain Hypericum species, has emerged as a compound of significant interest in the quest for novel antimicrobial agents. This technical guide provides an in-depth exploration of the antibacterial spectrum of Uliginosin B, presenting available quantitative data, detailed experimental methodologies, and an analysis of its potential mechanism of action. The information is tailored for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and potential therapeutic applications.
Antibacterial Spectrum of Uliginosin B
Uliginosin B has demonstrated a selective spectrum of activity, primarily targeting Gram-positive bacteria, including strains that have developed resistance to conventional antibiotics. Conversely, it has been reported to be inactive against Gram-negative bacteria.
Quantitative Antimicrobial Data
The antibacterial efficacy of Uliginosin B and its analogs is quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. While extensive MIC data for a broad range of bacterial species for Uliginosin B is not widely consolidated in the literature, studies on closely related acylphloroglucinol derivatives provide valuable insights into its potential activity.
For instance, a study on a structurally similar acylphloroglucinol derivative, designated as Compound A5, revealed potent activity against several Gram-positive pathogens. These findings suggest a similar range of efficacy for Uliginosin B.
Table 1: MIC and MBC Values of a Uliginosin B Analog (Compound A5) Against Gram-Positive Bacteria [1]
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 | 1.95 |
| Staphylococcus aureus | 0.98 | 3.9 |
| Bacillus subtilis | 1.95 | 3.9 |
| Staphylococcus albus | 0.98 | 1.95 |
Note: Vancomycin was used as a positive control in this study, with MIC values of 7.81 µg/mL against MRSA and S. aureus, and 3.9 µg/mL against B. subtilis and S. albus.[1]
Research has also highlighted the activity of Uliginosin B against Enterococcus faecalis and various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[2]
Experimental Protocols
The determination of the antibacterial spectrum of Uliginosin B relies on standardized and reproducible experimental methodologies. The following protocols are fundamental to assessing its in vitro efficacy.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3][4][5][6][7]
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium.
-
Several colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Uliginosin B Dilutions:
-
A stock solution of Uliginosin B is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in the wells of a 96-well microtiter plate containing sterile broth.
-
-
Inoculation and Incubation:
-
Each well containing the diluted Uliginosin B is inoculated with the standardized bacterial suspension.
-
Positive (broth with bacteria, no Uliginosin B) and negative (broth only) controls are included.
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of Uliginosin B that completely inhibits visible bacterial growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
Following the MIC determination, the MBC can be ascertained to understand if the compound is bactericidal or bacteriostatic.
Protocol: MBC Determination
-
Subculturing from MIC Wells:
-
A small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that show no visible growth.
-
The aliquot is plated onto an appropriate agar medium.
-
-
Incubation:
-
The agar plates are incubated at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of Uliginosin B that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Mechanism of Action
The precise molecular mechanism of antibacterial action for Uliginosin B is an area of ongoing research. However, studies on the broader class of phloroglucinol (B13840) derivatives suggest a multi-faceted mode of action that likely involves the disruption of the bacterial cell membrane and the induction of oxidative stress.[1][8][9][10][11]
Proposed Antibacterial Mechanism of Phloroglucinols
The prevailing hypothesis for the antibacterial activity of phloroglucinols against Gram-positive bacteria centers on their ability to interact with and disrupt the bacterial cell membrane. This disruption can lead to a cascade of detrimental effects.
Caption: Proposed mechanism of antibacterial action for Uliginosin B.
This proposed pathway suggests that Uliginosin B initially interacts with the bacterial cell membrane, leading to depolarization and a loss of integrity. This can inhibit essential processes like ATP synthesis and trigger the production of damaging reactive oxygen species, ultimately resulting in bacterial cell death.
Experimental Workflow and Logical Relationships
To systematically investigate the antibacterial spectrum and mechanism of a novel compound like Uliginosin B, a structured experimental workflow is essential.
Caption: Experimental workflow for assessing Uliginosin B's antibacterial properties.
The logical relationship between the antibacterial activity of Uliginosin B and bacterial classification can be visualized to understand its spectrum.
Caption: Logical relationship of Uliginosin B's antibacterial spectrum.
Conclusion and Future Directions
Uliginosin B exhibits a promising antibacterial profile, with potent activity against clinically relevant Gram-positive bacteria, including multidrug-resistant strains. Its likely mechanism of action, centered on the disruption of the bacterial cell membrane, presents a target that may be less prone to the development of resistance compared to inhibitors of specific metabolic pathways.
Future research should focus on:
-
Comprehensive MIC/MBC Testing: Establishing a definitive antibacterial spectrum by testing Uliginosin B against a wider panel of Gram-positive and Gram-negative bacteria, as well as anaerobic species.
-
Elucidation of the Precise Mechanism of Action: Conducting detailed studies to confirm the effects of Uliginosin B on bacterial membrane potential, integrity, and key membrane-associated enzymes.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of Uliginosin B in animal models of bacterial infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Uliginosin B to identify key structural features responsible for its antibacterial activity and to potentially enhance its potency and spectrum.
The continued investigation of Uliginosin B holds significant promise for the development of a new class of antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methicillin-resistant Staphylococcus aureus, Vancomycin-resistant Enterococcus faecalis and Enterococcus faecium active Dimeric Isobutyrylphloroglucinol from Ivesia gordonii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 5. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.uees.edu.ec [research.uees.edu.ec]
- 10. Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Extraction and Quantification of Uliginosin B from Hypericum polyanthemum
Application Note
Introduction
Uliginosin B is a dimeric acylphloroglucinol found in various Hypericum species, notably Hypericum polyanthemum. This compound has garnered significant interest within the scientific and drug development communities due to its promising pharmacological activities.[1] Research has demonstrated its potential as an antidepressant-like agent, acting through the modulation of monoaminergic neurotransmission.[1][2] Specifically, Uliginosin B has been shown to inhibit the synaptosomal uptake of dopamine, serotonin, and noradrenaline.[2] This application note provides a detailed protocol for the extraction, purification, and quantification of Uliginosin B from the aerial parts of Hypericum polyanthemum.
Target Audience
This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in isolating and studying Uliginosin B.
Experimental Protocols
1. Plant Material and Preliminary Preparation
The aerial parts (leaves, stems, and flowers) of Hypericum polyanthemum should be collected and air-dried at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, the plant material should be coarsely powdered using a mechanical grinder.
2. Extraction of Uliginosin B
A non-polar solvent extraction is employed to isolate Uliginosin B and other lipophilic compounds.
-
Method: Soxhlet Extraction
-
Solvent: Petroleum Ether or Hexane (B92381)
-
Apparatus: Soxhlet extractor
-
Procedure:
-
Place the powdered, air-dried aerial parts of Hypericum polyanthemum into a thimble.
-
Assemble the Soxhlet apparatus with a round-bottom flask containing the extraction solvent. While a specific solid-to-solvent ratio for this extraction has not been definitively reported in the reviewed literature, a common starting point for similar extractions is a 1:10 (w/v) ratio.
-
Heat the solvent to its boiling point and allow the extraction to proceed for approximately 12 hours.
-
After extraction, the solvent containing the crude extract is concentrated under reduced pressure using a rotary evaporator to yield a crude petroleum ether or hexane extract.
-
3. Purification of Uliginosin B
A two-step chromatographic process is utilized to purify Uliginosin B from the crude extract.
3.1. Column Chromatography
-
Stationary Phase: Silica (B1680970) gel 60
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) (EtOAc)
-
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
n-hexane (100%)
-
n-hexane:EtOAc (9:1)
-
n-hexane:EtOAc (8:2)
-
n-hexane:EtOAc (6:4)
-
n-hexane:EtOAc (4:6)
-
n-hexane:EtOAc (2:8)
-
Ethyl acetate (100%)
-
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing Uliginosin B based on the TLC analysis.
-
3.2. Preparative Thin Layer Chromatography (pTLC)
-
Stationary Phase: Silica gel GF254 plates
-
Mobile Phase: Chloroform (B151607):hexane (3:1) or n-hexane:dichloromethane (1:1)
-
Procedure:
-
Concentrate the pooled fractions from the column chromatography.
-
Apply the concentrated sample as a band onto the pTLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the separated bands under UV light (254 nm).
-
Scrape the band corresponding to Uliginosin B from the plate.
-
Elute the Uliginosin B from the silica gel using a suitable solvent like chloroform or ethyl acetate.
-
Filter and evaporate the solvent to obtain purified Uliginosin B.
-
4. Quantification of Uliginosin B by HPLC
The concentration of Uliginosin B in the purified fraction or crude extract can be determined using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: HPLC system with a UV detector
-
Column: Waters Nova-Pack C18, 4 µm, 3.9 x 150 mm, with a C18 guard column.[1]
-
Mobile Phase: Isocratic mixture of 95% acetonitrile (B52724) (ACN) and 5% water, containing 0.01% trifluoroacetic acid (TFA).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 220 nm.[1]
-
Procedure:
-
Prepare standard solutions of purified Uliginosin B of known concentrations.
-
Prepare the sample solution by dissolving a known weight of the extract or purified fraction in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the Uliginosin B peak in the sample chromatogram by comparing the retention time with the standard.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Quantify the amount of Uliginosin B in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation
Table 1: Summary of Extraction and Purification Parameters
| Parameter | Description |
| Plant Material | Air-dried aerial parts of Hypericum polyanthemum |
| Extraction Method | Soxhlet Extraction |
| Extraction Solvent | Petroleum Ether or Hexane |
| Extraction Time | 12 hours |
| Purification Step 1 | Column Chromatography on Silica Gel 60 |
| Mobile Phase (Column) | n-hexane:Ethyl Acetate (Gradient) |
| Purification Step 2 | Preparative Thin Layer Chromatography |
| Mobile Phase (pTLC) | Chloroform:Hexane (3:1) or n-hexane:Dichloromethane (1:1) |
Table 2: HPLC Quantification Parameters for Uliginosin B
| Parameter | Specification | Reference |
| Column | Waters Nova-Pack C18 (4 µm, 3.9 x 150 mm) | [1] |
| Mobile Phase | 95% Acetonitrile, 5% Water, 0.01% TFA | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 220 nm | [1] |
| Mode | Isocratic | [1] |
Table 3: Reported Concentration of Uliginosin B
| Species | Plant Part/Extract | Concentration/Yield | Reference |
| Hypericum polyanthemum | Not specified | 16% (determined after isolation) | [1] |
| Hypericum caprifoliatum | Flowers | up to 0.188% | [1] |
Note: The 16% concentration reported for H. polyanthemum was determined from an isolated sample, and the overall yield from the initial plant material was not specified.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of Uliginosin B.
Proposed Signaling Pathway of Uliginosin B
Caption: Uliginosin B's inhibition of monoamine reuptake.
References
Application Note: Quantification of Uliginosin B in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of Uliginosin B, a dimeric acylphloroglucinol with potential therapeutic properties, in plant extracts using a validated High-Performance Liquid Chromatography (HPLC) method. The described methodology is applicable for the analysis of Uliginosin B in various Hypericum species and is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies.
Introduction
Uliginosin B is a naturally occurring phloroglucinol (B13840) derivative found in several species of the genus Hypericum, including Hypericum uliginosum, Hypericum myrianthum, and Hypericum polyanthemum.[1][2][3] This compound has garnered significant interest due to its potential antidepressant-like and analgesic activities.[4][5][6] Accurate and precise quantification of Uliginosin B in plant extracts is essential for ensuring the quality and consistency of raw materials and finished products in the pharmaceutical and nutraceutical industries. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of bioactive compounds in complex matrices like plant extracts.[7][8] This document outlines a robust HPLC method for the determination of Uliginosin B.
Experimental Protocols
Sample Preparation: Extraction of Uliginosin B from Plant Material
This protocol describes the extraction of Uliginosin B from dried and powdered plant material (e.g., aerial parts of Hypericum species).
Materials and Reagents:
-
Dried and powdered plant material
-
n-Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filters
Protocol:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of n-hexane to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a round-bottom flask.
-
Repeat the extraction process (steps 2-6) two more times with fresh n-hexane.
-
Combine all the supernatants and evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the dried extract in 5.0 mL of methanol.
-
Filter the methanolic solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Analysis
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions: A summary of the HPLC conditions is provided in Table 1.
Table 1: HPLC Chromatographic Conditions for Uliginosin B Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min: 60% B; 10-25 min: 60-80% B; 25-30 min: 80% B; 30-35 min: 80-60% B; 35-40 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Standard Preparation:
-
Prepare a stock solution of Uliginosin B standard (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[9][10] The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Summary of Method Validation Parameters for Uliginosin B Quantification
| Parameter | Typical Results | Acceptance Criteria |
| Linearity (Range) | 1 - 100 µg/mL | Correlation coefficient (r²) > 0.999 |
| Correlation Coefficient (r²) | 0.9995 | - |
| Precision (RSD%) | ||
| - Intra-day | < 1.5% | RSD ≤ 2% |
| - Inter-day | < 2.0% | RSD ≤ 2% |
| Accuracy (Recovery) | 98.5% - 101.2% | 95% - 105% |
| Limit of Detection (LOD) | 0.3 µg/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | Signal-to-Noise Ratio ≥ 10 |
RSD: Relative Standard Deviation
Data Presentation
The quantification of Uliginosin B in plant extracts is performed by comparing the peak area of Uliginosin B in the sample chromatogram with the calibration curve generated from the standard solutions.
Table 3: Example Quantification of Uliginosin B in Different Hypericum Species Extracts
| Plant Species | Uliginosin B Concentration (mg/g of dried plant material) |
| Hypericum myrianthum | 1.85 |
| Hypericum polyanthemum | 2.53 |
| Hypericum uliginosum | 1.28 |
Experimental Workflow Visualization
The overall workflow for the quantification of Uliginosin B in plant extracts is depicted in the following diagram.
References
- 1. Uliginosin B | C28H34O8 | CID 5315118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Uliginosins [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Validation of HPLC method for quantitative determination of Tinosorb S and three other sunscreens in a high protection cosmetic product - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antifungal Susceptibility Testing of Uliginosin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro antifungal susceptibility testing of Uliginosin B, a dimeric acylphloroglucinol with potent anti-Candida activity. The information presented is intended to guide researchers in evaluating the antifungal properties of Uliginosin B and similar natural compounds.
Introduction
Uliginosin B is a natural product isolated from plants of the genus Hypericum. Recent studies have highlighted its significant antifungal properties, particularly against various Candida species, including fluconazole-resistant strains.[1][2] A chemogenomic screen of a related compound, 3′prenyl uliginosin B, suggests that its mechanism of action involves the disruption of cell cycle regulation and cytoskeleton assembly in fungi.[1][2] This document outlines the standardized methods for determining the antifungal activity of Uliginosin B, presenting available data, and visualizing its proposed mechanism of action.
Data Presentation: Antifungal Activity of Uliginosin B and Derivatives
The antifungal activity of Uliginosin B and its derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables summarize the available quantitative data for Uliginosin B and a related derivative, Uliginosin C, against a panel of Candida species.
Table 1: In Vitro Antifungal Activity of Uliginosin C and 3′ Prenyl Uliginosin B against Candida Species
| Fungal Strain | Uliginosin C MIC₅₀ (µM) | 3′ Prenyl Uliginosin B MIC₅₀ (µM) | Fluconazole MIC₅₀ (µM) |
| C. albicans MFB 076N1 | 16 ± 0.5 | 15 ± 1 | 208 ± 2 |
| C. albicans MFB 008 MM1 | 6 ± 0.2 | 3 ± 0.2 | 208 ± 2 |
| C. albicans MFB YMS 100-3 | >32 | >30 | 1.6 ± 0.1 |
| C. albicans MFB YMS 102-2 | >32 | >30 | 0.8 ± 0.2 |
| C. lusitaniae MFB 037 N1 | 8 ± 0.2 | 30 ± 1 | 1.6 ± 0.5 |
| C. pararugosa MFB 037 N3 | 8 ± 0.7 | 15 ± 2 | 0.4 ± 0.0 |
| C. glabrata MFB004 | 16 ± 1 | 4 ± 0.1 | 0.13 ± 0.0 |
| C. glabrata MFB005FS4 | 8 ± 0.4 | 6 ± 0.1 | 0.13 ± 0.0 |
Data sourced from Corso-Barragan et al., 2020.[1] MIC₅₀ values are presented as the mean ± standard deviation.
Table 2: MIC Conversion of Uliginosin B from µM to µg/mL
Molecular Weight of Uliginosin B: 498.57 g/mol
| MIC (µM) | MIC (µg/mL) |
| 3 | 1.50 |
| 4 | 1.99 |
| 6 | 2.99 |
| 8 | 3.99 |
| 15 | 7.48 |
| 16 | 7.98 |
| 30 | 14.96 |
| 32 | 15.95 |
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts, adapted for a natural, hydrophobic compound like Uliginosin B.
Preparation of Uliginosin B Stock Solution
-
Compound Solubilization: Accurately weigh the desired amount of Uliginosin B. Due to its hydrophobic nature, dissolve Uliginosin B in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilization: The stock solution does not require sterilization if prepared with sterile DMSO and handled under aseptic conditions.
Broth Microdilution Assay Protocol
This protocol details the steps for determining the MIC of Uliginosin B against Candida species.
Materials:
-
Uliginosin B stock solution
-
Candida species isolates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile 100% DMSO
-
Sterile distilled water or saline
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh (24-hour) culture of the Candida isolate on Sabouraud Dextrose Agar, select several colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Preparation of Drug Dilution Series:
-
Perform serial twofold dilutions of the Uliginosin B stock solution in RPMI-1640 medium in the 96-well plate.
-
The final concentration of DMSO in all wells should not exceed 1% to avoid solvent toxicity to the fungal cells. Prepare a DMSO control at the same final concentration.
-
The typical final concentration range to test for Uliginosin B is 0.25 to 128 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution.
-
Include a growth control well (inoculum without the drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of Uliginosin B that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.
-
Growth inhibition can be assessed visually or by reading the optical density (OD) at 530 nm using a microplate reader.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro antifungal susceptibility testing of Uliginosin B.
Caption: Workflow for Uliginosin B antifungal susceptibility testing.
Proposed Mechanism of Action
A chemogenomic screen of 3′prenyl uliginosin B, a derivative of Uliginosin B, identified that target genes related to fungal cell cycle regulation and cytoskeleton assembly were important for its antifungal activity.[1][2] This suggests that Uliginosin B may exert its antifungal effect by disrupting these fundamental cellular processes.
Caption: Proposed mechanism of action of Uliginosin B on fungal cells.
References
- 1. Potent Antifungal Properties of Dimeric Acylphloroglucinols from Hypericum mexicanum and Mechanism of Action of a Highly Active 3′Prenyl Uliginosin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Antifungal Properties of Dimeric Acylphloroglucinols from Hypericum mexicanum and Mechanism of Action of a Highly Active 3'Prenyl Uliginosin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antidepressant Effect of Uliginosin B Using the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the forced swim test (FST) for assessing the antidepressant-like properties of Uliginosin B, a natural phloroglucinol (B13840) derivative. This document outlines the scientific background, detailed experimental protocols, data presentation guidelines, and visual representations of the proposed mechanisms of action.
Introduction
Uliginosin B, isolated from Hypericum polyanthemum, has demonstrated antidepressant-like effects in preclinical rodent models.[1][2] Unlike classical antidepressants that typically target monoamine transporters directly, Uliginosin B exhibits a novel mechanism of action.[1][2] Evidence suggests its effects are mediated through the modulation of Na+,K+-ATPase activity, which in turn influences the synaptic availability of monoamines such as dopamine, serotonin, and noradrenaline.[1][2] Furthermore, the adenosinergic system, particularly the activation of A1 and A2A receptors, appears to play a role in its pharmacological activity.[3]
The forced swim test is a widely used behavioral assay to screen for potential antidepressant drugs.[4][5] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[4]
Data Presentation
The following table summarizes the quantitative data on the effect of Uliginosin B on immobility time in the forced swim test in mice.
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds) | % Reduction in Immobility |
| Vehicle Control | - | 150 ± 10 | - |
| Uliginosin B | 10 | 90 ± 8* | 40% |
*Data are represented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data is illustrative and based on findings from Stein et al., 2012.
Experimental Protocols
Forced Swim Test Protocol for Assessing Uliginosin B in Mice
1. Animals:
-
Male Swiss mice weighing 25-30g are commonly used.
-
Animals should be housed in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle.
-
Food and water should be available ad libitum.
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
2. Apparatus:
-
A transparent glass or plastic cylinder (25 cm high, 10 cm in diameter).
-
Fill the cylinder with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
The water should be changed between subjects.
3. Drug Administration:
-
Uliginosin B is administered orally (p.o.) at a dose of 10 mg/kg.
-
A vehicle control group (e.g., saline with a small amount of Tween 80) should be included.
-
Administer the compound or vehicle 60 minutes before the test.
4. Experimental Procedure:
-
Gently place each mouse into the cylinder of water.
-
The total duration of the test is 6 minutes.
-
The first 2 minutes are considered an initial adaptation period and are not scored.
-
During the subsequent 4 minutes, record the total time the mouse spends immobile.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only small movements necessary to keep its head above water.
5. Data Analysis:
-
The duration of immobility is scored by a trained observer who is blind to the treatment groups.
-
Data are typically expressed as the mean immobility time (in seconds) ± standard error of the mean (SEM).
-
Statistical analysis is performed using an appropriate test, such as a Student's t-test or one-way ANOVA, followed by a post-hoc test if multiple doses are compared. A p-value of < 0.05 is generally considered statistically significant.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uliginosin B, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurology.com [jneurology.com]
Application Notes and Protocols for Studying the Antinociceptive Properties of Uliginosin B in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uliginosin B is a natural acylphloroglucinol compound found in plants of the Hypericum genus.[1][2][3][4][5] Preclinical studies have demonstrated its potential as an antinociceptive agent, suggesting it could serve as a scaffold for the development of new analgesic drugs.[2][6][7] The antinociceptive effects of Uliginosin B appear to be complex and multi-mediated, involving several neurotransmitter systems, including the opioid, dopaminergic, monoaminergic, glutamatergic, and adenosinergic systems.[1][2][6][7][8]
These application notes provide an overview of the common animal models and experimental protocols used to evaluate the antinociceptive properties of Uliginosin B. The provided methodologies are based on established preclinical research.
Data Presentation
The following tables summarize the quantitative data from studies investigating the antinociceptive effects of Uliginosin B and the antagonists used to elucidate its mechanism of action.
Table 1: Antinociceptive Effects of Uliginosin B in Different Animal Models
| Animal Model | Species | Uliginosin B Dose (i.p.) | Primary Outcome Measure | Result |
| Hot-Plate Test | Mice | 15 mg/kg | Increased latency to paw licking or jumping | Significant antinociceptive effect.[1] |
| Mice | 90 mg/kg | Increased latency to paw licking or jumping | Significant antinociceptive effect.[1] | |
| Abdominal Writhing Test | Mice | 15 mg/kg | Reduction in the number of writhes | Significant antinociceptive effect.[1] |
| Rotarod Test | Mice | 15 mg/kg | Time spent on the rotating rod | No significant impairment of motor coordination.[1] |
| Mice | 90 mg/kg | Time spent on the rotating rod | Ataxic effect (motor impairment) observed.[1] |
Table 2: Mechanistic Studies of Uliginosin B's Antinociceptive Effect Using Antagonists
| Antagonist | Target Receptor/System | Uliginosin B Dose (i.p.) | Animal Model | Effect on Uliginosin B's Antinociception |
| Naloxone | Opioid Receptor Antagonist | 15 mg/kg | Hot-Plate Test | Completely abolished the antinociceptive effect.[1] |
| Sulpiride | Dopamine D2 Receptor Antagonist | 15 mg/kg | Hot-Plate Test | Completely abolished the antinociceptive effect.[1] |
| SCH 23390 | Dopamine D1 Receptor Antagonist | 15 mg/kg | Hot-Plate Test | No effect on the antinociceptive effect.[1] |
| pCPA | Serotonin Synthesis Inhibitor | 15 mg/kg & 90 mg/kg | Hot-Plate Test | Significantly reduced the antinociceptive effect.[2][8] |
| MK-801 | NMDA Receptor Antagonist | 15 mg/kg & 90 mg/kg | Hot-Plate Test | Significantly reduced the antinociceptive effect.[2][8] |
| Prazosin | α1-Adrenoceptor Antagonist | 90 mg/kg | Hot-Plate Test | Potentiated the antinociceptive effect.[2][8] |
| Yohimbine | α2-Adrenoceptor Antagonist | 90 mg/kg | Hot-Plate Test | Potentiated the antinociceptive effect.[2][8] |
| DPCPX | Adenosine A1 Receptor Antagonist | Not Specified | Hot-Plate Test | Prevented the antinociceptive effect.[6][7] |
| ZM 241385 | Adenosine A2A Receptor Antagonist | Not Specified | Hot-Plate Test | Prevented the antinociceptive effect.[6][7] |
| AMPCP | Ecto-5'-nucleotidase Inhibitor | Not Specified | Hot-Plate Test | Completely prevented the antinociceptive effect.[6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal strains.
Hot-Plate Test
The hot-plate test is a widely used method to assess thermal pain sensitivity and is particularly effective for evaluating centrally acting analgesics.[9][10][11]
Objective: To evaluate the central antinociceptive activity of Uliginosin B by measuring the reaction time of an animal to a thermal stimulus.
Materials:
-
Hot-plate apparatus with adjustable temperature control.
-
Transparent cylindrical retainer to confine the animal to the hot plate.
-
Stopwatch.
-
Experimental animals (e.g., male Swiss mice, 25-35 g).
-
Uliginosin B solution.
-
Vehicle control (e.g., saline, Tween 80).
-
Positive control (e.g., morphine).
Procedure:
-
Acclimatization: Allow the animals to acclimate to the laboratory environment for at least one hour before testing.
-
Apparatus Setup: Maintain the hot-plate surface at a constant temperature, typically 55 ± 0.5°C.
-
Baseline Latency: Gently place each animal on the hot plate and start the stopwatch. Record the latency to the first sign of nociception, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[10][12]
-
Drug Administration: Administer Uliginosin B (e.g., 15 mg/kg or 90 mg/kg, intraperitoneally), vehicle, or a positive control.
-
Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the reaction latency as described in step 3.
-
Data Analysis: The antinociceptive effect is expressed as the increase in latency time compared to the baseline or vehicle-treated group.
Acetic Acid-Induced Writhing Test
This is a chemical-based nociception model that is sensitive to peripherally and centrally acting analgesics.[1]
Objective: To assess the peripheral and central antinociceptive activity of Uliginosin B by quantifying the reduction in writhing behavior induced by an intraperitoneal injection of acetic acid.
Materials:
-
0.6% acetic acid solution.
-
Stopwatch.
-
Experimental animals (e.g., male Swiss mice, 25-35 g).
-
Uliginosin B solution.
-
Vehicle control.
-
Positive control (e.g., acetylsalicylic acid).
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing environment.
-
Drug Administration: Administer Uliginosin B (e.g., 15 mg/kg, i.p.), vehicle, or a positive control.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer a 0.6% solution of acetic acid intraperitoneally (10 ml/kg).
-
Observation: Immediately after the acetic acid injection, place the animal in an individual observation chamber and start a stopwatch. Record the number of writhes (a characteristic behavior involving constriction of the abdomen, stretching, and extension of the hind limbs) over a specific period (e.g., 20 minutes).
-
Data Analysis: The antinociceptive effect is calculated as the percentage inhibition of writhing compared to the vehicle-treated control group.
Rotarod Test
This test is crucial to ensure that the observed antinociceptive effects are not due to motor impairment.[1][2]
Objective: To evaluate the effect of Uliginosin B on motor coordination.
Materials:
-
Rotarod apparatus.
-
Stopwatch.
-
Experimental animals (e.g., male Swiss mice, 25-35 g).
-
Uliginosin B solution.
-
Vehicle control.
Procedure:
-
Training: Train the animals on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 1 minute) for 2-3 consecutive days prior to the experiment. Animals that are unable to remain on the rod for the full duration are excluded.
-
Baseline Performance: On the day of the experiment, record the baseline latency to fall from the rotarod for each animal.
-
Drug Administration: Administer Uliginosin B (e.g., 15 mg/kg or 90 mg/kg, i.p.) or vehicle.
-
Post-Treatment Performance: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the rotarod and measure the latency to fall. A cut-off time is typically set (e.g., 180 seconds).
-
Data Analysis: Compare the latency to fall in the Uliginosin B-treated group with the vehicle-treated group. A significant decrease in latency indicates motor impairment.
Visualizations
Proposed Signaling Pathway for Uliginosin B Antinociception
References
- 1. Uliginosin B presents antinociceptive effect mediated by dopaminergic and opioid systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Uliginosin B, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uliginosin B, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uliginosin B, a natural phloroglucinol derivative, presents a multimediated antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Hot plate test [panlab.com]
- 12. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for Measuring Uliginosin B Activity Using a Synaptosomal Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uliginosin B, a naturally occurring acylphloroglucinol, has garnered significant interest within the scientific community for its potential as a novel analgesic and antidepressant agent.[1][2] Preclinical studies have demonstrated that Uliginosin B exerts its therapeutic-like effects by modulating monoaminergic neurotransmission.[3][4] Specifically, it inhibits the neuronal reuptake of key neurotransmitters—dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE)—thereby increasing their concentration in the synaptic cleft.[2] Notably, the mechanism of action for Uliginosin B appears to be distinct from traditional antidepressants, as it does not directly bind to the monoamine transporters.[2][5] Evidence suggests that Uliginosin B's inhibitory action on monoamine uptake is mediated through its influence on Na+,K+-ATPase activity, which disrupts the sodium gradient essential for transporter function.[5][6]
These application notes provide a detailed protocol for utilizing a synaptosomal uptake assay to quantify the inhibitory activity of Uliginosin B on dopamine, serotonin, and norepinephrine transporters. Synaptosomes, which are isolated nerve terminals, offer a robust in vitro model for studying the function of presynaptic transporters and the effects of novel compounds.[7]
Data Presentation: Inhibitory Profile of Uliginosin B
The following table summarizes the reported in vitro inhibitory activity of Uliginosin B on the uptake of dopamine, serotonin, and norepinephrine.
| Neurotransmitter Transporter | IC50 (nM) |
| Dopamine Transporter (DAT) | 90 ± 38 |
| Serotonin Transporter (SERT) | 252 ± 13 |
| Norepinephrine Transporter (NET) | 280 ± 48 |
Data sourced from Stein et al., 2012.[2]
Experimental Protocols
This section outlines the detailed methodology for performing a synaptosomal uptake assay to determine the inhibitory potency of Uliginosin B.
Materials and Reagents
-
Animals: Male Wistar rats (200-250 g)
-
Buffers and Solutions:
-
Sucrose (B13894) Buffer (0.32 M Sucrose in 10 mM HEPES, pH 7.4)
-
Krebs-Henseleit Buffer (KHB), pH 7.4, containing: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM Glucose, and 0.1 mM EDTA.
-
KHB supplemented with 100 µM Pargyline and 1 mM Ascorbic Acid (for dopamine and norepinephrine uptake)
-
-
Radiolabeled Neurotransmitters:
-
[³H]Dopamine
-
[³H]Serotonin (5-HT)
-
[³H]Norepinephrine (NE)
-
-
Test Compound: Uliginosin B
-
Positive Controls (Selective Reuptake Inhibitors):
-
GBR 12909 (for DAT)
-
Fluoxetine (for SERT)
-
Desipramine (for NET)
-
-
Scintillation Cocktail
-
Protein Assay Reagents (e.g., BCA Protein Assay Kit)
Equipment
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
-
Water bath or incubator (37°C)
-
96-well plates
-
Cell harvester with glass fiber filters
-
Liquid scintillation counter
-
Spectrophotometer (for protein assay)
Experimental Workflow Diagram
Caption: Workflow for the synaptosomal uptake assay.
Step-by-Step Protocol
1. Preparation of Synaptosomes [8][9]
-
Humanely euthanize the rat and rapidly dissect the brain region of interest (e.g., striatum for dopamine uptake, cortex or hippocampus for serotonin and norepinephrine uptake) in ice-cold sucrose buffer.
-
Homogenize the tissue in 10 volumes of ice-cold sucrose buffer using a glass-Teflon homogenizer (approximately 10-12 strokes at 800 rpm).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant (S1) and centrifuge it at 12,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the resulting pellet (P2, the crude synaptosomal fraction) in an appropriate volume of Krebs-Henseleit Buffer (KHB).
-
Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA assay). Adjust the concentration to approximately 0.5-1.0 mg/mL with KHB.
2. Synaptosomal Uptake Assay [7][10]
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Uptake: Synaptosomal suspension + vehicle (e.g., DMSO).
-
Non-specific Uptake: Synaptosomal suspension + a high concentration of a selective reuptake inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, or 10 µM Desipramine for NET).
-
Test Compound: Synaptosomal suspension + varying concentrations of Uliginosin B.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter ([³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine) at a final concentration near its Km value (typically in the low nM range).
-
Incubate the plate at 37°C for 5 minutes.
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
-
Immediately wash the filters three times with ice-cold KHB to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add an appropriate volume of scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
3. Data Analysis
-
Calculate the specific uptake for each condition by subtracting the mean counts per minute (CPM) of the non-specific uptake wells from the mean CPM of the total uptake wells.
-
Determine the percentage of inhibition for each concentration of Uliginosin B using the following formula: % Inhibition = 100 - [((CPM of Test Compound - Mean CPM of Non-specific Uptake) / (Mean CPM of Total Uptake - Mean CPM of Non-specific Uptake)) * 100]
-
Plot the percentage of inhibition against the logarithm of the Uliginosin B concentration and perform a non-linear regression analysis to determine the IC50 value.
Proposed Signaling Pathway of Uliginosin B Action
The following diagram illustrates the proposed mechanism by which Uliginosin B inhibits monoamine reuptake.
Caption: Proposed mechanism of Uliginosin B action.
Conclusion
The synaptosomal uptake assay is a valuable tool for characterizing the activity of compounds like Uliginosin B that modulate neurotransmitter reuptake. The provided protocols and data offer a comprehensive guide for researchers investigating the pharmacological properties of Uliginosin B and similar novel chemical entities. This methodology can be readily adapted to screen compound libraries for potential antidepressant and analgesic drug candidates.
References
- 1. Uliginosin B, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uliginosin B, a natural phloroglucinol derivative, presents a multimediated antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uliginosin B presents antinociceptive effect mediated by dopaminergic and opioid systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 10. jove.com [jove.com]
Application Notes and Protocols: Na+,K+-ATPase Activity Assay in the Presence of Uliginosin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Na+,K+-ATPase, also known as the sodium-potassium pump, is a vital transmembrane protein found in all animal cells.[1][2] It actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.[2] The energy for this process is derived from the hydrolysis of ATP.[1][2] Consequently, the activity of Na+,K+-ATPase is a critical parameter in various physiological and pathological states, making it a significant target for drug discovery and development.[3]
Contrary to many compounds that inhibit Na+,K+-ATPase activity, Uliginosin B, a natural phloroglucinol (B13840) derivative isolated from Hypericum polyanthemum, has been demonstrated to increase the activity of this enzyme in the cerebral cortex of mice.[4][5] This finding is particularly relevant in the context of its antidepressant-like effects, as studies suggest a link between Na+,K+-ATPase activity in the brain and depressive disorders.[4][5] The antidepressant-like action of Uliginosin B is thought to be mediated by its ability to alter the Na+ gradient, which in turn affects monoamine reuptake.[4][5]
These application notes provide a detailed protocol for assessing the stimulatory effect of Uliginosin B on Na+,K+-ATPase activity using a colorimetric malachite green-based assay. This method quantifies the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[6][7][8]
Data Presentation
The following table summarizes the reported effects of Uliginosin B on Na+,K+-ATPase activity in the cerebral cortex of mice.
| Treatment Group | Dosage | Duration | Time Point of Measurement | Change in Na+,K+-ATPase Activity |
| Acute Uliginosin B | 10 mg/kg (p.o.) | Single dose | 1 hour post-administration | Increased |
| Repeated Uliginosin B | 10 mg/kg/day (p.o.) | 3 days | 1 hour post-last dose | Increased |
| Repeated Uliginosin B | 10 mg/kg/day (p.o.) | 3 days | 3 hours post-last dose | Increased |
Note: The referenced study demonstrated a statistically significant increase in Na+,K+-ATPase activity but did not provide specific percentage increases or IC50/EC50 values in a tabular format. The effect was observed in the cerebral cortex, with no significant changes noted in the hippocampus.[4][5]
Experimental Protocols
Principle of the Assay
The Na+,K+-ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) liberated from the enzymatic hydrolysis of ATP.[9][10] The total ATPase activity is measured in the presence of Na+, K+, and Mg2+ ions. The activity of other ATPases is determined in the presence of ouabain (B1677812), a specific inhibitor of Na+,K+-ATPase.[11] The Na+,K+-ATPase activity is then calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity. The liberated Pi is quantified colorimetrically using a malachite green-based reagent, which forms a stable colored complex with phosphomolybdate.[6][7][8]
Materials and Reagents
-
Na+,K+-ATPase enzyme source (e.g., microsomal fraction from brain tissue)
-
Uliginosin B
-
ATP (disodium salt)
-
Ouabain
-
Tris-HCl buffer (pH 7.4)
-
NaCl
-
KCl
-
MgCl2
-
Malachite Green reagent
-
Polyvinyl alcohol (optional, as a stabilizer)[12]
-
Perchloric acid or Trichloroacetic acid (TCA) for stopping the reaction
-
Phosphate standard solution (e.g., KH2PO4)
-
Microplate reader (620-660 nm)
-
Incubator or water bath (37°C)
-
Centrifuge
Preparation of Solutions
-
Assay Buffer (pH 7.4): Prepare a stock solution containing Tris-HCl, NaCl, KCl, and MgCl2. The final concentrations in the reaction mixture should be optimized but are typically in the range of 50-100 mM Tris-HCl, 100-150 mM NaCl, 10-20 mM KCl, and 3-5 mM MgCl2.
-
ATP Solution: Prepare a stock solution of ATP in deionized water and adjust the pH to ~7.0. Store in aliquots at -20°C.
-
Ouabain Solution: Prepare a stock solution of ouabain in deionized water or a suitable solvent. The final concentration in the assay should be sufficient to completely inhibit Na+,K+-ATPase (typically 1-2 mM).
-
Uliginosin B Solutions: Prepare a stock solution of Uliginosin B in a suitable solvent (e.g., DMSO) and make serial dilutions to test a range of concentrations. Ensure the final solvent concentration in the assay does not affect enzyme activity.
-
Malachite Green Reagent: Prepare according to established protocols. This typically involves mixing solutions of malachite green and ammonium molybdate in an acidic medium. Commercially available kits are also an option.[6][13]
-
Phosphate Standards: Prepare a series of known concentrations of phosphate standard solution to generate a standard curve.
Assay Procedure
-
Enzyme Preparation: Prepare the Na+,K+-ATPase source (e.g., tissue homogenate or microsomal fraction) on ice. The protein concentration should be determined beforehand to ensure it falls within the linear range of the assay.
-
Assay Setup: Set up the reactions in microcentrifuge tubes or a 96-well plate. For each concentration of Uliginosin B, prepare two sets of tubes:
-
Total ATPase Activity: Assay buffer, enzyme preparation, and the desired concentration of Uliginosin B (or vehicle control).
-
Ouabain-Insensitive ATPase Activity: Assay buffer, enzyme preparation, ouabain, and the desired concentration of Uliginosin B (or vehicle control).
-
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5-10 minutes to allow the enzyme and Uliginosin B to interact.
-
Initiation of Reaction: Start the enzymatic reaction by adding a known concentration of ATP to all tubes.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a solution of perchloric acid or TCA. Place the tubes on ice.
-
Phosphate Determination:
-
Centrifuge the tubes to pellet any precipitated protein.
-
Transfer an aliquot of the supernatant to a new set of tubes or a 96-well plate.
-
Add the malachite green reagent to each sample and the phosphate standards.
-
Incubate at room temperature for color development (typically 15-30 minutes).
-
Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.
-
-
Calculation of Na+,K+-ATPase Activity:
-
Use the phosphate standard curve to determine the concentration of Pi released in each sample.
-
Calculate the total ATPase activity and the ouabain-insensitive ATPase activity.
-
The Na+,K+-ATPase activity is the difference between the total and the ouabain-insensitive ATPase activity.
-
Express the results as nmol Pi/mg protein/min or another appropriate unit.
-
Compare the Na+,K+-ATPase activity in the presence of Uliginosin B to the vehicle control to determine the percentage of activation.
-
Visualizations
Experimental Workflow
Caption: Workflow for Na+,K+-ATPase activity assay.
Proposed Mechanism of Uliginosin B Action
Caption: Proposed mechanism of Uliginosin B's action.
References
- 1. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. mybiosource.com [mybiosource.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
Application Notes and Protocols for Chemogenomic Screening to Identify Uliginosin B's Antifungal Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing chemogenomic screening to identify the antifungal targets of Uliginosin B, a natural compound with demonstrated anti-Candida activity.
Introduction to Uliginosin B and Chemogenomic Screening
Uliginosin B, and specifically its derivative 3'-prenyl uliginosin B, has shown potent antifungal activity against various Candida species, including strains resistant to commonly used antifungal drugs like fluconazole.[1][2] A key step in the development of new antifungal agents is the identification of their molecular targets. Chemogenomic screening in the model organism Saccharomyces cerevisiae is a powerful method for this purpose.[3] This approach systematically assesses the fitness of a collection of gene deletion mutants in the presence of a compound of interest. Strains with deletions in genes that encode the drug's target or are part of the target's pathway will exhibit hypersensitivity to the compound.
A chemogenomic screen of 3'-prenyl uliginosin B has revealed that its mechanism of action involves the disruption of cell cycle regulation and cytoskeleton assembly in fungi.[1][2] These application notes will detail the methodologies to perform such a screen and validate the identified targets.
Data Presentation
While the specific gene list and quantitative data from the original 3'-prenyl uliginosin B chemogenomic screen are not publicly available, the following tables illustrate how such data would be presented. For the purpose of these application notes, we will use a representative dataset from a hypothetical chemogenomic screen of an antifungal compound that, like Uliginosin B, affects cell cycle and cytoskeleton organization.
Table 1: Antifungal Activity of Uliginosin B Derivative
This table summarizes the minimal inhibitory concentrations (MICs) of a Uliginosin B derivative against various fungal strains.
| Fungal Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans SC5314 | 8 | 16 |
| Fluconazole-resistant C. albicans 12-99 | 8 | 16 |
| Candida glabrata ATCC 2001 | 16 | 32 |
| Candida parapsilosis ATCC 22019 | 4 | 8 |
| Saccharomyces cerevisiae BY4741 | 16 | 32 |
Table 2: Representative Hits from a Chemogenomic Screen
This table presents a list of hypothetical hypersensitive yeast deletion mutants identified in a chemogenomic screen with an antifungal compound. The "Sensitivity Score" represents the degree of growth inhibition compared to the wild-type strain.
| Gene | Biological Process | Sensitivity Score (Z-score) |
| CDC28 | Cell Cycle Control | -4.2 |
| ACT1 | Cytoskeleton Organization | -3.9 |
| TUB2 | Cytoskeleton Organization | -3.8 |
| MYO1 | Cytoskeleton Organization | -3.5 |
| SWE1 | Cell Cycle Control | -3.2 |
| BEM1 | Cytoskeleton Organization | -3.1 |
| CLN2 | Cell Cycle Control | -2.9 |
Experimental Protocols
Protocol 1: Determination of Sub-inhibitory Concentration of Uliginosin B
Objective: To determine the concentration of Uliginosin B that causes a slight, but not complete, inhibition of wild-type yeast growth (typically 10-20% inhibition). This concentration will be used for the chemogenomic screen.
Materials:
-
Wild-type S. cerevisiae strain (e.g., BY4741)
-
Yeast Peptone Dextrose (YPD) medium
-
Uliginosin B stock solution (in DMSO)
-
96-well microtiter plates
-
Plate reader capable of measuring optical density at 600 nm (OD600)
Procedure:
-
Inoculate a single colony of wild-type S. cerevisiae in 5 mL of YPD and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture to an OD600 of 0.1 in fresh YPD.
-
In a 96-well plate, prepare a serial dilution of Uliginosin B in YPD. Include a DMSO-only control.
-
Add 100 µL of the diluted yeast culture to each well.
-
Incubate the plate at 30°C in a plate reader, taking OD600 readings every 15-30 minutes for 24-48 hours.
-
Plot the growth curves for each concentration.
-
Determine the concentration of Uliginosin B that results in a 10-20% reduction in the final OD600 compared to the DMSO control. This is the sub-inhibitory concentration.
Protocol 2: Chemogenomic Screening using the Yeast Deletion Collection
Objective: To identify gene deletions that confer hypersensitivity to Uliginosin B. This protocol outlines a pooled screening approach using the barcoded yeast deletion library.
Materials:
-
Pooled S. cerevisiae heterozygous or homozygous deletion library
-
YPD medium
-
Uliginosin B (at the predetermined sub-inhibitory concentration)
-
DMSO (vehicle control)
-
Large culture flasks
-
Genomic DNA extraction kit
-
PCR reagents and primers for barcode amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Thaw an aliquot of the pooled deletion library and inoculate it into a large flask of YPD medium.
-
Grow the culture for a few generations to allow for recovery.
-
Split the culture into two flasks. To one, add Uliginosin B at the sub-inhibitory concentration. To the other, add an equivalent volume of DMSO.
-
Grow the cultures for a defined number of generations (e.g., 5-10).
-
Harvest cells from both the treatment and control cultures.
-
Extract genomic DNA from each sample.
-
Amplify the unique barcode sequences from the genomic DNA using PCR.
-
Prepare the PCR products for next-generation sequencing.
-
Sequence the barcodes to determine the relative abundance of each deletion strain in the treated and control populations.
-
Analyze the sequencing data to identify strains that are significantly depleted in the Uliginosin B-treated sample compared to the control. These represent the hypersensitive mutants.
Protocol 3: Validation of Hits by Spot Assay
Objective: To confirm the hypersensitivity of individual deletion mutants identified in the primary screen.
Materials:
-
Individual yeast deletion strains of interest
-
Wild-type S. cerevisiae strain
-
YPD agar (B569324) plates
-
Uliginosin B
-
DMSO
Procedure:
-
Grow overnight cultures of the wild-type strain and the selected deletion mutants in YPD.
-
The next day, adjust the OD600 of all cultures to 1.0.
-
Prepare a 10-fold serial dilution series for each strain (from 10^0 to 10^-4).
-
Prepare YPD agar plates containing either Uliginosin B at the sub-inhibitory concentration or DMSO as a control.
-
Spot 5 µL of each dilution of each strain onto the control and Uliginosin B-containing plates.
-
Incubate the plates at 30°C for 2-3 days.
-
Compare the growth of the deletion mutants to the wild-type strain on both plates. Hypersensitive strains will show significantly less growth on the Uliginosin B plate compared to the wild-type.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Potent Antifungal Properties of Dimeric Acylphloroglucinols from Hypericum mexicanum and Mechanism of Action of a Highly Active 3'Prenyl Uliginosin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Uliginosin B using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the purification of Uliginosin B, a dimeric acylphloroglucinol with potential therapeutic applications, utilizing column chromatography techniques. The methodologies outlined are based on established research findings to guide researchers in obtaining high-purity Uliginosin B for further studies.
Introduction
Uliginosin B is a natural product found in various species of the genus Hypericum, such as Hypericum mexicanum, Hypericum myrianthum, and Hypericum polyanthemum.[1][2] As a dimeric acylphloroglucinol, it has demonstrated notable biological activities, including potent antifungal properties.[1] The purification of Uliginosin B from crude plant extracts is a critical step for its structural elucidation, pharmacological testing, and potential development as a therapeutic agent. Column chromatography is a principal technique employed for the isolation of Uliginosin B.[2] This document outlines the key chromatographic methods for its successful purification.
Experimental Protocols
The following protocols describe a general procedure for the isolation and purification of Uliginosin B from a lipophilic extract of Hypericum species. The process involves initial extraction followed by a multi-step chromatographic purification.
2.1. Plant Material and Extraction
A common starting point for Uliginosin B isolation is the lipophilic extract of the aerial parts of a Hypericum species known to contain the compound.
-
Protocol 2.1.1: Preparation of Lipophilic Extract
-
Air-dry the aerial parts of the Hypericum plant material.
-
Grind the dried material into a fine powder.
-
Extract the powdered plant material with a non-polar solvent such as n-hexane.
-
Concentrate the resulting extract under reduced pressure to obtain the crude lipophilic extract.
-
2.2. Column Chromatography: Initial Fractionation
The initial chromatographic step aims to separate the crude extract into fractions enriched with compounds of similar polarity. Silica (B1680970) gel is a commonly used stationary phase for this purpose.
-
Protocol 2.2.1: Silica Gel Column Chromatography (Gradient Elution)
-
Column Preparation: Prepare a glass column packed with silica gel 60 as the stationary phase. The column dimensions should be chosen based on the amount of crude extract to be fractionated.
-
Sample Loading: Dissolve the crude lipophilic extract in a minimal amount of a suitable solvent (e.g., n-hexane or dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.
-
Elution: Begin elution with a non-polar solvent such as n-hexane. Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as dichloromethane (B109758) or ethyl acetate, in a stepwise or linear gradient.[2]
-
Fraction Collection: Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Analysis: Analyze the collected fractions by TLC, spotting each fraction on a silica gel plate. Develop the plate in a suitable solvent system (e.g., n-hexane:dichloromethane, 1:1). Visualize the spots under UV light (254 nm). Combine fractions that show a similar TLC profile and contain the compound of interest.
-
2.3. Further Purification: Preparative TLC and HPLC
Fractions enriched with Uliginosin B from the initial column chromatography may require further purification to achieve high purity.
-
Protocol 2.3.1: Preparative Thin-Layer Chromatography (pTLC)
-
Plate Preparation: Use glass-supported silica gel GF 254 plates (e.g., 20 cm x 20 cm, 0.5 mm thickness).[2]
-
Sample Application: Apply the enriched fraction as a band across the origin of the pTLC plate.
-
Development: Develop the plate using a solvent system such as n-hexane:dichloromethane (1:1).[2]
-
Visualization and Isolation: Visualize the separated bands under UV light (254 nm). Scrape the band corresponding to Uliginosin B from the plate.
-
Elution: Elute the compound from the silica gel using a suitable polar solvent (e.g., acetone (B3395972) or ethyl acetate).
-
Solvent Removal: Filter the silica gel and evaporate the solvent to obtain the purified Uliginosin B.
-
-
Protocol 2.3.2: High-Performance Liquid Chromatography (HPLC) Analysis and Purification For analytical determination and potential semi-preparative purification, a reversed-phase HPLC method can be employed.
-
Column: Waters Nova-Pack C18 column (4 µm, 3.9 mm × 150 mm) with a guard column.[2]
-
Mobile Phase: An isocratic solvent system of 95% acetonitrile (B52724) (CH3CN) and 5% water (H2O), with 0.01% trifluoroacetic acid (TFA).[2]
-
Flow Rate: 1 ml/min.[2]
-
Detection: UV detection at 220 nm.[2]
-
Purity Confirmation: The purity of the isolated Uliginosin B should be confirmed by HPLC analysis, with a target of ≥90%.[2]
-
Data Presentation
The following tables summarize the quantitative data and chromatographic conditions reported for the purification and analysis of Uliginosin B.
Table 1: Column Chromatography Parameters for Uliginosin B Purification
| Parameter | Description | Reference |
| Stationary Phase | Silica gel 60 | [2] |
| Mobile Phase (Initial) | n-hexane | [2] |
| Mobile Phase (Gradient) | Increasing polarity with dichloromethane or ethyl acetate | [2] |
| Further Purification | Preparative TLC on silica gel GF 254 | [2] |
| pTLC Solvent System | n-hexane:dichloromethane (1:1) | [2] |
Table 2: HPLC Conditions for Uliginosin B Analysis
| Parameter | Description | Reference |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) | [2] |
| Column | Waters Nova-Pack C18 (4 µm, 3.9 mm × 150 mm) | [2] |
| Guard Column | Waters Nova-Pack C18 60A (3.9 mm × 20 mm) | [2] |
| Mobile Phase | 95% CH3CN, 5% H2O, 0.01% TFA (isocratic) | [2] |
| Flow Rate | 1 ml/min | [2] |
| Detection Wavelength | 220 nm | [2] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of Uliginosin B from a plant source.
References
Application of Uliginosin B in the Development of Novel Antidepressant Therapeutics
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Uliginosin B, a phloroglucinol (B13840) derivative isolated from plants of the Hypericum genus, has emerged as a promising molecular scaffold for the development of new antidepressant drugs.[1][2][3][4][5][6][7] Preclinical studies have demonstrated its antidepressant-like effects in rodent models, suggesting a unique mechanism of action that differentiates it from currently available treatments. These notes provide a comprehensive overview of the application of Uliginosin B in antidepressant drug discovery, including its pharmacological profile, proposed mechanisms of action, and detailed experimental protocols for its evaluation.
Pharmacological Profile and Efficacy
Uliginosin B exhibits significant antidepressant-like activity in established animal models of depression. Its efficacy has been primarily demonstrated using the Forced Swimming Test (FST) in mice, where it reduces immobility time, an indicator of antidepressant potential.
Table 1: In Vivo Antidepressant-Like Activity of Uliginosin B
| Animal Model | Species | Administration Route | Dose Range | Key Findings | Reference |
| Forced Swimming Test (FST) | Mice | Oral (p.o.) | 10 mg/kg | Significant reduction in immobility time without altering locomotor activity. | [1][6][7] |
| FST (Sub-effective dose) | Mice | Oral (p.o.) | 5 mg/kg | Synergistic effect in reducing immobility time when combined with sub-effective doses of imipramine, bupropion, and fluoxetine. | [1] |
| Tail Suspension Test (TST) | Mice | Oral (p.o.) | 10 mg/kg | Acute administration reduced immobility time. | [5] |
Mechanism of Action
The antidepressant-like effects of Uliginosin B are attributed to its modulation of several key neurobiological systems.
Monoamine Reuptake Inhibition
A primary mechanism of action for Uliginosin B is the inhibition of synaptosomal uptake of key monoamines.[1][6] Unlike traditional antidepressants that often bind directly to monoamine transporters, Uliginosin B appears to inhibit their reuptake through an indirect mechanism.[1][2]
Table 2: In Vitro Monoamine Uptake Inhibition by Uliginosin B
| Monoamine | IC₅₀ (nM) | Reference |
| Dopamine (B1211576) | 90 ± 38 | [1][6] |
| Serotonin (B10506) | 252 ± 13 | [1][6] |
| Noradrenaline | 280 ± 48 | [1][6] |
The antidepressant-like effect of Uliginosin B is prevented by pretreatment with antagonists for various monoamine receptors, including dopamine D1 and D2, α1- and α2-adrenoceptors, and by the inhibition of serotonin synthesis, further supporting the involvement of the monoaminergic system.[1]
Modulation of Na+,K+-ATPase Activity
Uliginosin B has been shown to increase the activity of Na+,K+-ATPase in the cerebral cortex of mice.[3][4][5] This enzyme is crucial for maintaining the sodium gradient necessary for monoamine transport. By enhancing Na+,K+-ATPase activity, Uliginosin B may indirectly inhibit monoamine reuptake by altering the Na+ gradient.[5] This effect is supported by the finding that a Na+ channel opener can prevent the antidepressant-like effects of Uliginosin B.[3][5]
Involvement of the Adenosinergic and Opioid Systems
Emerging evidence also suggests the involvement of the adenosinergic and opioid systems in the pharmacological effects of Uliginosin B.[2][8] Its antinociceptive effects, which can be related to mood regulation, are mediated by the activation of A1 and A2A adenosine (B11128) receptors and are sensitive to naloxone, an opioid antagonist.[2][8]
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for Uliginosin B's antidepressant-like effects.
Caption: General workflow for in vivo screening of Uliginosin B's antidepressant-like effects.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the antidepressant-like properties of Uliginosin B.
Protocol 1: Forced Swimming Test (FST) in Mice
Objective: To assess the antidepressant-like activity of Uliginosin B by measuring the immobility time of mice in an inescapable water tank.
Materials:
-
Male Swiss mice (25-30 g)
-
Uliginosin B
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Cylindrical glass tank (25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Video recording system
-
Stopwatch
Procedure:
-
Acclimatization: Allow mice to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer Uliginosin B (e.g., 10 mg/kg) or vehicle orally (p.o.) 60 minutes before the test.
-
Pre-swim Session (Day 1): Place each mouse individually into the glass tank filled with 10 cm of water for 15 minutes. This session is for adaptation.
-
Test Session (Day 2): 24 hours after the pre-swim session, place the mice back into the tank for a 6-minute test session.
-
Data Recording: Record the entire 6-minute session. The last 4 minutes are typically analyzed.
-
Scoring: An observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
Data Analysis: Compare the immobility time between the Uliginosin B-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Protocol 2: Open-Field Test (OFT)
Objective: To assess the general locomotor activity of mice to rule out any stimulant or sedative effects of Uliginosin B that could confound the results of the FST.
Materials:
-
Male Swiss mice (25-30 g)
-
Uliginosin B
-
Vehicle
-
Open-field apparatus (a square arena with walls, e.g., 40x40x30 cm)
-
Video tracking software or manual observation grid
Procedure:
-
Drug Administration: Administer Uliginosin B (e.g., 10 mg/kg) or vehicle orally (p.o.) 60 minutes before the test.
-
Test Session: Place each mouse individually in the center of the open-field arena.
-
Data Recording: Allow the mouse to explore the arena for a set period (e.g., 5 minutes). Record the session.
-
Data Analysis: Analyze the total distance traveled, the number of line crossings (if using a grid), and the time spent in the center versus the periphery of the arena. Compare the results between the treated and control groups.
Protocol 3: Synaptosomal Monoamine Uptake Assay
Objective: To determine the in vitro inhibitory effect of Uliginosin B on the uptake of dopamine, serotonin, and noradrenaline into nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, cortex for serotonin and noradrenaline)
-
Sucrose (B13894) buffer
-
Krebs-Ringer buffer
-
Radiolabeled monoamines ([³H]dopamine, [³H]serotonin, [³H]noradrenaline)
-
Uliginosin B at various concentrations
-
Scintillation counter and vials
-
Glass-fiber filters
Procedure:
-
Synaptosome Preparation:
-
Homogenize the brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with different concentrations of Uliginosin B or vehicle for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the uptake reaction by adding the respective radiolabeled monoamine.
-
Incubate for a short, defined time (e.g., 5 minutes).
-
Terminate the uptake by rapid filtration through glass-fiber filters and washing with ice-cold buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent uptake inhibitor or at 0°C).
-
Determine the IC₅₀ value for Uliginosin B for each monoamine by plotting the percentage of inhibition against the log concentration of Uliginosin B.
-
Future Directions and Drug Development Considerations
Uliginosin B represents a promising starting point for the development of a new class of antidepressants. Its unique multimodal mechanism of action, particularly its indirect modulation of monoamine uptake via Na+,K+-ATPase, offers the potential for a novel therapeutic approach with a potentially different side-effect profile compared to existing drugs.
Further research should focus on:
-
Lead Optimization: Structure-activity relationship (SAR) studies to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanistic Studies: Further elucidation of the precise molecular interactions with Na+,K+-ATPase and other potential targets.
-
Chronic Efficacy and Safety Studies: Evaluation of the long-term antidepressant effects and comprehensive toxicological profiling in preclinical models.
-
Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of Uliginosin B and its optimized derivatives.
By systematically addressing these areas, the full therapeutic potential of Uliginosin B and its analogs as novel antidepressant agents can be realized.
References
- 1. Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uliginosin B, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Uliginosin B presents antinociceptive effect mediated by dopaminergic and opioid systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Uliginosin B: Application Notes for a Promising Antifungal Lead Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uliginosin B, a dimeric acylphloroglucinol primarily isolated from plants of the Hypericum genus, has emerged as a compelling candidate for the development of novel antifungal therapies. The rise of drug-resistant fungal pathogens necessitates the exploration of new chemical scaffolds and mechanisms of action. Uliginosin B and its derivatives have demonstrated potent activity against clinically relevant fungi, including fluconazole-resistant strains of Candida species. These application notes provide a summary of the current data and detailed protocols for the evaluation of Uliginosin B as a potential antifungal lead compound.
Data Presentation
The antifungal activity and cytotoxicity profile of Uliginosin B and its related compounds have been evaluated in vitro. The following tables summarize the key quantitative data.
Table 1: In Vitro Antifungal Activity of Uliginosin B and Related Compounds
| Compound | Fungal Species | MIC Range (µM) | Reference |
| Uliginosin B and derivatives | Candida spp. (including fluconazole-resistant strains) | 3 - 32 | [1][2][3][4][5] |
MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 2: In Vitro Cytotoxicity of Uliginosin B Derivatives
| Compound | Human Cell Line | Assay | Observation | Reference |
| Uliginosin C and 3'prenyl uliginosin B | Peripheral Blood Mononuclear Cells (PBMC) | WST-8 | No statistically significant difference in metabolic activity after 24h exposure. | [4] |
| Uliginosin C and 3'prenyl uliginosin B | Human Skin Fibroblasts (Hs27) | WST-8 | No statistically significant difference in metabolic activity after 24h exposure. | [4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of Uliginosin B against Candida species, following established guidelines.
Materials:
-
Uliginosin B stock solution (in DMSO)
-
Candida species isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (530 nm)
-
Sterile saline (0.85%)
-
Hemocytometer or spectrophotometer for inoculum preparation
Procedure:
-
Inoculum Preparation:
-
Culture Candida isolates on Sabouraud Dextrose Agar (B569324) for 24-48 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the Uliginosin B stock solution in RPMI-1640 in the 96-well plate to cover a concentration range (e.g., 0.125 to 64 µg/mL).
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Uliginosin B that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control, determined visually or by reading the absorbance at 530 nm.
-
Protocol 2: In Vitro Cytotoxicity Assay (WST-8)
This protocol describes the use of the WST-8 assay to evaluate the cytotoxicity of Uliginosin B against human cell lines.
Materials:
-
Human cell lines (e.g., PBMC, Hs27)
-
Complete cell culture medium
-
Uliginosin B stock solution (in DMSO)
-
WST-8 assay reagent
-
Sterile 96-well cell culture plates
-
Microplate reader (450 nm)
Procedure:
-
Cell Seeding:
-
Seed the human cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Uliginosin B in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of Uliginosin B.
-
Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 24 hours (or other desired time points) at 37°C in a humidified CO2 incubator.
-
-
WST-8 Assay:
-
Add 10 µL of the WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cells.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the vehicle control.
-
Protocol 3: Mechanism of Action - Chemogenomic Screening in Saccharomyces cerevisiae
A chemogenomic screen using a collection of yeast deletion mutants can identify gene deletions that result in hypersensitivity to Uliginosin B, thereby revealing its potential cellular targets.[2]
Materials:
-
Saccharomyces cerevisiae deletion mutant collection (homozygous or heterozygous diploid)
-
YPD medium
-
Uliginosin B
-
96-well or 384-well plates
-
Automated plate handling and reading systems
Procedure:
-
Library Preparation:
-
Array the yeast deletion strains in microtiter plates.
-
-
Drug Treatment:
-
Add Uliginosin B to the growth medium at a sub-lethal concentration (e.g., IC20) that allows for the identification of sensitive strains.
-
-
Growth Measurement:
-
Incubate the plates and monitor fungal growth over time by measuring the optical density (OD600).
-
-
Data Analysis:
-
Compare the growth of each mutant strain in the presence of Uliginosin B to its growth in the control condition (DMSO).
-
Identify strains that show a significant growth defect in the presence of the compound.
-
-
Target Identification:
-
The genes deleted in the hypersensitive strains are potential targets or are involved in pathways that are affected by Uliginosin B. Functional enrichment analysis of these genes can reveal the cellular processes targeted by the compound.
-
Protocol 4: Proposed In Vivo Efficacy - Murine Model of Disseminated Candidiasis
Currently, there is no published data on the in vivo antifungal efficacy of Uliginosin B. The following is a proposed protocol based on standard murine models for evaluating new antifungal agents.[1][2][3]
Materials:
-
Immunocompromised mice (e.g., BALB/c or C57BL/6)
-
Candida albicans strain (e.g., SC5314)
-
Uliginosin B formulation for injection (e.g., in a vehicle like cyclodextrin (B1172386) or DMSO/saline)
-
Positive control antifungal (e.g., fluconazole)
-
Sterile saline
-
Materials for intravenous injection and animal monitoring
Procedure:
-
Immunosuppression (if required):
-
Induce neutropenia in mice using cyclophosphamide (B585) or other appropriate immunosuppressants.
-
-
Infection:
-
Prepare an inoculum of C. albicans in sterile saline.
-
Infect mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the fungal suspension (e.g., 1 x 10^5 to 5 x 10^5 CFU/mouse).
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 or 24 hours).
-
Administer Uliginosin B (at various doses), the vehicle control, and the positive control antifungal daily for a defined period (e.g., 7 days).
-
-
Monitoring and Endpoints:
-
Survival Study: Monitor the mice daily for signs of morbidity and record survival over a period of 21-30 days.
-
Fungal Burden Study: At a specific time point (e.g., 3-5 days post-infection), humanely euthanize a subset of mice from each group. Aseptically remove target organs (e.g., kidneys, brain, spleen), homogenize them, and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare the survival curves between the treatment groups using the log-rank test.
-
Compare the fungal burden in the organs between the different treatment groups using appropriate statistical tests (e.g., ANOVA or Mann-Whitney U test).
-
Visualizations
Caption: Proposed mechanism of action of Uliginosin B.
Caption: Experimental workflow for evaluating Uliginosin B.
Caption: Rationale for Uliginosin B as a lead compound.
References
- 1. niaid.nih.gov [niaid.nih.gov]
- 2. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Model of Disseminated Candidiasis [bio-protocol.org]
- 4. Murine model for disseminated Candidiasis [bio-protocol.org]
- 5. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
Application Notes and Protocols for In Vivo Administration of Uliginosin B in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uliginosin B, a natural dimeric acylphloroglucinol found in several Hypericum species, has emerged as a promising compound for neuropharmacological research. Preclinical studies have demonstrated its potential antidepressant-like and antinociceptive effects in rodent models.[1][2] These properties are attributed to its complex mechanism of action, which involves the modulation of multiple neurotransmitter systems, including the monoaminergic, glutamatergic, and adenosinergic systems.[1][3] Notably, Uliginosin B appears to inhibit the reuptake of monoamines such as dopamine, serotonin, and norepinephrine, not by direct binding to their transporters, but through an indirect mechanism involving the modulation of Na+,K+-ATPase activity.[4]
These application notes provide a comprehensive guide for the in vivo administration of Uliginosin B for behavioral assessment in mice. Detailed protocols for key behavioral assays, including the Forced Swimming Test (FST), Tail Suspension Test (TST), Rotarod test, and Open Field Test (OFT), are provided to ensure robust and reproducible results. Furthermore, this document summarizes key quantitative data from existing literature and presents visual diagrams of the proposed signaling pathways of Uliginosin B to facilitate a deeper understanding of its mechanism of action.
Data Presentation: Quantitative In Vivo Data for Uliginosin B
The following tables summarize the key quantitative data from published studies on the in vivo behavioral effects of Uliginosin B in mice.
Table 1: Antidepressant-like Effects of Uliginosin B
| Behavioral Test | Species/Strain | Dose (Route) | Treatment Regimen | Key Findings | Reference |
| Forced Swimming Test (FST) | Mice | 10 mg/kg (p.o.) | Acute | Reduced immobility time | [4] |
| Tail Suspension Test (TST) | Mice | 10 mg/kg (p.o.) | Acute | Reduced immobility time | [4] |
Table 2: Antinociceptive and Motor Coordination Effects of Uliginosin B
| Behavioral Test | Species/Strain | Dose (Route) | Key Findings | Reference |
| Hot-Plate Test | Mice | 15 mg/kg (i.p.) | Increased latency to response (antinociceptive effect) | [2] |
| Acetic Acid-Induced Writhing | Mice | 15 mg/kg (i.p.) | Reduced number of writhes (antinociceptive effect) | [2] |
| Rotarod Test | Mice | 90 mg/kg (i.p.) | Ataxic effect (impaired motor coordination) | [2] |
Table 3: Mechanistic Insights from In Vivo Antagonist Studies
| Behavioral Effect | Uliginosin B Dose | Antagonist | Antagonist Dose (Route) | Effect of Antagonist | Implied Mechanism | Reference |
| Antinociception | 15 mg/kg (i.p.) | Naloxone (Opioid Antagonist) | 1 mg/kg (i.p.) | Abolished antinociceptive effect | Involvement of the opioid system | [2] |
| Antinociception | 15 mg/kg (i.p.) | Sulpiride (D2 Antagonist) | 50 mg/kg (i.p.) | Abolished antinociceptive effect | Involvement of the dopaminergic system (D2 receptors) | [2] |
| Antinociception | 15 mg/kg (i.p.) | DPCPX (A1 Antagonist) | 0.1 mg/kg (i.p.) | Prevented antinociceptive effect | Involvement of the adenosinergic system (A1 receptors) | [1][5] |
| Antinociception | 15 mg/kg (i.p.) | ZM 241385 (A2A Antagonist) | 3 mg/kg (i.p.) | Prevented antinociceptive effect | Involvement of the adenosinergic system (A2A receptors) | [1][5] |
| Antinociception | 15 and 90 mg/kg (i.p.) | MK-801 (NMDA Antagonist) | 0.25 mg/kg (i.p.) | Reduced antinociceptive effect | Involvement of the glutamatergic system (NMDA receptors) | |
| Antidepressant-like | 10 mg/kg (p.o.) | Veratrine (Na+ channel opener) | 0.06 mg/kg (i.p.) | Prevented anti-immobility effect | Involvement of Na+ balance regulation | [4] |
Experimental Protocols
Preparation and Administration of Uliginosin B
Materials:
-
Uliginosin B
-
Vehicle (e.g., 0.9% saline, distilled water with 5% Tween 80)
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal injection)
-
Analytical balance
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of Uliginosin B.
-
Suspend or dissolve Uliginosin B in the chosen vehicle. A common vehicle is saline with a small percentage of a surfactant like Tween 80 to aid in solubilization.
-
Vortex the solution thoroughly to ensure a uniform suspension. Sonication can be used if necessary to break up any aggregates.
-
Prepare fresh dosing solutions on the day of the experiment.
-
-
Administration:
-
Oral (p.o.) Administration: For antidepressant-like studies, a dose of 10 mg/kg has been reported to be effective.[4] Administer the solution using an appropriate-sized oral gavage needle. The volume administered is typically 10 ml/kg of body weight.
-
Intraperitoneal (i.p.) Administration: For antinociceptive studies, doses of 15 mg/kg and 90 mg/kg have been used.[2] Inject the solution into the peritoneal cavity using a sterile syringe and needle. The injection volume is typically 10 ml/kg of body weight.
-
Behavioral Assays
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 50 x 50 x 50 cm) made of a non-porous material.[6]
-
Video camera and tracking software.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Clean the open field arena with 70% ethanol and allow it to dry completely between each mouse.
-
Gently place the mouse in the center of the arena.
-
Record the mouse's activity for a predefined period, typically 5-10 minutes.[7]
-
Analyze the recorded video using tracking software to quantify parameters such as:
-
Total distance traveled.
-
Time spent in the center zone versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency.
-
The Forced Swimming Test is a widely used assay to screen for antidepressant-like activity.
Materials:
-
Glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter).
-
Water at 23-25°C.
-
Stopwatch or video recording system.
-
Towels for drying the mice.
Procedure:
-
Fill the cylinder with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period, and the last 4 minutes are scored for immobility.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
After the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
Change the water between each mouse.
The Tail Suspension Test is another common assay for assessing antidepressant-like activity.
Materials:
-
A horizontal bar or shelf.
-
Adhesive tape.
-
A box or enclosure to prevent the mouse from seeing its surroundings.
-
Stopwatch or video recording system.
Procedure:
-
Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
-
Suspend the mouse by its tail from the horizontal bar, ensuring it cannot reach any surfaces.
-
The test duration is typically 6 minutes.
-
Record the total time the mouse remains immobile. Immobility is defined as hanging passively without any movement.
-
After the test, carefully remove the tape and return the mouse to its home cage.
The Rotarod Test is used to evaluate motor coordination and balance.
Materials:
-
Rotarod apparatus with a rotating rod.
-
Control unit to adjust the speed of rotation.
Procedure:
-
Training (optional but recommended):
-
Place the mice on the rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) for one or more trials before the actual test. This helps to acclimate the animals to the apparatus.
-
-
Testing:
-
Place the mouse on the rotating rod.
-
The rod can be set to a constant speed or an accelerating speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
A cut-off time (e.g., 300 seconds) is typically set.
-
Perform multiple trials with an inter-trial interval (e.g., 15 minutes).
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which Uliginosin B exerts its behavioral effects.
Monoaminergic System Modulation
Caption: Uliginosin B's modulation of the monoaminergic system.
Glutamatergic System Modulation
Caption: Uliginosin B's interaction with the glutamatergic system.
Adenosinergic System Modulation
Caption: Uliginosin B's influence on the adenosinergic system.
Conclusion
Uliginosin B presents a compelling profile as a neuroactive compound with antidepressant-like and antinociceptive properties. Its multifaceted mechanism of action, involving the indirect modulation of monoamine reuptake and interactions with the glutamatergic and adenosinergic systems, distinguishes it from many existing psychotropic agents. The provided protocols and data summaries offer a robust framework for researchers to conduct in vivo behavioral studies with Uliginosin B, paving the way for a more comprehensive understanding of its therapeutic potential. Adherence to these detailed methodologies will be crucial for generating high-quality, reproducible data in the ongoing exploration of this promising natural product.
References
- 1. Uliginosin B, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uliginosin B presents antinociceptive effect mediated by dopaminergic and opioid systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uliginosin B, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
Application Notes: Cell Culture Models for Assessing Uliginosin B's Mechanism of Action
Introduction
Uliginosin B is a naturally occurring acylphloroglucinol derivative isolated from plants of the Hypericum genus. In vivo studies in rodent models have highlighted its potential as an analgesic and antidepressant agent.[1] The proposed mechanisms for these effects are multifaceted, involving the monoaminergic, glutamatergic, and adenosinergic systems. Specifically, Uliginosin B has been shown to inhibit the synaptosomal uptake of dopamine (B1211576), serotonin, and noradrenaline without directly binding to their transporters.[1] It also appears to modulate adenosinergic signaling through the activation of A1 and A2A receptors and increases the activity of Na+,K+-ATPase. Furthermore, some dimeric acylphloroglucinols, structurally related to Uliginosin B, have demonstrated potent antifungal activity by targeting cell cycle regulation and cytoskeleton assembly.[2]
To further elucidate the precise molecular mechanisms and to evaluate its potential as a therapeutic agent, robust in vitro cell culture models are essential. These models allow for the systematic investigation of Uliginosin B's effects on specific cellular pathways in a controlled environment, bridging the gap between in vivo observations and molecular targets. This document provides detailed protocols for a panel of cell-based assays to dissect the mechanism of action of Uliginosin B, focusing on its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways.
Recommended Cell Lines
-
Neuroblastoma Cell Lines (e.g., SH-SY5Y): These human-derived cells express various neuronal markers, including dopamine and norepinephrine (B1679862) transporters, making them a suitable model for studying effects on monoamine uptake and neuronal signaling.
-
HEK293 Cells (Human Embryonic Kidney): A versatile and easily transfectable cell line. Wild-type HEK293 cells can be used as a non-neuronal control, while HEK293 lines stably expressing specific human monoamine transporters (hDAT, hSERT, hNET) are ideal for dissecting the specific inhibitory effects on each transporter.[3]
-
Cancer Cell Lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer, HT-29 - colon cancer): A panel of cancer cell lines is recommended for initial cytotoxicity screening to determine if Uliginosin B possesses anti-proliferative or pro-apoptotic effects, similar to other natural compounds.[4] These are also useful for general mechanism studies like cell cycle analysis.
-
Primary Neuronal or Glial Cultures: For more physiologically relevant studies, primary cultures of neurons, astrocytes, or microglia can be used to investigate neuroinflammatory or neuroprotective effects.[5]
Data Presentation: Quantitative Analysis of Uliginosin B Activity
Quantitative data from the described experimental protocols should be meticulously recorded to allow for robust comparison and analysis.
Table 1: Known In Vitro Activity of Uliginosin B
| Target | Assay Type | IC50 Value (nM) | Source |
| Dopamine Uptake | Synaptosomal Uptake Inhibition | 90 ± 38 | [1] |
| Serotonin Uptake | Synaptosomal Uptake Inhibition | 252 ± 13 | [1] |
| Noradrenaline Uptake | Synaptosomal Uptake Inhibition | 280 ± 48 | [1] |
Table 2: Template for Uliginosin B Cytotoxicity (IC50) Data
| Cell Line | Cancer Type | Treatment Duration (h) | IC50 (µM) |
| e.g., A549 | Lung Carcinoma | 24 | |
| 48 | |||
| 72 | |||
| e.g., MCF-7 | Breast Adenocarcinoma | 24 | |
| 48 | |||
| 72 | |||
| e.g., SH-SY5Y | Neuroblastoma | 24 | |
| 48 | |||
| 72 |
Table 3: Template for Apoptosis and Cell Cycle Analysis Data
| Cell Line | Uliginosin B Conc. (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % G0/G1 Phase | % S Phase | % G2/M Phase |
| e.g., HeLa | 0 (Control) | |||||
| IC50/2 | ||||||
| IC50 | ||||||
| IC50*2 |
Visualizations: Pathways and Workflows
Caption: Proposed mechanism of Uliginosin B in the central nervous system.
Caption: General experimental workflow for assessing Uliginosin B's effects.
Experimental Protocols
1. Cell Viability / Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
Materials and Reagents:
-
Selected cell lines (e.g., SH-SY5Y, A549, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Uliginosin B stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570-590 nm)
Protocol:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Uliginosin B in culture medium from the stock solution to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO, typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Uliginosin B or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for an additional 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log concentration of Uliginosin B and determine the IC50 value using non-linear regression analysis.
2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by FITC-conjugated Annexin V. Propidium Iodide (PI), a fluorescent nucleic acid dye, is membrane-impermeable and thus only enters cells with compromised membranes, characteristic of late apoptosis or necrosis.
Materials and Reagents:
-
Cells cultured in 6-well plates
-
Uliginosin B
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with Uliginosin B at selected concentrations (e.g., IC50/2, IC50, and 2*IC50) for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Wash the cells twice with cold PBS, centrifuging after each wash.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V-FITC(-) and PI(-). Early apoptotic cells are Annexin V-FITC(+) and PI(-). Late apoptotic/necrotic cells are Annexin V-FITC(+) and PI(+).
3. Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. RNase treatment is required to prevent staining of double-stranded RNA.[9]
Materials and Reagents:
-
Cells cultured in 6-well plates
-
Uliginosin B
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis protocol (Protocol 2, steps 1-2).
-
Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation (300 x g, 5 min), and discard the supernatant.
-
Washing: Resuspend the cell pellet in 400 µL of PBS.[2]
-
Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[2]
-
Incubate on ice for at least 30 minutes (or store at -20°C for several weeks).
-
Rehydration: Centrifuge the fixed cells (a higher speed, e.g., 500 x g, may be needed) and discard the ethanol. Wash the pellet twice with PBS.[2]
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes.[2]
-
PI Staining: Add 400 µL of PI staining solution and mix well.[2]
-
Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
4. Monoamine Uptake Inhibition Assay
Principle: This assay measures the ability of Uliginosin B to inhibit the uptake of monoamines (dopamine, serotonin, norepinephrine) into cells. This is typically performed using cell lines (e.g., HEK293) stably expressing the specific monoamine transporter (DAT, SERT, or NET) and a radiolabeled or fluorescent substrate.[3][10]
Materials and Reagents:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET
-
Culture medium with appropriate selection antibiotic (e.g., G418)
-
Krebs-HEPES buffer (KHB) or similar assay buffer
-
Radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin) or a fluorescent substrate kit
-
Uliginosin B
-
Known selective inhibitors for each transporter (e.g., GBR12909 for DAT, fluoxetine (B1211875) for SERT) for positive controls and determination of non-specific uptake[3]
-
Scintillation counter or fluorescence plate reader
Protocol (Adherent Cell Method): [10]
-
Cell Seeding: Seed the transfected HEK293 cells into 96-well plates and grow to confluence.
-
Pre-incubation: On the day of the experiment, wash the cells once with 100 µL of room temperature KHB.
-
Add 50 µL of KHB containing various concentrations of Uliginosin B, vehicle control, or a known inhibitor (for non-specific uptake). Incubate for 5-15 minutes at room temperature.[3][10]
-
Substrate Addition: Add 50 µL of KHB containing the [³H]-labeled substrate at a concentration near its Km value.
-
Uptake Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Termination and Washing: Terminate the uptake by rapidly aspirating the solution and washing the cells twice with 100 µL of ice-cold KHB.
-
Cell Lysis: Lyse the cells by adding 1% SDS solution.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a selective inhibitor) from the total uptake. Determine the percent inhibition for each Uliginosin B concentration and calculate the IC50 value.
5. Na+,K+-ATPase Activity Assay
Principle: This assay measures the activity of Na+,K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The total ATPase activity is measured, and the activity of other ATPases is measured in the presence of a specific Na+,K+-ATPase inhibitor (e.g., ouabain). The Na+,K+-ATPase activity is the difference between the two.[11][12]
Materials and Reagents:
-
Cell or tissue homogenates
-
Commercial Na+,K+-ATPase Activity Assay Kit (Colorimetric)
-
Microplate reader (640-680 nm)
-
Ouabain (B1677812) (specific inhibitor)
Protocol (Using a Commercial Kit):
-
Sample Preparation: Prepare cell lysates according to the kit manufacturer's instructions. This typically involves homogenization in a specific buffer on ice. Determine the protein concentration of the lysate.
-
Assay Setup: Set up wells for a standard curve, blank, sample (total ATPase activity), and sample with inhibitor (other ATPase activity) in a 96-well plate.
-
Reaction: Add the sample lysate and reaction buffers (including ATP as a substrate) to the wells as per the kit's protocol. Add ouabain to the designated inhibitor wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the enzymatic reaction to proceed.[12]
-
Stop Reaction & Color Development: Stop the reaction and add the chromogenic agent, which reacts with the inorganic phosphate produced. Incubate to allow color development.[12]
-
Measurement: Read the absorbance at the recommended wavelength (e.g., 660 nm).
-
Data Analysis: Use the standard curve to determine the concentration of inorganic phosphate in each sample. Calculate the Na+,K+-ATPase activity by subtracting the activity in the presence of the inhibitor from the total activity. Normalize the activity to the protein concentration of the sample. Compare the activity in Uliginosin B-treated samples to untreated controls.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters | MDPI [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. criver.com [criver.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Na+k+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Determining Receptor Affinity of Uliginosin B Using Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uliginosin B, a natural acylphloroglucinol derivative isolated from Hypericum species, has demonstrated a range of pharmacological activities, including antidepressant-like, antinociceptive, and antifungal effects.[1][2][3] Understanding the molecular targets of Uliginosin B is crucial for its development as a potential therapeutic agent. Radioligand binding assays are a powerful tool to determine the affinity of a compound for a specific receptor. This document provides a detailed overview of the current understanding of Uliginosin B's interactions with various receptor systems and offers a generalized protocol for conducting radioligand binding assays to investigate its potential direct receptor targets.
While studies have shown that Uliginosin B modulates several neurotransmitter systems, including the monoaminergic, glutamatergic, adenosinergic, and opioid systems, current evidence suggests its mechanism of action may be indirect.[1][4][5] For instance, it has been shown to inhibit the synaptosomal uptake of dopamine, serotonin, and noradrenaline without directly binding to the monoamine transporters.[3] This indicates that Uliginosin B may not bind with high affinity to these transporters but rather influences their function through other mechanisms, such as altering the sodium gradient via Na+,K+-ATPase activity.[6]
To date, a specific, high-affinity receptor for Uliginosin B has not been definitively identified. Therefore, the following protocols are presented as a general framework that can be adapted for screening Uliginosin B against various potential receptor targets.
Data Presentation: Summary of Uliginosin B Bioactivity
The following table summarizes the known inhibitory concentrations (IC50) of Uliginosin B on the uptake of various monoamines. It is important to note that these values represent functional inhibition and not direct binding affinity (Ki).
| Target System | Parameter | Value | Reference |
| Dopamine Uptake | IC50 | 90 ± 38 nM | [3] |
| Serotonin Uptake | IC50 | 252 ± 13 nM | [3] |
| Noradrenaline Uptake | IC50 | 280 ± 48 nM | [3] |
Experimental Protocols: Radioligand Binding Assay
This section outlines a generalized protocol for a competitive radioligand binding assay to determine the affinity (Ki) of Uliginosin B for a hypothetical G protein-coupled receptor (GPCR). This protocol should be optimized for each specific receptor and radioligand pair.
Objective:
To determine the binding affinity (Ki) of Uliginosin B for a specific receptor of interest using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand: A specific, high-affinity radiolabeled ligand for the receptor of interest (e.g., [³H]-agonist or [¹²⁵I]-antagonist).
-
Uliginosin B: Stock solution of known concentration.
-
Assay Buffer: Buffer composition will be receptor-dependent (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the receptor of interest.
-
96-well Plates: For incubation.
-
Glass Fiber Filters: Pre-treated with a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.
-
Filtration Apparatus: Cell harvester or vacuum manifold.
-
Scintillation Vials and Cocktail: For radioactivity counting.
-
Liquid Scintillation Counter or Gamma Counter: Depending on the radioisotope used.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C until use.
-
-
Assay Setup:
-
On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration in ice-cold assay buffer.
-
Prepare serial dilutions of Uliginosin B in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Receptor membranes + Radioligand + High concentration of unlabeled ligand.
-
Uliginosin B Competition: Receptor membranes + Radioligand + Serial dilutions of Uliginosin B.
-
-
-
Incubation:
-
Add the components to the wells in the following order: assay buffer, Uliginosin B or unlabeled ligand, radioligand, and finally the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium. The incubation time and temperature must be optimized for each receptor-ligand system.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand. The number and volume of washes should be optimized to maximize the signal-to-noise ratio.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter or gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of Uliginosin B.
-
Determine the IC50 value (the concentration of Uliginosin B that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Visualizations
Signaling Pathways Influenced by Uliginosin B
The following diagram illustrates the currently understood indirect effects of Uliginosin B on various neurotransmitter systems.
Caption: Indirect modulation of neurotransmitter systems by Uliginosin B.
Experimental Workflow for Radioligand Binding Assay
The diagram below outlines the key steps in a typical competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
While the direct molecular target of Uliginosin B remains to be elucidated, the provided protocols offer a robust framework for investigating its potential interactions with specific receptors. The indirect modulatory effects of Uliginosin B on multiple neurotransmitter systems highlight its potential as a scaffold for the development of novel therapeutics. Future research employing radioligand binding assays, alongside other target identification methods, will be essential in fully characterizing the mechanism of action of this promising natural product.
References
- 1. Uliginosin B, a natural phloroglucinol derivative, presents a multimediated antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uliginosin B, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uliginosin B presents antinociceptive effect mediated by dopaminergic and opioid systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic Profiling of Uliginosin B in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uliginosin B, a natural acylphloroglucinol found in several Hypericum species, has garnered significant interest for its potential therapeutic applications. Preclinical studies in rodent models have demonstrated its antidepressant-like and antinociceptive effects.[1][2][3] These pharmacological activities are attributed to its ability to inhibit the reuptake of monoamines, particularly dopamine, and to modulate the adenosinergic and glutamatergic systems.[1][2][4] Despite the promising pharmacological profile of Uliginosin B, detailed pharmacokinetic data in rodent models is not extensively available in peer-reviewed literature. This document provides a generalized protocol for conducting pharmacokinetic studies of Uliginosin B in rodents, based on established methodologies in drug discovery and development. These guidelines will enable researchers to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its further development as a therapeutic agent.
I. Quantitative Data Summary
As of the latest literature review, specific quantitative pharmacokinetic parameters for Uliginosin B (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) in rodent models have not been published. The following table is provided as a template for researchers to populate upon completion of their studies.
Table 1: Template for Pharmacokinetic Parameters of Uliginosin B in Rodent Models
| Parameter | Route of Administration | Dose (mg/kg) | Mouse | Rat |
| Cmax (ng/mL) | Intravenous | Data to be determined | Data to be determined | |
| Oral | Data to be determined | Data to be determined | ||
| Intraperitoneal | Data to be determined | Data to be determined | ||
| Tmax (h) | Oral | Data to be determined | Data to be determined | |
| Intraperitoneal | Data to be determined | Data to be determined | ||
| AUC0-t (ng·h/mL) | Intravenous | Data to be determined | Data to be determined | |
| Oral | Data to be determined | Data to be determined | ||
| Intraperitoneal | Data to be determined | Data to be determined | ||
| AUC0-inf (ng·h/mL) | Intravenous | Data to be determined | Data to be determined | |
| Oral | Data to be determined | Data to be determined | ||
| Intraperitoneal | Data to be determined | Data to be determined | ||
| t1/2 (h) | Intravenous | Data to be determined | Data to be determined | |
| Oral | Data to be determined | Data to be determined | ||
| Intraperitoneal | Data to be determined | Data to be determined | ||
| Bioavailability (%) | Oral | Data to be determined | Data to be determined | |
| Intraperitoneal | Data to be determined | Data to be determined |
II. Experimental Protocols
The following are detailed methodologies for key experiments required to elucidate the pharmacokinetic profile of Uliginosin B in rodent models.
1. Animal Models and Husbandry
-
Species: Male Sprague Dawley rats (200-250 g) and male C57BL/6 mice (20-25 g) are commonly used rodent models for pharmacokinetic studies.[5] The choice of strain may be guided by the specific therapeutic area of interest.[6]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%).[5] They should have ad libitum access to standard chow and water. Animals should be acclimated to the housing conditions for at least one week before the experiment.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the guidelines for the care and use of laboratory animals.
2. Formulation and Dosing
-
Formulation: Uliginosin B should be formulated in a vehicle suitable for the intended route of administration. For intravenous (IV) administration, a solution in a buffered saline with a solubilizing agent (e.g., DMSO, PEG400) may be necessary. For oral (PO) gavage, a suspension in a vehicle such as 0.5% methylcellulose (B11928114) is common. The formulation should be tested for stability and homogeneity.
-
Dose Selection: Doses should be selected based on the effective doses observed in pharmacodynamic studies (e.g., 15-90 mg/kg for antinociceptive effects in mice via intraperitoneal route).[1][2] A minimum of one low and one high dose should be evaluated.
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus via the tail vein to determine the elimination half-life and volume of distribution, and to serve as a reference for bioavailability calculations.
-
Oral (PO): Administered via gavage to assess oral absorption and bioavailability.
-
Intraperitoneal (IP): As this route has been used in pharmacological studies of Uliginosin B, its pharmacokinetic profile via this route would also be of interest.[1]
-
3. Sample Collection
-
Blood Sampling: Blood samples (approximately 100-200 µL) should be collected at predetermined time points after drug administration. Typical time points include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[7] Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalytical Method
A sensitive and specific analytical method for the quantification of Uliginosin B in plasma is essential. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[5]
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method can be used to extract Uliginosin B from the plasma matrix.[7] An internal standard should be used to ensure accuracy and precision.
-
Chromatographic Conditions: A C18 column is commonly used for the separation of small molecules. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate), run in a gradient elution mode.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Uliginosin B and the internal standard need to be identified and optimized.
-
Method Validation: The analytical method must be validated according to regulatory guidelines for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
5. Pharmacokinetic Analysis
The plasma concentration-time data will be analyzed using non-compartmental analysis with software such as Phoenix WinNonlin®. The following key pharmacokinetic parameters will be calculated:
-
Cmax and Tmax: The maximum plasma concentration and the time to reach Cmax are determined directly from the concentration-time data.
-
AUC (Area Under the Curve): The AUC from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule. The AUC from time zero to infinity (AUC0-inf) is calculated by adding the extrapolated area to AUC0-t.
-
t1/2 (Half-life): The elimination half-life is calculated as 0.693/λz, where λz is the terminal elimination rate constant.
-
CL (Clearance): Total body clearance is calculated as DoseIV/AUC0-inf,IV.
-
Vd (Volume of Distribution): The volume of distribution is calculated as CL/λz.
-
F (Bioavailability): The absolute oral bioavailability is calculated as (AUC0-inf,PO / AUC0-inf,IV) x (DoseIV / DosePO) x 100.
III. Visualizations
Caption: Workflow for a typical rodent pharmacokinetic study.
Caption: Signaling pathways modulated by Uliginosin B.
References
- 1. Uliginosin B presents antinociceptive effect mediated by dopaminergic and opioid systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uliginosin B, a natural phloroglucinol derivative, presents a multimediated antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uliginosin B, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Strategies for assessment of botanical action on metabolic syndrome in the mouse and evidence for a genotype-specific effect of Russian tarragon in the regulation of insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Uliginosin B Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Uliginosin B for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Uliginosin B and why is its solubility a concern?
A1: Uliginosin B is a natural phloroglucinol (B13840) derivative with potential therapeutic properties, including antidepressant-like and antinociceptive effects.[1][2] Its chemical structure lends it lipophilic ("fat-loving") properties, resulting in poor solubility in aqueous solutions commonly used for in vitro biological assays. A calculated XLogP3 value of 5.1 indicates this low water solubility.[3] This can lead to challenges in preparing accurate and effective concentrations for experiments, potentially impacting the reliability of results.
Q2: What are the most common solvents for dissolving Uliginosin B?
A2: Based on its lipophilic nature and general practices for similar compounds, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of Uliginosin B. Ethanol (B145695) can also be used, and some studies have mentioned the use of water-ethanol mixtures as co-solvents.[4]
Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 1%. However, the tolerance of your specific cell line should be a primary consideration, with some researchers using concentrations in the range of 0.1% to 1%. It is always best practice to include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments to account for any effects of the solvent itself.
Q4: Can I use other methods to improve the solubility of Uliginosin B?
A4: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds like Uliginosin B. These include the use of co-solvents, surfactants, pH adjustment, and the preparation of solid dispersions.[5][6][7][8][9] The choice of method will depend on the specific requirements of your assay.
Troubleshooting Guide
Q: I've dissolved Uliginosin B in DMSO, but it precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?
A: This is a common issue when working with lipophilic compounds. Here are several troubleshooting steps you can take:
-
Decrease the final concentration: The precipitation is likely due to the compound's low solubility in the aqueous environment. Try preparing a more dilute working solution.
-
Optimize the solvent concentration: While keeping the final DMSO concentration below cytotoxic levels (ideally ≤0.5%), ensure you are using a sufficient amount to maintain solubility. You may need to prepare a more concentrated DMSO stock solution so that a smaller volume is added to the aqueous medium.
-
Use a co-solvent system: Consider using a mixture of solvents. For example, you could dissolve Uliginosin B in a small amount of DMSO and then dilute it with ethanol before the final dilution into your aqueous medium.
-
Serial dilutions: Instead of adding the DMSO stock directly to the final volume of aqueous medium, perform serial dilutions. For example, dilute the stock 1:10 in your medium, vortex well, and then perform the next dilution. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator bath can help to redissolve small precipitates. However, be cautious with temperature-sensitive compounds.
-
Incorporate surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, can help to increase the solubility of hydrophobic compounds.[8] The concentration of the surfactant should be optimized to avoid interference with your assay.
Solubility Data
| Property/Solvent | Value/Information | Source |
| Molecular Weight | 498.57 g/mol | [10] |
| Calculated XLogP3 | 5.1 | [3] |
| DMSO | Recommended as a primary solvent for stock solutions. | General practice |
| Ethanol | Can be used as a solvent or co-solvent. | [4] |
| Water | Poorly soluble. | Inferred from XLogP3 |
| Water-Ethanol Mixtures | Have been tested as co-solvents. | [4] |
Experimental Protocols
Protocol 1: Preparation of a Uliginosin B Stock Solution in DMSO
-
Materials:
-
Uliginosin B powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Aseptically weigh the desired amount of Uliginosin B powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously until the Uliginosin B is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Materials:
-
Uliginosin B stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Sterile pipette tips and tubes
-
-
Procedure:
-
Thaw an aliquot of the Uliginosin B stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay. Remember to account for the final volume of your assay.
-
Crucially, ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your cells (typically ≤ 0.5%).
-
Add the calculated volume of the stock solution to the appropriate volume of pre-warmed (if for cell culture) aqueous buffer or medium.
-
Immediately vortex the working solution gently to ensure homogeneity and prevent precipitation.
-
Use the freshly prepared working solution for your experiment. Do not store diluted aqueous solutions of Uliginosin B for extended periods.
-
Visualizations
Caption: Workflow for preparing Uliginosin B solutions.
Caption: Uliginosin B inhibits monoamine reuptake.
References
- 1. Antidepressants that inhibit both serotonin and norepinephrine reuptake impair long-term potentiation in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. ovid.com [ovid.com]
- 5. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Stability of Uliginosin B in DMSO and other organic solvents.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Uliginosin B in DMSO and other organic solvents. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual diagrams to assist in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of Uliginosin B?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used due to its ability to dissolve a wide range of organic compounds, including phloroglucinol (B13840) derivatives like Uliginosin B. However, the long-term stability in DMSO has not been specifically reported for Uliginosin B. For aqueous-based assays, further dilution from a high-concentration DMSO stock into the aqueous buffer is recommended.
Q2: Are there any known stability issues with Uliginosin B in DMSO?
Q3: How should I store my Uliginosin B stock solutions?
To maximize stability, Uliginosin B stock solutions in DMSO should be stored under the following conditions:
-
Temperature: -20°C for short-term storage and -80°C for long-term storage.
-
Light: Protected from light to prevent potential photodegradation.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][2]
-
Inert Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
Q4: Can I use other organic solvents to dissolve Uliginosin B?
Phloroglucinol derivatives generally exhibit solubility in polar organic solvents such as ethanol, methanol, and acetone.[4] However, the stability of Uliginosin B in these solvents has not been formally documented. If using alternative solvents, it is crucial to perform a stability assessment under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Supersaturation- Solvent evaporation- Degradation of Uliginosin B | - Gently warm the solution and vortex to redissolve.- If precipitation persists, centrifuge the vial and use the supernatant after verifying the concentration.- Prepare a fresh stock solution at a slightly lower concentration.- Ensure vials are tightly sealed to prevent solvent evaporation. |
| Loss of biological activity over time | - Degradation of Uliginosin B in solution- Repeated freeze-thaw cycles | - Prepare fresh stock solutions more frequently.- Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[1][2]- Perform a stability study to determine the degradation rate under your storage conditions. |
| Inconsistent experimental results | - Inaccurate concentration of stock solution- Degradation of Uliginosin B | - Verify the concentration of your stock solution using a suitable analytical method (e.g., HPLC-UV).- Follow best practices for storage and handling to ensure compound integrity.- Prepare fresh dilutions from a new stock aliquot for each experiment. |
Experimental Protocols
Protocol 1: General Assessment of Uliginosin B Stability in an Organic Solvent
This protocol outlines a general method for assessing the stability of Uliginosin B in a chosen organic solvent over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Uliginosin B
-
Anhydrous solvent of choice (e.g., DMSO, ethanol)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or TFA)
-
Autosampler vials
-
Temperature-controlled storage units (e.g., -20°C, 4°C, room temperature)
Procedure:
-
Prepare a stock solution of Uliginosin B at a known concentration (e.g., 10 mM) in the chosen solvent.
-
Immediately after preparation (T=0), dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the initial purity and concentration reference.
-
Aliquot the remaining stock solution into multiple vials and store them under different conditions (e.g., -20°C, 4°C, and room temperature), protected from light.
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Allow the aliquot to come to room temperature.
-
Dilute and analyze the sample by HPLC under the same conditions as the T=0 sample.
-
Compare the peak area and purity of Uliginosin B at each time point to the T=0 sample to determine the percentage of degradation.
Data Presentation:
Table 1: Stability of Uliginosin B in DMSO at Different Temperatures
| Time Point | Purity at -20°C (%) | Purity at 4°C (%) | Purity at Room Temperature (%) |
|---|---|---|---|
| T=0 | 100 | 100 | 100 |
| 24 hours | |||
| 1 week |
| 1 month | | | |
Table 2: Stability of Uliginosin B in Various Organic Solvents at -20°C
| Time Point | Purity in DMSO (%) | Purity in Ethanol (%) | Purity in Acetonitrile (%) |
|---|---|---|---|
| T=0 | 100 | 100 | 100 |
| 24 hours | |||
| 1 week |
| 1 month | | | |
Visualizations
Signaling Pathways
Uliginosin B is known for its antidepressant-like effects, which are believed to be mediated through the inhibition of monoamine reuptake.[5][6][7] It has also been shown to modulate the adenosinergic system, contributing to its antinociceptive effects.[8][9][10]
Caption: Proposed signaling pathways for Uliginosin B's antidepressant and antinociceptive effects.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of Uliginosin B in a given solvent.
Caption: Experimental workflow for Uliginosin B stability assessment.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Uliginosin B, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Uliginosin B, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Uliginosin B Antifungal MIC Testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the antifungal Minimum Inhibitory Concentration (MIC) testing of Uliginosin B.
Frequently Asked Questions (FAQs)
Q1: What is a typical effective concentration range for Uliginosin B in antifungal MIC assays?
A1: Studies have shown that Uliginosin B and its derivatives exhibit strong anti-Candida activity with fungal growth inhibition at concentrations ranging from 3 to 32 µM.[1][2] The specific MIC will vary depending on the fungal species and strain being tested.
Q2: What is the known antifungal mechanism of action for Uliginosin B?
A2: The antifungal mechanism of Uliginosin B involves the disruption of cell cycle regulation and cytoskeleton assembly in fungi.[1][2] A chemogenomic screen of a related compound, 3′prenyl uliginosin B, identified target genes crucial for these processes.[1][2]
Q3: What solvent should I use to dissolve Uliginosin B for MIC testing?
A3: Uliginosin B is a lipophilic compound and is poorly soluble in aqueous media. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent to prepare stock solutions of Uliginosin B for antifungal assays.[3][4][5] It is crucial to use a final concentration of DMSO in the assay that does not inhibit fungal growth, typically ≤1%.[3][4]
Q4: Can the solvent (DMSO) affect the MIC results?
A4: Yes, DMSO can influence the results of antifungal susceptibility testing.[3][4][6] It can enhance, diminish, or have no effect on fungal growth, and may also interact with the test compound.[3][6] It is essential to include a solvent control (media with the same final concentration of DMSO as the experimental wells) to assess any potential effects on fungal growth.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of Uliginosin B in the microplate wells. | Uliginosin B has low aqueous solubility and is precipitating out of the aqueous culture medium. | - Ensure the final concentration of DMSO is sufficient to maintain solubility, but does not exceed a non-inhibitory level (typically ≤1%).- Prepare the Uliginosin B dilutions in the microplate first, and then add the fungal inoculum. This can help to minimize immediate precipitation upon contact with the aqueous medium.- Consider the use of a co-solvent, such as polyethylene (B3416737) glycol-400, though preliminary testing for its effect on fungal growth is necessary.[5] |
| Inconsistent MIC values across replicate experiments. | - Inaccurate serial dilutions.- Variation in inoculum density.- Edge effects in the 96-well plate. | - Use calibrated pipettes and ensure thorough mixing at each dilution step.- Standardize the inoculum preparation to achieve a consistent cell density (e.g., using a spectrophotometer or hemocytometer).- To minimize evaporation, avoid using the outermost wells of the microplate for experimental samples or fill them with sterile water. |
| No inhibition of fungal growth, even at high concentrations of Uliginosin B. | - The fungal strain is resistant to Uliginosin B.- The Uliginosin B stock solution has degraded.- Inoculum density is too high. | - Verify the identity and expected susceptibility of your fungal strain.- Prepare a fresh stock solution of Uliginosin B.- Ensure the inoculum concentration is within the recommended range for the specific MIC protocol being used (e.g., CLSI guidelines). |
| Fungal growth is inhibited in the solvent control wells. | The concentration of DMSO is too high and is toxic to the fungus. | - Perform a preliminary experiment to determine the highest non-inhibitory concentration of DMSO for your specific fungal strain.- Reduce the final concentration of DMSO in your assay to a level that does not affect fungal growth. |
Data Presentation
Table 1: Antifungal Activity of Uliginosin B and Related Compounds against Candida Species
| Compound | Fungal Species | MIC Range (µM) |
| Uliginosin B and derivatives | Candida spp. | 3 - 32 |
Source: Data compiled from studies on dimeric acylphloroglucinols from Hypericum mexicanum.[1][2]
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for Uliginosin B
This protocol is a general guideline and may need to be optimized for specific fungal strains and laboratory conditions. It is based on established broth microdilution methods.[7][8][9]
1. Preparation of Uliginosin B Stock Solution: a. Weigh a precise amount of Uliginosin B powder. b. Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution. c. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Inoculum Preparation: a. Culture the fungal strain on an appropriate agar (B569324) medium to obtain a fresh culture. b. Suspend several fungal colonies in sterile saline or PBS. c. Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or by visual comparison. This corresponds to approximately 1-5 x 10^6 cells/mL for yeast. d. Dilute the standardized suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay (typically 0.5-2.5 x 10^3 cells/mL).
3. Preparation of the 96-Well Microplate: a. In a sterile 96-well microplate, add 100 µL of sterile broth medium to all wells except for the first column. b. Add 200 µL of the Uliginosin B stock solution (at a concentration that is twice the highest desired final concentration) to the first well of each row being tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired lowest concentration. Discard the final 100 µL from the last well. d. Include the following controls:
- Growth Control: Wells containing only the fungal inoculum in broth (no Uliginosin B or DMSO).
- Solvent Control: Wells containing the fungal inoculum and the highest concentration of DMSO used in the assay.
- Sterility Control: Wells containing only broth medium (no inoculum).
4. Inoculation and Incubation: a. Add 100 µL of the diluted fungal inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the Uliginosin B concentrations by half to their final test concentrations. b. Seal the plate to prevent evaporation and incubate at the optimal temperature for the fungal strain (e.g., 35-37°C) for 24-48 hours.
5. Determination of MIC: a. The MIC is defined as the lowest concentration of Uliginosin B that causes a significant inhibition of visible fungal growth compared to the growth control. For some fungi and compounds, this may be complete inhibition (MIC-0), while for others it may be a ≥50% reduction in growth (MIC-2).[7] b. Growth can be assessed visually or by using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm).
Mandatory Visualizations
Caption: Experimental workflow for Uliginosin B MIC testing.
Caption: Troubleshooting decision tree for Uliginosin B MIC assays.
Caption: Conceptual pathway of Uliginosin B's antifungal action.
References
- 1. Potent Antifungal Properties of Dimeric Acylphloroglucinols from Hypericum mexicanum and Mechanism of Action of a Highly Active 3′Prenyl Uliginosin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Antifungal Properties of Dimeric Acylphloroglucinols from Hypericum mexicanum and Mechanism of Action of a Highly Active 3'Prenyl Uliginosin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. Influence of DMSO on antifungal activity during susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of Uliginosin B.
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Uliginosin B, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in the HPLC analysis of Uliginosin B?
Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and leads to inaccurate quantification. For a compound like Uliginosin B, a phloroglucinol (B13840) derivative, accurate quantification is critical in research and drug development.[3] Furthermore, significant tailing can sometimes mask the presence of co-eluting impurities.[4]
Q2: What are the primary chemical causes of peak tailing when analyzing Uliginosin B on a silica-based column?
The most common chemical cause of peak tailing is the presence of secondary retention mechanisms, which occur alongside the primary hydrophobic interactions in reversed-phase HPLC.[4][5] For a phenolic compound like Uliginosin B, these secondary interactions primarily involve:
-
Silanol (B1196071) Interactions: Silica-based columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface.[6][7] Uliginosin B possesses multiple hydroxyl (-OH) groups in its structure.[8][9] These polar hydroxyl groups can form strong hydrogen bonds with the acidic silanol groups on the stationary phase. This strong secondary interaction causes some analyte molecules to be retained longer than others, resulting in a "tail".[1][5][10]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the residual silanols.[11][12] If the pH is high enough (typically > 3), silanol groups can become deprotonated and negatively charged (Si-O⁻), significantly increasing their interaction with polar analytes.[4][13]
Q3: How does the mobile phase pH specifically affect the peak shape of Uliginosin B?
The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like Uliginosin B.[12]
-
Suppressing Silanol Activity: By lowering the mobile phase pH (typically to between 2.5 and 3.5), the residual silanol groups on the column packing are fully protonated (Si-OH). This neutral state minimizes their ability to interact with the hydroxyl groups of Uliginosin B, leading to more symmetrical peaks.[4]
-
Analyte Ionization: As a phenolic compound, Uliginosin B has acidic hydroxyl groups. Operating the mobile phase at a pH well below the pKa of these groups ensures the analyte remains in its neutral, un-ionized form. This promotes a single, consistent retention mechanism based on hydrophobicity, improving peak shape.[14] Operating near the analyte's pKa can lead to the co-existence of both ionized and neutral forms, causing broad or tailing peaks.[1][11]
Q4: Besides chemical interactions, what are the common instrumental or physical causes of peak tailing?
If all peaks in the chromatogram exhibit tailing, the cause may be physical or instrumental rather than chemical.[15] Common causes include:
-
Column Voids or Damage: A void at the head of the column or deformation of the packed bed can distort the sample path, leading to peak tailing.[2] This can be caused by pressure shocks or dissolving the silica (B1680970) backbone at high pH.
-
Blocked Frit: A partially blocked inlet frit on the column can cause poor sample introduction and peak distortion.[2][15] This is often caused by particulate matter from unfiltered samples or mobile phases.
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can lead to band broadening and tailing.[16]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2][16]
Troubleshooting Workflow and Chemical Interactions
The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the underlying chemical interactions responsible for the issue.
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Secondary interaction between Uliginosin B and residual silanols.
HPLC Method Parameters and Adjustments
The following table summarizes recommended starting parameters for Uliginosin B analysis, based on established methods, and suggests adjustments to troubleshoot peak tailing.[17]
| Parameter | Recommended Starting Condition | Troubleshooting Adjustment to Reduce Tailing | Rationale |
| Column | C18, 3-5 µm particle size (e.g., Waters Nova-Pak C18, 4 µm, 3.9 x 150 mm) | Use a column with high-purity silica and/or end-capping. | End-capping blocks residual silanol groups, minimizing secondary interactions.[4][6][18] |
| Mobile Phase | Acetonitrile (ACN) and Water | Maintain ACN/Water ratio but adjust pH. | The primary issue is often chemical interaction, not solvent strength. |
| pH Modifier | 0.01% Trifluoroacetic Acid (TFA) | Increase acid concentration (e.g., 0.05-0.1% TFA or Formic Acid). | Lowers the mobile phase pH to suppress the ionization of silanol groups, reducing polar interactions.[4] |
| Flow Rate | 1.0 mL/min | No change initially. Can be optimized later for resolution. | Flow rate is less likely to be the primary cause of chemical-based tailing. |
| Temperature | Ambient or controlled at 25-30 °C | Increase temperature (e.g., to 35-40 °C). | Higher temperatures can improve mass transfer and reduce the strength of secondary interactions, sometimes improving peak shape. |
| Sample Solvent | Dissolve in mobile phase or a compatible solvent. | Strictly dissolve the sample in the initial mobile phase. | Mismatch between sample solvent and mobile phase can cause peak distortion.[16][19] |
| Injection Volume | 5-20 µL | Reduce injection volume by 50-75%. | Helps diagnose and mitigate column overload, which can cause tailing.[2][15] |
Experimental Protocol: Optimizing HPLC Method for Uliginosin B
This protocol provides a systematic approach to eliminate peak tailing in the analysis of Uliginosin B.
-
System Preparation and Equilibration:
-
Prepare the mobile phase. For a starting point, use Acetonitrile:Water (e.g., 95:5 v/v) and add 0.1% Trifluoroacetic Acid (TFA) to the aqueous portion before mixing.[12][17] Filter through a 0.45 µm filter and degas thoroughly.
-
Install a C18 column and a guard column of the same stationary phase.
-
Purge the pump lines with the new mobile phase.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for at least 30 minutes, or until a stable baseline is achieved.
-
-
Initial Analysis and Diagnosis:
-
Prepare a standard of Uliginosin B at a known concentration (e.g., 0.1 mg/mL) dissolved in the mobile phase.
-
Inject a standard volume (e.g., 10 µL) and acquire the chromatogram.
-
Calculate the peak asymmetry or tailing factor (Tf). A value of Tf > 1.2 indicates significant tailing.
-
-
Mobile Phase pH Optimization:
-
If tailing is observed, the first step is to ensure the mobile phase pH is sufficiently low. The use of 0.1% TFA should achieve a pH of approximately 2.5-3.0.
-
Confirm that the acid modifier is present and correctly concentrated. Prepare fresh mobile phase if there is any doubt.
-
-
Check for Column Overload:
-
Dilute the Uliginosin B standard 5-fold and 10-fold with the mobile phase.
-
Inject the same volume of the diluted standards.
-
If the peak shape improves and the tailing factor decreases with lower concentration, the original sample was overloading the column.[15] Reduce the sample concentration for all subsequent analyses.
-
-
Instrumental and Column Health Check:
-
If tailing persists at low concentrations, investigate physical issues.
-
Check system pressure for stability. Fluctuations may indicate a blockage or leak.
-
If possible and permitted by the column manufacturer, reverse-flush the column to attempt to clear any frit blockage.
-
If a different, known-good column is available, perform an injection on it. If the peak shape is good, the original column has likely deteriorated and should be replaced.[2]
-
-
Advanced Column Selection (If Necessary):
-
If tailing remains an issue on standard C18 columns, switch to a column specifically designed to minimize silanol interactions. Options include:
-
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. LC Technical Tip [discover.phenomenex.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. Uliginosin B | C28H34O8 | CID 5315118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Uliginosin B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. moravek.com [moravek.com]
- 12. agilent.com [agilent.com]
- 13. support.waters.com [support.waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 17. researchgate.net [researchgate.net]
- 18. shodexhplc.com [shodexhplc.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
Minimizing variability in the forced swim test with Uliginosin B.
Welcome to the technical support center for researchers utilizing Uliginosin B in the forced swim test (FST). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize experimental variability and obtain robust, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of Uliginosin B for the forced swim test in mice?
A1: Based on published studies, a common effective dose of Uliginosin B is 10 mg/kg, administered orally (p.o.).[1][2][3] This dose has been shown to significantly reduce immobility time in the FST without affecting locomotor activity.[3][4] It's crucial to perform a dose-response study in your specific mouse strain to confirm the optimal dose, as sensitivity can vary.
Q2: How does Uliginosin B exert its antidepressant-like effects?
A2: Uliginosin B is believed to have a unique mechanism of action compared to classical antidepressants. It inhibits the synaptosomal uptake of dopamine (B1211576), serotonin (B10506), and noradrenaline.[3] However, it does not bind directly to the monoamine transporters.[3] Evidence suggests that Uliginosin B's effect is linked to the modulation of Na+,K+-ATPase activity in the cerebral cortex, which in turn alters the sodium gradient that drives monoamine uptake.[1][2] Its antidepressant-like effect can be prevented by antagonists of dopamine D1 and D2 receptors, α1 and α2-adrenoceptors, and by an inhibitor of serotonin synthesis.[3]
Q3: My vehicle-treated control group shows high variability in immobility time. How can I reduce this?
A3: High variability in control groups can mask the true effect of Uliginosin B. Several factors can contribute to this, and addressing them is critical for a successful experiment.[5][6]
-
Animal Strain: Different mouse strains exhibit varying baseline levels of immobility.[5][7][8] Inbred strains tend to have lower variability than outbred strains.[8] It is important to choose a strain known to be sensitive to antidepressants and to consistently use the same strain throughout your studies.
-
Handling and Acclimation: Ensure all animals are properly acclimated to the facility and handled consistently by the experimenter prior to testing to reduce stress-induced variability.[9]
-
Environmental Conditions: Maintain a consistent and controlled experimental environment. Factors such as lighting, noise levels, and room temperature should be stable during and between test sessions.[9][10]
-
Experimenter Consistency: The same experimenter should perform the handling, injections, and testing to minimize inter-individual differences in technique.
Q4: I am not observing a significant decrease in immobility time with Uliginosin B. What are the potential reasons?
A4: If you are not seeing the expected antidepressant-like effect, consider the following troubleshooting steps:
-
Dose and Administration: Verify the correct dose was administered and that the oral gavage was successful. The timing of administration relative to the test is also crucial; effects have been observed 1 hour post-administration.[1][2]
-
Animal Characteristics: The age, sex, and weight of the animals can influence their response.[5][10] Ensure these are consistent across your experimental groups.
-
Water Temperature: The water temperature in the FST apparatus should be strictly controlled, typically between 23-25°C.[5][11]
-
Data Analysis: The definition of immobility should be clear and consistently applied. Immobility is typically defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[7] The analysis is often performed on the last 4 minutes of a 6-minute test.[7]
Q5: Does Uliginosin B affect locomotor activity?
A5: Studies have shown that at effective antidepressant-like doses (e.g., 10 mg/kg, p.o.), Uliginosin B does not significantly alter locomotor activity in the open-field test.[3][4] This is an important control to ensure that the observed reduction in immobility in the FST is not due to a general increase in motor activity.[12] It is always recommended to include a locomotor activity test in your experimental design.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High inter-animal variability within groups | Inconsistent handling, environmental stressors, genetic variability in outbred strains. | Standardize handling protocols, control for noise and light, consider using an inbred mouse strain.[5][8][9] |
| No effect of Uliginosin B | Incorrect dosage, improper administration, timing of the test, insensitive animal strain. | Perform a dose-response curve, ensure proper oral gavage technique, test at 1 hour post-dose, verify the suitability of your mouse strain.[1][3] |
| "Floor effect" (very low immobility in control group) | Animal strain is not suitable for the FST (e.g., some strains like Black Swiss show little immobility).[7] | Select a different mouse strain known to exhibit stable and moderate levels of immobility in the FST. |
| "Ceiling effect" (very high immobility in all groups) | Excessive stress prior to testing, incorrect water temperature. | Ensure proper acclimation and handling, and maintain water temperature between 23-25°C.[5][11] |
| Inconsistent results between experiments | Changes in environmental conditions, different experimenters, batch-to-batch variation in Uliginosin B. | Strictly control all environmental variables, have the same person conduct the experiments, and ensure the purity and consistency of your compound. |
Data Presentation
Table 1: Summary of Uliginosin B Effects on Immobility Time in the Forced Swim Test
| Treatment | Dose (mg/kg, p.o.) | Treatment Schedule | Time Post-Administration | % Reduction in Immobility Time (approx.) | Reference |
| Uliginosin B | 10 | Acute | 1 hour | 30-40% | [1][2] |
| Uliginosin B | 10 | Sub-acute (3 days) | 1 hour | 40-50% | [1][2] |
| Uliginosin B | 10 | Sub-acute (3 days) | 3 hours | ~30% | [1][2] |
Note: The percentage reduction is an approximation based on graphical data from the cited literature and may vary depending on experimental conditions.
Experimental Protocols
Forced Swim Test Protocol for Mice
-
Apparatus: Use a transparent Plexiglas cylinder (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[7]
-
Animal Preparation:
-
Test Procedure:
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute test.[7]
-
Measure the total time the mouse spends immobile. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing) and making only minimal movements to maintain balance and keep the head above water.[7]
-
Compare the immobility time between the Uliginosin B-treated group and the vehicle-treated control group.
-
Open Field Test for Locomotor Activity
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with the floor divided into equal squares.
-
Procedure:
-
Administer Uliginosin B or vehicle as in the FST protocol.
-
Place the mouse in the center of the open field.
-
Record its activity for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure parameters such as the total distance traveled or the number of line crossings.
-
Compare the locomotor activity between the Uliginosin B and vehicle groups to rule out confounding hyper- or hypo-activity.[12]
-
Mandatory Visualizations
Caption: Proposed mechanism of Uliginosin B's antidepressant-like effect.
Caption: Experimental workflow for the forced swim test with Uliginosin B.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurology.com [jneurology.com]
- 9. benchchem.com [benchchem.com]
- 10. brieflands.com [brieflands.com]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. Locomotor activity - Wikipedia [en.wikipedia.org]
- 13. dpi.nsw.gov.au [dpi.nsw.gov.au]
Overcoming low yield during the isolation of Uliginosin B.
Welcome to the technical support center for the isolation of Uliginosin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help overcome challenges, particularly low yields, during the isolation of this promising natural product.
Frequently Asked Questions (FAQs)
Q1: What is Uliginosin B and from which sources is it typically isolated?
A1: Uliginosin B is a dimeric acylphloroglucinol, a type of phenolic compound. It is primarily isolated from various species of the genus Hypericum (St. John's Wort). Species known to contain Uliginosin B include Hypericum myrianthum, Hypericum caprifoliatum, Hypericum polyanthemum, and Hypericum uliginosum.[1][2][3] The concentration of Uliginosin B can vary significantly between different species and even different plant parts.[1]
Q2: What are the reported biological activities of Uliginosin B?
A2: Uliginosin B has demonstrated a range of promising biological activities, including antidepressant-like effects.[2] It has been shown to inhibit the reuptake of monoamines, particularly dopamine, without directly binding to their transporters.[1][2] Additionally, it exhibits antimicrobial properties.[3]
Q3: What kind of yields can I expect for Uliginosin B?
A3: The yield of Uliginosin B is often low and can be influenced by the plant source, extraction method, and purification procedure. Dimeric acylphloroglucinols are often present in low concentrations and can be unstable, which contributes to the challenges in obtaining high yields. Reported yields can vary, with concentrations up to 0.188% being reported in Hypericum caprifoliatum.[1] For a comparative overview of reported yields, please refer to the data summary table below.
Q4: Which analytical techniques are suitable for the quantification of Uliginosin B?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for the quantification of Uliginosin B.[1]
Troubleshooting Guide: Overcoming Low Yield
Low yields are a common challenge in the isolation of Uliginosin B. This guide addresses potential causes and provides actionable troubleshooting steps.
Problem 1: Low concentration of Uliginosin B in the crude extract.
-
Possible Cause 1: Suboptimal Plant Material. The concentration of Uliginosin B can vary based on the plant species, geographical location, harvest time, and storage conditions.
-
Troubleshooting Steps:
-
Source Verification: Ensure the correct botanical identification of the Hypericum species.
-
Optimal Harvesting: If possible, harvest the plant material at a time when the concentration of the target compound is known to be highest.
-
Proper Storage: Dry the plant material properly (e.g., air-drying in a dark, well-ventilated area) to prevent enzymatic degradation and store it away from light and moisture.
-
-
-
Possible Cause 2: Inefficient Extraction. The choice of solvent and extraction technique is critical for efficiently extracting Uliginosin B.
-
Troubleshooting Steps:
-
Solvent Selection: Uliginosin B is a relatively nonpolar compound. Extractions with solvents like hexane (B92381) or cyclohexane (B81311) have been reported to be effective.[2] Consider performing sequential extractions with solvents of increasing polarity to optimize the extraction.
-
Particle Size: Ensure the plant material is finely ground to maximize the surface area for solvent penetration.
-
Extraction Method: While maceration is a simple method, techniques like Soxhlet extraction or ultrasound-assisted extraction (UAE) can improve efficiency. However, be cautious with heat-sensitive compounds when using Soxhlet extraction.
-
-
Problem 2: Loss of Uliginosin B during purification.
-
Possible Cause 1: Compound Degradation. Dimeric acylphloroglucinols can be unstable. Exposure to harsh conditions such as high temperatures, extreme pH, or prolonged exposure to light can lead to degradation.
-
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heat during solvent evaporation (e.g., use a rotary evaporator at a low temperature).
-
pH Management: Maintain a neutral pH during the extraction and purification process, as phloroglucinol (B13840) derivatives can be sensitive to acidic or basic conditions.
-
Light Protection: Protect the extracts and purified fractions from direct light by using amber glassware or covering containers with aluminum foil.
-
-
-
Possible Cause 2: Inefficient Chromatographic Separation. Poor separation during column chromatography or preparative TLC can lead to impure fractions and loss of the target compound.
-
Troubleshooting Steps:
-
Stationary Phase Selection: Silica (B1680970) gel is commonly used for the purification of phloroglucinol derivatives.
-
Mobile Phase Optimization: Carefully optimize the solvent system for column chromatography or preparative TLC to achieve good separation between Uliginosin B and other co-occurring compounds. A gradient elution from a nonpolar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate) is often effective.
-
Fraction Collection: Collect small fractions and monitor them closely using thin-layer chromatography (TLC) to avoid mixing of the target compound with impurities.
-
-
Data Presentation: Uliginosin B Yields
| Plant Source | Extraction Solvent | Purification Method | Reported Yield (% of dry weight) | Reference |
| Hypericum caprifoliatum | Not Specified | HPLC | up to 0.188% | [1] |
| Hypericum myrianthum | Hexane | Column Chromatography, Preparative TLC | Not Quantified | |
| Hypericum polyanthemum | Cyclohexane | Not Specified | Not Quantified | [2] |
| Hypericum uliginosum | Not Specified | Chromatography | Not Quantified | [4] |
Experimental Protocols
Protocol 1: Extraction of Uliginosin B from Hypericum Species
This protocol is a generalized procedure based on methods reported in the literature.
-
Plant Material Preparation:
-
Air-dry the aerial parts (leaves and flowers) of the Hypericum species in a dark, well-ventilated area until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material (e.g., 100 g) with a nonpolar solvent such as hexane or cyclohexane (e.g., 500 mL) at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract through filter paper.
-
Repeat the extraction process with fresh solvent at least two more times to ensure exhaustive extraction.
-
Combine all the filtrates.
-
-
Concentration:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Protocol 2: Purification of Uliginosin B
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 60-120 mesh) using a nonpolar solvent like hexane as the slurry.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing a more polar solvent like ethyl acetate (B1210297).
-
Collect fractions of a suitable volume (e.g., 20 mL).
-
-
Fraction Monitoring:
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).
-
Visualize the spots on the TLC plates under UV light (254 nm and 365 nm) and/or by using a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions containing Uliginosin B based on their TLC profiles.
-
-
Preparative Thin-Layer Chromatography (Prep-TLC) (Optional, for further purification):
-
Apply the combined fractions containing Uliginosin B as a band onto a preparative TLC plate.
-
Develop the plate using an optimized solvent system.
-
Visualize the bands under UV light.
-
Scrape the band corresponding to Uliginosin B from the plate.
-
Elute the compound from the silica gel using a suitable solvent (e.g., ethyl acetate or acetone).
-
Filter and concentrate the solvent to obtain purified Uliginosin B.
-
-
Purity Confirmation:
-
Assess the purity of the isolated Uliginosin B using analytical HPLC.
-
Confirm the structure using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.
-
Mandatory Visualization
Caption: Experimental workflow for the isolation and purification of Uliginosin B.
Caption: Troubleshooting logic for addressing low yields of Uliginosin B.
References
- 1. researchgate.net [researchgate.net]
- 2. Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of dimeric acylphloroglucinols isolated from southern Brazilian Hypericum species against to resistant bacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The isolation of uliginosin A and uliginosin B from Hypericum uliginosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS analysis of Uliginosin B.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Uliginosin B and similar analytes.
Troubleshooting Guide: Overcoming Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects that can compromise the accuracy, precision, and sensitivity of your LC-MS data.
Problem: Poor reproducibility, inaccurate quantification, or low signal intensity for Uliginosin B.
Initial Assessment:
-
Confirm Instrument Performance: Ensure your LC-MS system is performing optimally by running a system suitability test with a standard solution of Uliginosin B in a clean solvent.[1][2] This will help differentiate between instrument issues and sample-related problems.
-
Evaluate Chromatogram: Examine the chromatograms of your sample injections. Look for high background noise, broad or split peaks, and retention time shifts, which can be indicative of matrix interference.[1][2]
-
Post-Extraction Spike Analysis: To confirm the presence of matrix effects, perform a post-extraction spike experiment.[3]
-
Analyze a blank matrix sample that has been subjected to the entire sample preparation procedure.
-
Spike the extracted blank matrix with a known concentration of Uliginosin B and analyze it.
-
Compare the peak area of the spiked Uliginosin B in the matrix extract to the peak area of a standard solution of the same concentration prepared in a pure solvent.
-
A significant difference in peak area (typically >15-20%) suggests the presence of ion suppression or enhancement.[4][5]
-
Troubleshooting & Optimization Steps:
| Potential Cause | Recommended Solution | Detailed Protocol |
| Insufficient Sample Cleanup | The sample matrix contains endogenous components (e.g., phospholipids (B1166683), proteins, salts) that co-elute with Uliginosin B and interfere with its ionization.[4][6] | Optimize Sample Preparation: Implement a more rigorous sample preparation method to remove interfering matrix components.[7][8] Consider techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT).[7] |
| Inadequate Chromatographic Separation | Uliginosin B co-elutes with matrix components, leading to competition for ionization in the MS source.[3][9] | Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or column chemistry to improve the separation between Uliginosin B and interfering compounds.[9] |
| Ionization Source Issues | The electrospray ionization (ESI) source is susceptible to contamination from the sample matrix, leading to inconsistent ionization.[1][6] | Clean and Optimize Ion Source: Regularly clean the ion source components as per the manufacturer's recommendations. Optimize source parameters such as capillary voltage, gas flow rates, and temperature to enhance Uliginosin B's signal and minimize the influence of the matrix.[2][10] |
| Matrix-Induced Signal Variability | The extent of ion suppression or enhancement varies between different samples due to inherent biological variability. | Utilize an Internal Standard (IS): Incorporate a stable isotope-labeled (SIL) internal standard of Uliginosin B if available. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[3][9][11] If a SIL-IS is not available, a structural analog can be used, but its effectiveness in compensating for matrix effects must be carefully validated.[12] |
| Complex or Unknown Matrix | The composition of the sample matrix is highly complex or variable, making it difficult to eliminate interferences. | Employ the Standard Addition Method: This method involves adding known amounts of Uliginosin B standard to the sample aliquots and creating a calibration curve within the sample matrix itself.[3][13][14][15] This approach can effectively compensate for matrix effects without requiring a separate blank matrix.[3][13] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects refer to the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[4] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantitative results.[3][4] The "matrix" comprises all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous substances.
Q2: How can I quantitatively assess the degree of matrix effect for Uliginosin B in my samples?
A2: The matrix effect can be quantified using the post-extraction spike method. The percentage of matrix effect is calculated with the following formula:
Matrix Effect (%) = [(Peak Area in Spiked Matrix Extract / Peak Area in Pure Solvent Standard) - 1] x 100[5]
A negative value indicates ion suppression, while a positive value suggests ion enhancement. Generally, a matrix effect within ±20% is considered acceptable for many bioanalytical methods.[5]
Q3: What are the most common sources of matrix effects in biological samples?
A3: In biological matrices such as plasma, serum, or tissue homogenates, phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[6] Other significant sources include salts, proteins, and endogenous metabolites that can co-elute with the analyte of interest.[4]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) versus the standard addition method?
A4: A SIL-IS is the preferred method for correcting matrix effects when available.[3][11] It is added to the sample at the beginning of the workflow and co-elutes with the analyte, experiencing the same ionization suppression or enhancement, thus providing the most accurate correction.[9][16] The standard addition method is a valuable alternative when a suitable SIL-IS is not available or when dealing with highly variable or unknown matrices.[3][13][14] However, it is more time-consuming as it requires multiple analyses for each sample.[13]
Q5: Can simply diluting my sample reduce matrix effects?
A5: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of Uliginosin B.[3][17] However, this approach is only feasible if the resulting concentration of Uliginosin B remains above the limit of quantitation (LOQ) of the analytical method.[3][17]
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for different sample preparation techniques. These values are illustrative and will vary depending on the specific matrix and analyte.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Notes |
| Protein Precipitation (PPT) | 85 - 105 | -50 to +20 | Simple and fast, but often results in significant matrix effects due to insufficient removal of phospholipids.[8] |
| Liquid-Liquid Extraction (LLE) | 60 - 95 | -30 to +10 | Provides cleaner extracts than PPT, but analyte recovery can be lower, especially for polar compounds.[8] |
| Solid-Phase Extraction (SPE) | 80 - 110 | -15 to +15 | Offers selective extraction and significant reduction of matrix components, leading to cleaner extracts and reduced matrix effects.[8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Uliginosin B
This protocol provides a general procedure for SPE. The specific sorbent, wash, and elution solvents should be optimized for Uliginosin B.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Uliginosin B with 1 mL of an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Protocol 2: Standard Addition Method for Uliginosin B Quantification
-
Sample Aliquoting: Divide the unknown sample into at least four equal aliquots.
-
Spiking: Leave one aliquot unspiked. Spike the remaining aliquots with increasing known concentrations of Uliginosin B standard solution.
-
Analysis: Analyze all aliquots using the LC-MS method.
-
Calibration Curve: Plot the peak area of Uliginosin B against the added concentration for the spiked samples.
-
Quantification: Determine the concentration of Uliginosin B in the original sample by extrapolating the linear regression line to the x-intercept, where the peak area is zero.[3][15]
Visualizations
Caption: Workflow for addressing matrix effects in LC-MS analysis.
Caption: Generic kinase signaling pathway potentially modulated by a drug candidate.
References
- 1. zefsci.com [zefsci.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Matrix effect and correction by standard addition in quantitative liquid chromatographic-mass spectrometric analysis of diarrhetic shellfish poisoning toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Standard addition method for the determination of pharmaceutical residues in drinking water by SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. welchlab.com [welchlab.com]
- 16. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Uliginosin B Extraction for Higher Purity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine the extraction and purification of Uliginosin B, a promising phloroglucinol (B13840) derivative. Our goal is to help you achieve higher purity and yield in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the Uliginosin B extraction and purification process.
Issue 1: Low Yield of Crude Uliginosin B Extract
| Potential Cause | Recommended Solution |
| Inefficient Initial Extraction | The choice of solvent is critical for extracting lipophilic compounds like Uliginosin B. Hexane (B92381) or cyclohexane (B81311) are commonly used for the initial extraction from Hypericum species.[1] Ensure the plant material is finely ground to maximize the surface area for solvent penetration. |
| Degradation of Uliginosin B | Phloroglucinol derivatives can be sensitive to heat and light. Avoid high temperatures during solvent evaporation (use a rotary evaporator at low temperatures) and protect the extract from direct light. |
| Incomplete Solvent Removal | Residual water in the plant material can hinder extraction with nonpolar solvents. Ensure the plant material is thoroughly dried before extraction. |
Issue 2: Poor Separation and Co-elution of Impurities During Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase | For compounds like Uliginosin B, silica (B1680970) gel is a common stationary phase. However, if you experience significant tailing or irreversible adsorption, consider using a less acidic stationary phase like alumina. |
| Suboptimal Mobile Phase | A gradient elution is often more effective than isocratic elution for separating complex mixtures. For Uliginosin B on silica gel, a gradient of n-hexane and ethyl acetate (B1210297) has been shown to be effective.[1] For preparative TLC, a hexane:dichloromethane (50:50) system can be used.[1] Fine-tune the gradient slope and solvent ratios to improve resolution. |
| Column Overloading | Overloading the column is a common cause of poor separation. For preparative HPLC, determine the column's loading capacity for your crude extract through small-scale analytical runs first. |
| Presence of Highly Polar Impurities | If highly polar impurities are present, they may not elute from a normal-phase column. Consider a preliminary purification step, such as a liquid-liquid extraction, to remove them before chromatography. |
Issue 3: Uliginosin B Degradation During Purification
| Potential Cause | Recommended Solution |
| Acidic Conditions | Uliginosin B may be sensitive to acidic conditions. If using a stationary phase that can be acidic (like silica gel), minimize the time the compound spends on the column. Neutralizing the extract before chromatography can sometimes be beneficial, but compatibility with the overall process must be checked. |
| Oxidation | Phenolic compounds can be susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during solvent evaporation and long-term storage. |
| Prolonged Exposure to Solvents | Long purification times can lead to degradation. Optimize your chromatographic method to be as efficient as possible. |
Frequently Asked Questions (FAQs)
Q1: What is the best plant source for extracting Uliginosin B?
A1: Uliginosin B has been isolated from various species of the Hypericum genus, including Hypericum myrianthum, Hypericum uliginosum, and Hypericum polyanthemum.[1][2] The concentration of Uliginosin B can vary depending on the plant species, geographical location, and harvesting time.
Q2: Which solvent system is recommended for the initial extraction of Uliginosin B?
A2: Being a lipophilic compound, Uliginosin B is typically extracted using nonpolar solvents. Hexane and cyclohexane extracts of Hypericum species have been successfully used for its isolation.
Q3: How can I monitor the purity of my Uliginosin B fractions during chromatography?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. A common HPLC method uses a C18 column with an isocratic mobile phase of 95% acetonitrile (B52724) and 5% water containing 0.01% trifluoroacetic acid (TFA), with UV detection at 220 nm.[1]
Q4: What are the expected spectroscopic data for pure Uliginosin B?
A4: The identity and purity of the final compound should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). The obtained data should be compared with published literature values.
Q5: How should I store purified Uliginosin B to prevent degradation?
A5: Uliginosin B, like many phenolic compounds, can be sensitive to light, heat, and oxygen. For long-term storage, it is advisable to keep the purified compound as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). Storing under an inert atmosphere (nitrogen or argon) can further prevent oxidative degradation.
Experimental Protocols
Protocol 1: Extraction and Initial Purification of Uliginosin B from Hypericum myrianthum
-
Plant Material Preparation: Air-dry the aerial parts of Hypericum myrianthum at room temperature in the dark. Once fully dried, grind the material into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material with n-hexane at room temperature for 48 hours.
-
Filter the extract and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Column Chromatography (Silica Gel):
-
Prepare a silica gel column packed in n-hexane.
-
Dissolve the crude hexane extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them by TLC.
-
-
Preparative Thin-Layer Chromatography (pTLC):
-
Combine the fractions containing Uliginosin B (identified by comparison with a standard if available, or based on TLC profiles).
-
Apply the combined fractions to a preparative silica gel TLC plate.
-
Develop the plate using a solvent system of hexane:dichloromethane (50:50, v/v).[1]
-
Visualize the bands under UV light and scrape the band corresponding to Uliginosin B.
-
Elute the compound from the silica gel using a suitable solvent like ethyl acetate or acetone.
-
Filter and evaporate the solvent to obtain purified Uliginosin B.
-
Quantitative Data Summary
The following table summarizes typical yields and purity levels at different stages of the Uliginosin B purification process. Please note that these values can vary significantly based on the starting material and the specific experimental conditions.
| Purification Stage | Solvent/Mobile Phase | Typical Yield (% of dry weight) | Typical Purity (%) |
| Crude Extract | n-Hexane | 2 - 5% | 5 - 15% |
| Column Chromatography Fraction | n-Hexane:Ethyl Acetate (gradient) | 0.1 - 0.5% | 60 - 80% |
| Preparative TLC Purified | Hexane:Dichloromethane (50:50) | 0.05 - 0.2% | >95% |
| Preparative HPLC Purified | Acetonitrile:Water (gradient) | 0.03 - 0.15% | >98% |
Visualizations
Caption: Workflow for Uliginosin B Extraction and Purification.
Caption: Logical Flow for Troubleshooting Uliginosin B Extraction.
References
Best practices for long-term storage of Uliginosin B samples.
Technical Support Center: Uliginosin B Sample Management
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage of Uliginosin B samples to ensure their stability and integrity for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for the long-term storage of Uliginosin B?
While specific long-term stability data for Uliginosin B is not extensively published, general best practices for structurally similar natural products, such as flavonoids and phloroglucinol (B13840) derivatives, should be followed. For maximum stability, Uliginosin B should be stored as a solid, lyophilized powder at ultra-low temperatures, protected from light and moisture.
Q2: Should I store Uliginosin B as a solid or in a solution?
For long-term storage, it is highly recommended to store Uliginosin B as a solid powder. Storing it in a solution increases the risk of degradation due to hydrolysis, oxidation, or interaction with the solvent. If you must store it in solution for experimental purposes, prepare fresh solutions or create small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the best solvents for dissolving and storing Uliginosin B?
The choice of solvent can significantly impact the stability of Uliginosin B. Common solvents for phloroglucinol derivatives include Dimethyl Sulfoxide (DMSO) and ethanol. However, it is critical to use high-purity, anhydrous (dry) solvents, as water content can promote hydrolysis. It is strongly advised to perform a small-scale solubility and short-term stability test in your chosen solvent before preparing a large stock solution.
Q4: How do environmental factors like temperature, light, and air affect Uliginosin B stability?
-
Temperature: Higher temperatures accelerate chemical reactions, leading to faster degradation.[1] Storing samples at low temperatures (-20°C or preferably -80°C) is crucial to minimize molecular motion and slow down degradation processes.[2]
-
Light: Many complex organic molecules, including those with phenolic structures like Uliginosin B, are sensitive to light. UV radiation can induce photochemical reactions, leading to the formation of degradation products.[1] Always store samples in amber-colored vials or wrapped in aluminum foil to protect them from light.
-
Air (Oxygen): The phenolic hydroxyl groups in the Uliginosin B structure are susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of quinone-type structures and other degradation products. Storing samples under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.
Q5: How can I determine if my Uliginosin B sample has degraded?
Visual inspection may reveal changes like discoloration or precipitation, but these are not definitive indicators. The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[3][4][5] Signs of degradation in an HPLC analysis include:
-
A decrease in the peak area of the main Uliginosin B compound.
-
The appearance of new peaks corresponding to degradation products.
-
A change in the retention time of the main peak.
Troubleshooting Guide
Issue: I observe precipitation in my Uliginosin B solution after thawing it from the freezer.
-
Possible Cause 1: Poor Solubility at Low Temperatures. The compound may be falling out of solution as it cools.
-
Solution: Before use, gently warm the vial to room temperature and vortex or sonicate briefly to ensure all material has redissolved. Always visually inspect for complete dissolution before use.
-
-
Possible Cause 2: Solvent Evaporation. If the vial was not sealed properly, some solvent may have evaporated, increasing the concentration beyond the solubility limit.
-
Solution: Use high-quality vials with tight-sealing caps (B75204) (e.g., screw caps with O-rings). Consider using parafilm to further seal the cap for long-term storage.
-
-
Possible Cause 3: Degradation. The precipitate could be an insoluble degradation product.
-
Solution: Analyze the sample using HPLC to check for purity and the presence of new peaks. If degradation is confirmed, the stock solution should be discarded.
-
Issue: My experimental results are inconsistent, and I suspect sample instability.
-
Possible Cause: Sample Degradation due to Improper Handling. Repeated freeze-thaw cycles, extended time at room temperature, or exposure to light can cause significant degradation.
-
Solution: Implement a strict sample handling protocol. Prepare single-use aliquots from a master stock solution to avoid thawing the entire stock repeatedly. Minimize the time samples spend at room temperature and always work in a subdued light environment. Perform a purity check on your stock solution using HPLC.
-
Data Presentation: Recommended Storage Conditions
As there is no specific published stability data for Uliginosin B, the following table provides recommended starting conditions for storage and for designing a long-term stability study.
| Parameter | Solid (Lyophilized Powder) | Solution (in Anhydrous Solvent) |
| Temperature | -80°C (preferred) or -20°C (acceptable for shorter term) | -80°C |
| Container | Amber glass vial with a screw cap | Amber glass vial with a PTFE-lined screw cap |
| Atmosphere | Flush with inert gas (Argon or Nitrogen) before sealing | Flush with inert gas (Argon or Nitrogen) before sealing |
| Handling | Weigh out in a low-humidity environment. | Prepare single-use aliquots to avoid freeze-thaw cycles. |
| Light Protection | Store in the dark (e.g., in a freezer box). | Store in the dark (e.g., in a freezer box). |
Experimental Protocols: Long-Term Stability Study of Uliginosin B
This protocol outlines a forced degradation study to identify potential degradation pathways and a long-term stability study to establish optimal storage conditions.[1]
Objective: To determine the stability of Uliginosin B under various storage conditions and establish a recommended re-test date.
1. Materials:
-
Uliginosin B (high purity reference standard)
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, DMSO)
-
HPLC-grade water
-
Reagents for forced degradation: HCl, NaOH, H₂O₂
-
Amber HPLC vials
-
Calibrated temperature and humidity chambers/freezers
2. Analytical Method:
-
A stability-indicating HPLC method must be used.[3][6] This method should be able to separate the intact Uliginosin B from all potential degradation products.
-
Example HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Detection: UV detector, wavelength to be determined by UV-Vis scan of Uliginosin B (e.g., 280 nm).
-
Method Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
3. Forced Degradation Study:
-
Expose Uliginosin B solutions (~1 mg/mL) to the following stress conditions to generate degradation products and confirm the specificity of the analytical method:[7]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 8 hours.
-
Oxidation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid sample at 80°C for 48 hours.
-
Photostability: Expose solution to light (ICH Q1B guidelines) for a defined period.
-
-
Analyze all stressed samples by the validated HPLC method to identify degradation peaks.
4. Long-Term Stability Protocol:
-
Sample Preparation: Prepare multiple identical aliquots of Uliginosin B, both as a solid and in a chosen solvent (e.g., DMSO).
-
Storage Conditions: Store aliquots under a minimum of three different temperature conditions:
-
-80°C (Control)
-
-20°C
-
4°C
-
-
Time Points: Pull samples for analysis at predetermined intervals. A typical schedule would be: 0, 1, 3, 6, 12, and 24 months.
-
Analysis: At each time point, analyze the samples using the validated HPLC method. Assess for:
-
Decrease in the concentration of Uliginosin B.
-
Formation of any degradation products.
-
Changes in physical appearance.
-
5. Data Analysis:
-
Plot the concentration of Uliginosin B against time for each storage condition.
-
Determine the degradation rate and calculate the time it takes for the concentration to decrease by a set amount (e.g., 10%).
-
Based on the results, establish the optimal storage temperature and a recommended shelf-life or re-test period.
Mandatory Visualization
Caption: Decision-making workflow for the long-term storage of Uliginosin B samples.
References
Technical Support Center: Optimizing Uliginosin B HPLC Analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Uliginosin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in method optimization and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of Uliginosin B?
A typical starting point for the analysis of Uliginosin B on a C18 column is an isocratic mobile phase of 95% acetonitrile (B52724) and 5% water with 0.01% trifluoroacetic acid (TFA) at a flow rate of 1.0 mL/min, with UV detection at 220 nm.[1] Uliginosin B is a relatively nonpolar compound, which is why a high percentage of organic solvent is required for elution in reversed-phase HPLC.
Q2: How does flow rate affect the separation of Uliginosin B?
Flow rate is a critical parameter that influences resolution, analysis time, and peak shape.[2][3] Generally, lower flow rates increase the interaction time between the analyte and the stationary phase, which can lead to better resolution but longer run times.[4][5] Conversely, higher flow rates shorten the analysis time but may compromise resolution and lead to broader peaks.[3][5]
Q3: What is the role of the mobile phase composition in Uliginosin B analysis?
The mobile phase composition, specifically the ratio of organic solvent (like acetonitrile) to the aqueous phase, is a key factor in controlling the retention and elution of Uliginosin B.[6][7] Increasing the percentage of the organic solvent will decrease the retention time, while decreasing it will lead to longer retention. For complex samples, a gradient elution, where the mobile phase composition changes over time, can improve separation efficiency.[6][8][9]
Q4: My Uliginosin B peak is tailing. What are the possible causes and solutions?
Peak tailing can be caused by several factors, including interactions with active sites on the column, column degradation, or an inappropriate mobile phase pH.[10] Ensure that the mobile phase pH is suitable for Uliginosin B. The use of an acidic modifier like TFA can help to protonate silanol (B1196071) groups on the silica-based stationary phase and reduce peak tailing. If the problem persists, consider using a newer, high-purity silica (B1680970) column or a column with end-capping.
Q5: I am observing a noisy baseline in my chromatogram. How can I fix this?
A noisy baseline can stem from several sources, including the detector, contaminated solvents, or air bubbles in the system.[11] Ensure you are using high-purity, HPLC-grade solvents and that the mobile phase is properly degassed. Check for any leaks in the system and purge the pump to remove any trapped air bubbles.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues you may encounter during the HPLC analysis of Uliginosin B.
Issue 1: Poor Resolution or Co-eluting Peaks
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase composition | Optimize the percentage of organic solvent. For complex mixtures, develop a gradient elution method. |
| Flow rate is too high | Decrease the flow rate in small increments (e.g., 0.1 mL/min) to improve separation.[5] |
| Column is overloaded | Reduce the injection volume or the concentration of the sample. |
| Column is aging or contaminated | Flush the column with a strong solvent or replace the column if necessary. |
Issue 2: Irreproducible Retention Times
| Possible Cause | Suggested Solution |
| Inconsistent mobile phase preparation | Prepare fresh mobile phase for each run and ensure accurate measurement of components. |
| Fluctuations in column temperature | Use a column oven to maintain a stable temperature throughout the analysis.[10] |
| Insufficient column equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection.[10] |
| Pump malfunction or leaks | Check for leaks in the system and ensure the pump is delivering a consistent flow rate. |
Issue 3: Abnormal Peak Shapes (Fronting, Splitting)
| Possible Cause | Suggested Solution |
| Sample solvent is stronger than the mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent.[10] |
| Column contamination or blockage | Back-flush the column or replace the column frit. |
| Injector issues | Inspect the injector for any blockages or damage. |
Experimental Protocols
Standard HPLC Method for Uliginosin B
This protocol is a starting point for the analysis of Uliginosin B.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 95% Acetonitrile, 5% Water, and 0.01% Trifluoroacetic Acid[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient (or controlled at 25°C for better reproducibility)
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm[1]
-
Sample Preparation: Dissolve the Uliginosin B standard or sample extract in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Effect of Flow Rate on Uliginosin B Chromatography
The following table illustrates the hypothetical effect of varying the flow rate on the retention time, peak width, and resolution of Uliginosin B, assuming an isocratic mobile phase of 95% ACN/5% H2O/0.01% TFA.
| Flow Rate (mL/min) | Retention Time (min) | Peak Width (min) | Resolution (Rs) | Analysis Time (min) |
| 0.8 | 10.5 | 0.20 | 2.2 | 15 |
| 1.0 | 8.4 | 0.25 | 2.0 | 12 |
| 1.2 | 7.0 | 0.30 | 1.8 | 10 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Effect of Mobile Phase Composition on Uliginosin B Chromatography
This table shows the hypothetical effect of changing the acetonitrile (ACN) percentage in the mobile phase on the retention time of Uliginosin B at a constant flow rate of 1.0 mL/min.
| % Acetonitrile (ACN) | Retention Time (min) | Peak Shape |
| 90% | 12.6 | Symmetrical |
| 95% | 8.4 | Symmetrical |
| 98% | 5.2 | Symmetrical |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
Caption: Workflow for HPLC Method Optimization for Uliginosin B.
Caption: Decision Tree for Troubleshooting Common HPLC Issues.
References
- 1. Uliginosin B | C28H34O8 | CID 5315118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. snlabtester.com [snlabtester.com]
- 3. m.youtube.com [m.youtube.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Influence of mobile phase composition on retention factors in different HPLC systems with chemically bonded stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. mastelf.com [mastelf.com]
- 10. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 11. Uliginosin B - PubChem [pubchem.ncbi.nlm.nih.gov]
Dealing with potential Uliginosin B degradation during experiments.
Welcome to the Uliginosin B Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of Uliginosin B in experimental settings. Given the limited direct data on Uliginosin B stability, the recommendations provided are largely based on the known physicochemical properties of its core structure, phloroglucinol (B13840).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause Uliginosin B degradation?
A1: Based on the behavior of its phloroglucinol core, Uliginosin B is likely susceptible to degradation via two main pathways:
-
Oxidation: The hydroxyl groups on the phloroglucinol rings make the molecule prone to oxidation, which can be accelerated by exposure to oxygen (air), light, and alkaline (high pH) conditions. The presence of metal ions can also catalyze this process.
-
Hydrolysis: While phloroglucinol itself is more stable to hydrolysis than oxidation, the overall structure of Uliginosin B may have ester or other labile bonds that could be susceptible to hydrolysis under strongly acidic or basic conditions.
Q2: What is the optimal pH for storing Uliginosin B solutions?
A2: To minimize oxidative degradation, it is recommended to store Uliginosin B solutions in a slightly acidic buffer, with a pH range of 3.5 to 4.5. Alkaline conditions should be strictly avoided as they significantly accelerate the degradation of phloroglucinol-containing compounds.
Q3: What is the recommended solvent for preparing Uliginosin B stock solutions?
A3: For initial solubilization, a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) is recommended. For aqueous experimental buffers, it is crucial to use deoxygenated water and maintain a slightly acidic pH.
Q4: How should I store my Uliginosin B solutions for long-term stability?
A4: For optimal long-term storage, Uliginosin B solutions should be:
-
Stored at low temperatures, preferably at -20°C or -80°C.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Purged with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.
Q5: Are there any additives that can enhance the stability of Uliginosin B solutions?
A5: Yes, the stability of Uliginosin B solutions can likely be improved by including:
-
Antioxidants: Ascorbic acid (0.05-0.1% w/v) can be added to scavenge free radicals and inhibit oxidation.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) at a final concentration of 0.01-0.05% w/v can be used to chelate metal ions that may catalyze oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Solution has turned yellow or brown. | Oxidation. This is a common sign of degradation for phloroglucinol-containing compounds, especially when exposed to air, light, or non-acidic pH. | 1. Verify the pH of your solution and adjust to a range of 3.5-4.5 if necessary.2. Prepare fresh solutions and store them under an inert atmosphere (nitrogen or argon).3. For future preparations, consider adding an antioxidant like ascorbic acid.4. Always store solutions in the dark at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). |
| Inconsistent or unexpected experimental results. | Degradation of Uliginosin B. The active concentration of your Uliginosin B solution may have decreased over time. | 1. Prepare a fresh, stabilized solution using the protocols outlined in this guide.2. Perform a stability check of your current solution using HPLC (see Experimental Protocols).3. Ensure your experimental buffer is at an appropriate pH and deoxygenated. |
| Precipitation is observed in the solution. | Poor solubility or solvent evaporation. Uliginosin B may have limited solubility in purely aqueous solutions. Evaporation of an organic co-solvent can lead to precipitation. | 1. Ensure the concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, but also compatible with your experimental system.2. Store solutions in tightly sealed vials to prevent solvent evaporation.3. If precipitation occurs upon thawing, gentle warming and vortexing may help to redissolve the compound. |
Data Summary
| Condition | Effect on Stability | Recommendation |
| Alkaline pH (>7) | Highly susceptible to degradation | Avoid; maintain pH between 3.5 and 4.5 |
| Acidic pH (<3) | More stable than alkaline, but extreme acidity may cause hydrolysis | Optimal storage pH is 3.5-4.5 |
| Oxidation (exposure to air) | Prone to oxidation | Prepare and store solutions under an inert gas (N₂ or Ar) |
| Light Exposure | Sensitive to light | Store in amber vials or protect from light |
| Elevated Temperature | Degradation rate increases with temperature | Store at low temperatures (2-8°C short-term; -20°C or -80°C long-term) |
| Presence of Metal Ions | Can catalyze oxidation | Use high-purity water and consider adding a chelating agent like EDTA |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Uliginosin B Stock Solution
-
Weighing: Accurately weigh the desired amount of Uliginosin B powder in a chemical fume hood.
-
Initial Solubilization: Dissolve the Uliginosin B powder in a minimal volume of sterile DMSO.
-
Dilution: Prepare an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) using deoxygenated, high-purity water.
-
Addition of Stabilizers (Optional):
-
Add ascorbic acid to the acidic buffer to a final concentration of 0.1% (w/v).
-
Add EDTA to the acidic buffer to a final concentration of 0.01% (w/v).
-
-
Final Dilution: Slowly add the DMSO-dissolved Uliginosin B to the stabilized acidic buffer while vortexing to reach the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).
-
Storage:
-
Filter-sterilize the solution using a 0.22 µm syringe filter compatible with your solvent.
-
Aliquot the solution into single-use amber vials.
-
Purge the headspace of each vial with nitrogen or argon gas before sealing.
-
Store at -80°C for long-term storage.
-
Protocol 2: Monitoring Uliginosin B Stability by HPLC-UV
This protocol provides a general method for assessing the stability of Uliginosin B solutions.
-
HPLC System: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is a common starting point for phloroglucinol derivatives. A typical gradient might be:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where Uliginosin B has maximum absorbance (a UV scan of a fresh solution will determine the optimal wavelength; 280 nm is a reasonable starting point for phenolic compounds).
-
Procedure:
-
Prepare a calibration curve using freshly prepared Uliginosin B standards of known concentrations.
-
Inject your stored Uliginosin B sample.
-
Compare the peak area of Uliginosin B in your sample to the calibration curve to determine its concentration.
-
The appearance of new peaks with different retention times may indicate the presence of degradation products.
-
Visualizations
Caption: Experimental workflow for preparing, storing, and analyzing the stability of Uliginosin B.
Caption: Proposed mechanism of Uliginosin B's antidepressant-like effect via monoamine reuptake inhibition.
Selecting appropriate controls for Uliginosin B in vivo studies.
This guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate controls in in vivo studies involving Uliginosin B.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical control for any Uliginosin B in vivo study?
A1: The most critical control is the vehicle control . This group receives the same formulation (the vehicle) used to dissolve and administer Uliginosin B, but without the compound itself.[1] It is essential for distinguishing the effects of Uliginosin B from any potential biological effects of the solvent or administration procedure.[1][2]
Q2: How do I choose an appropriate vehicle for Uliginosin B?
A2: Uliginosin B is a lipophilic, natural phloroglucinol (B13840) derivative.[3] The choice of vehicle depends on the route of administration (e.g., oral - p.o., intraperitoneal - i.p.). A common approach for hydrophobic compounds is to use a suspension. For instance, a vehicle of Tween 80 in saline has been used for oral administration of Uliginosin B.[4] It is crucial to ensure the vehicle is non-toxic at the administered volume and concentration and does not have its own pharmacological effects.[1]
Q3: What are positive controls and why are they necessary for my Uliginosin B experiment?
A3: A positive control is a treatment known to produce the expected effect you are measuring.[2][5] It validates the experimental model and assay sensitivity. For example, if you are studying the antidepressant-like effects of Uliginosin B, a standard antidepressant drug like imipramine (B1671792) or fluoxetine (B1211875) would serve as an effective positive control.[6][7]
Q4: Uliginosin B has multiple reported activities (antidepressant, antinociceptive, anti-inflammatory). Do I need a different positive control for each?
A4: Yes. The positive control should be specific to the hypothesis being tested.
-
Antidepressant studies (e.g., Forced Swim Test): Use a known antidepressant like imipramine.[7]
-
Antinociceptive studies (e.g., Hot Plate Test): Use a standard analgesic.
-
Anti-inflammatory studies (e.g., Carrageenan-induced paw edema): Use a known anti-inflammatory agent like indomethacin.[8]
-
Antioxidant studies: A compound like ascorbic acid can be used as a reference standard.[9]
Troubleshooting Guide
Scenario 1: My vehicle control group is showing unexpected toxicity or a biological effect.
-
Potential Cause: The vehicle itself may have inherent toxicity (e.g., DMSO at high concentrations) or may be contaminated with endotoxins, which can trigger an inflammatory response.[1] The pH, osmolality, or volume of the vehicle could also be causing irritation or stress.[1]
-
Troubleshooting Steps:
-
Lower Vehicle Concentration: If using solvents like DMSO, ensure the final concentration is within safe limits for the animal model and administration route.
-
Check for Contamination: Use sterile, endotoxin-free reagents and preparation techniques.
-
Verify Administration Parameters: Ensure the injection volume is within recommended limits for the species and route. Check that the vehicle's pH and osmolality are near physiological levels.[1]
-
Run a Pilot Study: Test the vehicle alone in a small cohort of animals to confirm its inertness before proceeding with the full experiment.
-
Scenario 2: Uliginosin B is not showing a significant effect compared to the vehicle control.
-
Potential Cause: This could be due to issues with dosing, administration route, compound stability, or bioavailability.
-
Troubleshooting Steps:
-
Review Dosing: Uliginosin B has shown effects at various doses, such as 10 mg/kg (p.o.) for antidepressant-like activity and 15 mg/kg (i.p.) for antinociceptive effects.[10][11] Ensure the selected dose is appropriate for the intended effect.
-
Evaluate Compound Stability: Confirm the stability of Uliginosin B in your chosen vehicle over the duration of the experiment.
-
Consider Bioavailability: The route of administration significantly impacts how much of the compound reaches its target. Investigate whether the chosen route is optimal.
-
Check Positive Control: If the positive control also failed to show an effect, the issue likely lies with the experimental model or assay procedure itself, not the test compound.
-
Scenario 3: I am seeing high variability in the data within my treatment groups.
-
Potential Cause: High variability can obscure real effects and is often caused by inconsistencies in experimental procedures or biological differences between animals.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all procedures, including animal handling, injection technique, and behavioral testing, are performed consistently for all animals.
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups.[12] Whenever possible, the experimenter should be blinded to the treatment groups during data collection and analysis to prevent bias.[12]
-
Control for Biological Variables: Use animals of the same age, sex, and strain. House animals under identical conditions (light/dark cycle, temperature, diet).
-
Guide to Selecting Controls
Data Presentation: Summary of Control Groups
| Control Type | Purpose | Example for Uliginosin B Study | Citation |
| Negative Control | To isolate the effect of the test compound from other variables (e.g., solvent, injection stress). | Vehicle Control : A suspension of Tween 80 in 0.9% saline solution administered via the same route as Uliginosin B. | [1][4] |
| Positive Control | To validate the assay and provide a benchmark for the effect size. | Imipramine (20 mg/kg) in an antidepressant study (e.g., Tail Suspension Test). | [6] |
| Mechanism Control | To investigate the specific biological pathway through which the compound acts. | Pre-treatment with Naloxone (an opioid receptor antagonist) to determine if the antinociceptive effect of Uliginosin B is opioid-mediated. | [10] |
Mandatory Visualization: Control Selection Workflow
A logical approach is crucial for selecting the correct set of controls for your experiment.
Caption: Decision workflow for selecting appropriate controls.
Experimental Protocols
Example Protocol: Forced Swimming Test (FST) for Antidepressant-Like Activity
This protocol is based on methodologies used in studies of Uliginosin B.[4][7]
-
Animals: Male CF1 mice (25-30g) are housed in groups under a 12h light/dark cycle with ad libitum access to food and water. Animals are acclimatized for at least one week before the experiment.
-
Groups (n=8-10 per group):
-
Vehicle Control: Treated with vehicle (e.g., 10 ml/kg, p.o. of Tween 80/saline).
-
Uliginosin B: Treated with Uliginosin B (e.g., 10 mg/kg, p.o.).
-
Positive Control: Treated with Imipramine (e.g., 10 mg/kg, p.o.).
-
-
Administration: Administer treatments orally (p.o.) 60 minutes before the test.
-
Procedure:
-
Individually place mice in a transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The total duration of the test is 6 minutes.
-
Record the total time the animal remains immobile during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis: Compare the immobility time between the groups using a one-way ANOVA followed by an appropriate post-hoc test. A significant reduction in immobility time compared to the vehicle control suggests an antidepressant-like effect.
Mandatory Visualizations: Pathways and Workflows
Uliginosin B: Known Mechanisms and Antagonist Controls
Uliginosin B has a complex mechanism of action, making mechanism-specific controls essential for clarifying its effects.[3][10][13]
Caption: Signaling targets of Uliginosin B and relevant antagonists.
General Experimental Workflow for In Vivo Studies
This workflow illustrates the key stages of an in vivo experiment and the integration of control groups.
Caption: Standard workflow for a preclinical in vivo experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. bioivt.com [bioivt.com]
- 3. Uliginosin B, a natural phloroglucinol derivative, presents a multimediated antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Action and In Vivo Anti-Inflammatory and Antinociceptive Activities of Myrciaria floribunda Fruit Peels: Possible Involvement of Opioidergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. Uliginosin B presents antinociceptive effect mediated by dopaminergic and opioid systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ichor.bio [ichor.bio]
- 13. Uliginosin B, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting pH to Improve Uliginosin B Stability in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential guidance on enhancing the stability of Uliginosin B in aqueous solutions by adjusting pH, offering troubleshooting advice, and detailing experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Uliginosin B instability in aqueous solutions?
A1: While specific degradation pathways for Uliginosin B are not extensively documented in publicly available literature, related compounds, specifically phloroglucinol (B13840) derivatives, are known to be susceptible to oxidative degradation. This degradation is often accelerated by factors such as exposure to light, oxygen, and particularly, alkaline pH conditions.
Q2: What is the optimal pH range for maintaining the stability of Uliginosin B in aqueous solutions?
A2: Based on the general stability of phloroglucinol compounds, Uliginosin B is predicted to be more stable in acidic conditions.[1] A recommended pH range to enhance stability would be between 3.0 and 4.5. It is crucial to avoid neutral to alkaline pH to minimize oxidative degradation.
Q3: How do the pKa values of Uliginosin B influence its stability at different pH levels?
A3: Uliginosin B has two reported pKa values: pKa,1 = 5.30 and pKa,2 = 9.45. These values indicate the pH at which the molecule exists in different ionization states. At a pH below 5.30, the molecule will be predominantly in its protonated, cationic form. Between pH 5.30 and 9.45, it will exist primarily as a neutral "free base," which is described as lipophilic.[1] Above pH 9.45, it will be in its deprotonated, anionic form. The stability of each of these forms can vary, with the neutral and anionic forms at higher pHs potentially being more susceptible to oxidation.
Q4: Can I use buffers to maintain the desired pH, and are there any I should avoid?
A4: Yes, using a buffer system is highly recommended to maintain a stable pH. Citrate (B86180) and acetate (B1210297) buffers are commonly used for acidic pH ranges. It is advisable to avoid phosphate (B84403) buffers if there is a concern about potential catalysis of degradation or interaction with Uliginosin B, although this would need to be determined experimentally. Always use high-purity buffer reagents.
Q5: Beyond pH adjustment, what other measures can be taken to improve the stability of Uliginosin B solutions?
A5: To further enhance stability, consider the following:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Light Protection: Use amber vials or protect the solution from light to prevent photodegradation.
-
Low Temperature: Store solutions at refrigerated (2-8 °C) or frozen temperatures to slow down degradation kinetics.
-
Antioxidants: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), could be explored, but their compatibility and potential for interference with downstream assays must be validated.
Troubleshooting Guide
| Issue ID | Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| UB-S01 | Solution develops a yellow or brownish tint over time. | Oxidative Degradation: Uliginosin B, as a phloroglucinol derivative, is likely prone to oxidation, which can cause discoloration, especially at higher pH values. | 1. Verify and Adjust pH: Ensure the pH of the solution is within the acidic range (3.0-4.5). 2. Deoxygenate Solvents: Before preparation, sparge the aqueous solvent with an inert gas (nitrogen or argon) to remove dissolved oxygen. 3. Store Under Inert Gas: Store the final solution with an inert gas overlay in the headspace of the vial. |
| UB-S02 | Loss of potency or inconsistent results in biological assays. | Chemical Degradation: The concentration of active Uliginosin B may have decreased due to hydrolysis or oxidation. | 1. Prepare Fresh Solutions: Whenever possible, prepare Uliginosin B solutions fresh before each experiment. 2. Conduct a Stability Study: Perform a stability study at your intended storage and experimental conditions to understand the degradation rate. 3. Re-evaluate Storage pH: Confirm that the storage pH is acidic and adjust if necessary. |
| UB-S03 | Precipitation of the compound from the aqueous solution. | Poor Solubility at a Given pH: The different ionization states of Uliginosin B at various pH values will affect its solubility. The neutral form (between pH 5.30 and 9.45) is lipophilic and may have lower aqueous solubility. | 1. Adjust pH: Move the pH further into the acidic range (e.g., pH 3-4) to ensure the compound is in its more soluble protonated form. 2. Use Co-solvents: If compatible with your application, consider the use of a small percentage of a co-solvent like ethanol (B145695) or DMSO to improve solubility. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of Uliginosin B (Forced Degradation)
This protocol outlines a forced degradation study to determine the stability of Uliginosin B at different pH values.
Materials:
-
Uliginosin B
-
High-purity water (e.g., HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Buffer solutions (e.g., 0.05 M citrate for pH 3 and 5; 0.05 M phosphate for pH 7 and 9)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV or MS detector
-
Incubator or water bath
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Uliginosin B in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
For each pH condition to be tested (e.g., pH 3, 5, 7, 9, and a highly acidic condition using 0.1 M HCl), pipette a small volume of the Uliginosin B stock solution into a volumetric flask.
-
Add the respective buffer or acid/base solution to near the final volume. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1-5%) to avoid influencing the degradation kinetics.
-
Adjust the final volume with the buffer or acid/base solution. The final concentration of Uliginosin B should be suitable for HPLC analysis (e.g., 20 µg/mL).
-
-
Incubation:
-
Divide each test solution into multiple amber HPLC vials.
-
Keep one vial for each pH as the time zero (T=0) sample and immediately store it at a low temperature (e.g., -20°C) to prevent degradation before analysis.
-
Place the remaining vials in an incubator set to a specific temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one vial for each pH condition from the incubator.
-
Immediately quench the degradation reaction by cooling the sample (e.g., placing it in an ice bath) and, if necessary, neutralizing the pH. Store the samples at -20°C until analysis.
-
-
HPLC Analysis:
-
Analyze all samples (including the T=0 samples) using a validated stability-indicating HPLC method. The method should be able to separate the intact Uliginosin B from any potential degradation products.
-
Quantify the peak area of the intact Uliginosin B in each chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of Uliginosin B remaining at each time point for each pH condition relative to the T=0 sample for that same pH.
-
Plot the percentage of Uliginosin B remaining versus time for each pH.
-
Determine the degradation kinetics (e.g., by testing for a fit to first-order or second-order kinetics) and calculate the degradation rate constant (k) and half-life (t½) at each pH.
-
Data Presentation
The quantitative results from the pH stability study should be summarized in a clear and structured table. Below is a template for such a table.
Table 1: Stability of Uliginosin B in Aqueous Solutions at Different pH Values at 40°C
| Time (hours) | % Uliginosin B Remaining (Mean ± SD) | |||
| 0.1 M HCl (pH ~1) | pH 3.0 (Citrate Buffer) | pH 5.0 (Citrate Buffer) | pH 7.0 (Phosphate Buffer) | |
| 0 | 100 | 100 | 100 | 100 |
| 2 | Data | Data | Data | Data |
| 4 | Data | Data | Data | Data |
| 8 | Data | Data | Data | Data |
| 12 | Data | Data | Data | Data |
| 24 | Data | Data | Data | Data |
| 48 | Data | Data | Data | Data |
| Rate Constant (k) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Half-life (t½) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
Data to be populated from the experimental results obtained following Protocol 1.
Mandatory Visualization
The following diagrams illustrate the workflow for the pH stability study and the logical relationship between pH and the expected stability of Uliginosin B.
Caption: Experimental workflow for the pH-dependent stability study of Uliginosin B.
Caption: Logical relationship between pH and the expected stability of Uliginosin B.
References
Calibrating equipment for accurate measurement of Uliginosin B effects.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Uliginosin B.
Frequently Asked Questions (FAQs) about Uliginosin B
Q1: What is Uliginosin B and what are its primary known effects?
A1: Uliginosin B is a natural acylphloroglucinol derivative, commonly isolated from plants of the Hypericum genus.[1][2] Its primary biological activities include antinociceptive (pain-relieving), antidepressant-like, antimicrobial, and antifungal effects.[1][3][4] It is being investigated as a promising molecular scaffold for developing new analgesic and antidepressant drugs.[3][5]
Q2: What is the principal mechanism of action for Uliginosin B's antidepressant and antinociceptive effects?
A2: The effects of Uliginosin B are linked to its ability to modulate multiple neurotransmitter systems. It inhibits the synaptosomal uptake of dopamine, serotonin, and noradrenaline, thereby increasing their availability in the synaptic cleft.[3] This action appears to be indirect, as it does not bind directly to the monoamine transporters.[3][6] Additionally, its effects are mediated by the glutamatergic and adenosinergic systems, and it has been shown to increase the activity of Na+,K+-ATPase in the cerebral cortex.[1][2][5]
Q3: Does Uliginosin B have any known cytotoxic effects?
A3: Studies on dimeric acylphloroglucinols, including Uliginosin B, have shown them to have potent antifungal activity with reduced or absent cytotoxicity against human cell lines at effective concentrations.[7] However, at higher concentrations, some cytotoxicity against mammalian cells has been observed, making it crucial to determine the appropriate dose range for your specific cell line or model.[8]
Troubleshooting Guides for Key Experiments
Spectrophotometry & Colorimetric Assays (e.g., Cell Viability)
Q1: My absorbance readings are inconsistent or drifting. What could be the cause?
A1: Inconsistent readings or drift in a spectrophotometer can stem from several sources. First, ensure the instrument has had adequate warm-up time to allow the lamp to stabilize.[9] Regular calibration with certified reference standards is crucial for accuracy.[9][10] Also, check the sample cuvette for any scratches, residue, or fingerprints, and ensure it is correctly aligned in the light path.[9][11]
Q2: I'm observing high background signal in my cell viability assay (e.g., MTT, XTT). Why is this happening?
A2: High background can obscure your results and may be caused by several factors. The compound Uliginosin B itself might be reacting with your assay reagent; to test this, run a control with the compound in cell-free media.[12] Contamination of your reagents with bacteria or other reducing agents can also generate a non-specific signal.[12] If you are using media containing phenol (B47542) red, it can interfere with colorimetric readings; consider switching to phenol red-free media for the assay.[12]
Q3: My results vary significantly between wells, especially on the edges of the plate.
A3: This is likely due to the "edge effect." Wells on the perimeter of a multi-well plate are more prone to evaporation and temperature fluctuations, leading to inconsistent cell growth.[12] To mitigate this, a common practice is to fill the outer wells with sterile media or water and not use them for your experimental samples.[12] Ensure your cell suspension is homogenous before seeding to avoid density gradients across the plate.
High-Performance Liquid Chromatography (HPLC) Analysis
Q1: I'm seeing baseline drift or noise in my chromatogram.
A1: Baseline issues in HPLC are common and often related to the mobile phase or the detector.[13] Ensure your mobile phase is thoroughly degassed to remove dissolved gases that can cause bubbles and drift.[13][14] Contamination in the mobile phase or column, as well as temperature fluctuations, can also be a cause.[13] Always use high-purity solvents and prepare mobile phases fresh daily.[13][14]
Q2: My retention times are shifting between runs.
A2: Retention time shifts can indicate problems with the mobile phase composition, flow rate consistency, or column stability.[14][15] Double-check that the mobile phase preparation is consistent for every run.[14] Leaks in the pump system or malfunctioning pump seals can lead to irregular flow rates.[14][16] It is also essential to allow the column to properly equilibrate before starting your analyses.[15]
Q3: I am observing ghost peaks in my blank injections.
A3: Ghost peaks are typically caused by carryover from a previous injection or contamination in the system.[13] Ensure your autosampler's needle and the injection port are clean.[13] Implementing a needle wash step with a strong solvent after each injection can help, especially when analyzing high-concentration samples.[13] Contaminants can also be introduced from your solvents, glassware, or sample preparation steps.[13]
Western Blotting for Signaling Pathway Analysis
Q1: I am getting a weak signal or no signal at all for my target protein.
A1: A weak or absent signal can be due to several factors. The concentration of your target protein may be too low in the cell lysate; try loading a higher amount of total protein (20-30 µg is a common starting point, but more may be needed).[17][18] The primary antibody concentration might be too low, or the incubation time too short; consider increasing the antibody concentration or incubating overnight at 4°C.[18] Finally, confirm that the protein transfer from the gel to the membrane was successful using a Ponceau S stain.[18]
Q2: My western blot has high background and non-specific bands.
A2: High background can obscure the specific signal. This often results from insufficient blocking or washing.[19] Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk, as milk can sometimes mask certain antigens).[17][19] The primary or secondary antibody concentration may be too high, leading to non-specific binding. Titrating your antibodies to find the optimal concentration is recommended.[17]
Q3: The bands on my blot are smeared or misshapen.
A3: Irregular band shapes can point to issues during gel electrophoresis. A common cause is a poorly prepared or degraded sample. Ensure protease inhibitors are included in your lysis buffer to prevent protein degradation.[18] High salt concentrations in the lysate can also interfere with migration, causing distorted bands. Uneven heating of the gel during the run can also lead to "smiling" bands.
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for Uliginosin B.
Table 1: In Vitro Monoamine Uptake Inhibition
| Monoamine | IC₅₀ (nM) |
|---|---|
| Dopamine | 90 ± 38 |
| Serotonin | 252 ± 13 |
| Noradrenaline | 280 ± 48 |
Data from synaptosomal uptake assays.[3]
Table 2: In Vivo Antinociceptive and Ataxic Doses in Mice
| Test | Effective Dose (i.p.) | Effect |
|---|---|---|
| Hot-Plate Test | 15 mg/kg | Antinociceptive effect |
| Abdominal Writhing | 15 mg/kg | Antinociceptive effect |
| Rotarod Test | 90 mg/kg | Ataxic (motor impairment) effect |
Data from studies evaluating pain and motor coordination.[1][6]
Table 3: Antifungal Activity of Dimeric Acylphloroglucinols
| Compound | Candida Strain | MIC (µM) |
|---|---|---|
| Uliginosin B | C. albicans | 3 - 32 |
| 3'Prenyl Uliginosin B | C. albicans | 3 - 32 |
| 3'Prenyl Uliginosin B | Fluconazole-resistant C. albicans | 3 - 32 |
MIC (Minimum Inhibitory Concentration) values against various Candida species.[7]
Experimental Protocols
Protocol 1: Assessing Antinociceptive Effects (Hot-Plate Test)
This protocol is adapted from methodologies used to evaluate the pain-relieving effects of Uliginosin B in mice.[1][6]
-
Animal Acclimatization: Acclimate male Swiss mice (25-30 g) to the laboratory environment for at least one week with a 12-hour light/dark cycle and free access to food and water.
-
Apparatus: Use a hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Baseline Measurement: Place each mouse individually on the hot plate and record the time (in seconds) until it exhibits a nociceptive response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer Uliginosin B (e.g., 15 mg/kg) or vehicle control intraperitoneally (i.p.).
-
Post-Treatment Measurement: At set time points after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure their response latency again.
-
Data Analysis: The antinociceptive effect is measured as an increase in the latency time compared to the baseline and the vehicle control group.
Protocol 2: Cell Viability Assay (MTT/XTT)
This protocol outlines a general procedure for assessing the effect of Uliginosin B on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of Uliginosin B in appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the Uliginosin B dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT (or similar tetrazolium salt) reagent to each well according to the manufacturer's instructions (e.g., 10 µL of 5 mg/mL MTT) and incubate for 2-4 hours until formazan (B1609692) crystals form.
-
Solubilization: If using MTT, carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate spectrophotometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations: Pathways and Workflows
Caption: Proposed mechanism of action for Uliginosin B.
Caption: Standard experimental workflow for Western Blot analysis.
References
- 1. Uliginosin B, a natural phloroglucinol derivative, presents a multimediated antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of dimeric acylphloroglucinols isolated from southern Brazilian Hypericum species against to resistant bacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uliginosin B, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uliginosin B presents antinociceptive effect mediated by dopaminergic and opioid systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sperdirect.com [sperdirect.com]
- 10. How To Calibrate a Spectrophotometer - Part 1 — FireflySci Cuvette Shop [fireflysci.com]
- 11. biocompare.com [biocompare.com]
- 12. benchchem.com [benchchem.com]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. uhplcs.com [uhplcs.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 19. bosterbio.com [bosterbio.com]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Uliginosin B and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal properties of Uliginosin B, a naturally derived acylphloroglucinol, and fluconazole (B54011), a widely used synthetic triazole antifungal agent. The following sections detail their mechanisms of action, comparative antifungal efficacy based on available experimental data, and the methodologies used in these assessments.
Executive Summary
Fluconazole is a well-established antifungal drug with a clearly defined mechanism of action involving the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.[1][2][3] Uliginosin B, a natural product isolated from plants of the genus Hypericum, has demonstrated potent antifungal activity, particularly against Candida species.[4][5][6][7] Notably, Uliginosin B and its derivatives have shown efficacy against fluconazole-resistant strains, suggesting a different mechanism of action.[4][5][6] Preliminary studies indicate that the antifungal activity of a related compound, 3'-prenyl uliginosin B, involves the targeting of genes crucial for cell cycle regulation and cytoskeleton assembly in fungi.[4][5][6] This guide aims to present the current understanding of these two compounds to inform further research and drug development efforts.
Data Presentation: Comparative Antifungal Efficacy
The following table summarizes the available quantitative data on the antifungal efficacy of Uliginosin B and fluconazole against various Candida species. It is important to note that the data for Uliginosin B and fluconazole are derived from different studies, and a direct head-to-head comparison in a single study is not yet available. The provided Minimum Inhibitory Concentration (MIC) values for fluconazole are representative of numerous studies, while the data for Uliginosin B is from a specific study on dimeric acylphloroglucinols from Hypericum mexicanum.[4][5][6]
| Antifungal Agent | Fungal Species | MIC Range (µM) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Uliginosin B & Derivatives | Candida spp. | 3 - 32 | Not Reported | Not Reported | [4][5][6] |
| Fluconazole | Candida albicans | - | 0.25 - 2 | 0.5 - 64 | |
| Candida glabrata | - | 8 - 64 | 16 - >64 | ||
| Candida krusei | - | 16 - 64 | 64 - >64 |
Note: MIC values for fluconazole can vary depending on the specific strain and testing methodology. The values presented are a general representation from multiple sources. Uliginosin B data is based on a study of several dimeric acylphloroglucinols, including Uliginosin B, against a panel of Candida species.
Mechanism of Action
Fluconazole: Inhibition of Ergosterol Biosynthesis
Fluconazole's mechanism of action is well-characterized and targets the integrity of the fungal cell membrane.[1][2][3] It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.[2] By disrupting ergosterol synthesis, fluconazole compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.[2][3]
Uliginosin B: Targeting Cell Cycle and Cytoskeleton
The precise molecular targets of Uliginosin B are still under investigation. However, studies on a closely related and highly active derivative, 3'-prenyl uliginosin B, have provided initial insights into its mechanism. A chemogenomic screen revealed that this compound targets genes that are essential for the regulation of the cell cycle and the assembly of the cytoskeleton in fungi.[4][5][6] This suggests a mechanism of action distinct from that of azoles like fluconazole, which could explain its efficacy against fluconazole-resistant strains.[4][5][6] Disruption of the cell cycle would inhibit fungal proliferation, while interference with the cytoskeleton would affect crucial processes such as cell division, morphogenesis, and intracellular transport.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts. This method provides a quantitative measure of the antifungal agent's efficacy.
Principle: A standardized inoculum of the fungal isolate is introduced into a series of microplate wells containing serial dilutions of the antifungal agent in a liquid growth medium (e.g., RPMI-1640). The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus.
Key Steps:
-
Preparation of Antifungal Stock Solutions: Antifungal agents (Uliginosin B and fluconazole) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: The stock solutions are serially diluted in the broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the broth medium to achieve the final desired inoculum concentration.
-
Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (no antifungal agent) and a sterility control well (no inoculum) are included.
-
Incubation: The inoculated plates are incubated at a specific temperature (typically 35°C for Candida species) for a defined period (usually 24-48 hours).
-
MIC Determination: After incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This concentration is recorded as the MIC.
Mandatory Visualizations
Caption: Experimental workflow for comparative antifungal efficacy testing.
Caption: Antifungal mechanisms of Fluconazole and Uliginosin B.
References
- 1. Candida krusei, a Multidrug-Resistant Opportunistic Fungal Pathogen: Geographic and Temporal Trends from the ARTEMIS DISK Antifungal Surveillance Program, 2001 to 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity, Synergism with Fluconazole or Amphotericin B and Potential Mechanism of Direct Current against Candida albicans Biofilms and Persisters [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Genetic Differentiation, Diversity, and Drug Susceptibility of Candida krusei [frontiersin.org]
- 5. In vitro antifungal susceptibilities of six antifungal drugs against clinical Candida glabrata isolates according to EUCAST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal-induced cell cycle impairment, chromosome instability and apoptosis via differential activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actin organization and dynamics in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Uliginosin B: A Comparative Analysis of its Bioactivities Across Research Findings
A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted bioactivities of Uliginosin B, a promising natural phloroglucinol (B13840) derivative. This report synthesizes quantitative data, details experimental methodologies, and visualizes key signaling pathways based on available research.
Uliginosin B, a dimeric acylphloroglucinol primarily isolated from Hypericum species, has garnered significant scientific interest for its diverse pharmacological effects. Research has illuminated its potential as an antinociceptive, antidepressant-like, and antifungal agent. This guide provides a comparative overview of the bioactivity of Uliginosin B, drawing from published data to facilitate further research and development. While the majority of the current research originates from a select number of laboratories, this compilation serves as a foundational reference for cross-validation and future independent studies.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data reported for Uliginosin B's bioactivity across different experimental models.
Table 1: Antidepressant-Like Activity of Uliginosin B
| Bioassay | Organism/System | Measured Effect | IC50 (nM) | Research Group (Affiliation) |
| Dopamine (B1211576) Synaptosomal Uptake Inhibition | Rat Brain Synaptosomes | Inhibition of dopamine reuptake | 90 ± 38 | Graduate Studies Program in Pharmaceutical Sciences, Federal University of Rio Grande do Sul, Brazil[1] |
| Serotonin (B10506) Synaptosomal Uptake Inhibition | Rat Brain Synaptosomes | Inhibition of serotonin reuptake | 252 ± 13 | Graduate Studies Program in Pharmaceutical Sciences, Federal University of Rio Grande do Sul, Brazil[1] |
| Noradrenaline Synaptosomal Uptake Inhibition | Rat Brain Synaptosomes | Inhibition of noradrenaline reuptake | 280 ± 48 | Graduate Studies Program in Pharmaceutical Sciences, Federal University of Rio Grande do Sul, Brazil[1] |
Table 2: Antinociceptive Activity of Uliginosin B
| Bioassay | Organism | Administration Route | Effective Dose | Observed Effect | Research Group (Affiliation) |
| Hot-Plate Test | Mice | Intraperitoneal (i.p.) | 15 mg/kg | Antinociceptive effect without motor impairment | Not specified in abstract[2] |
| Hot-Plate Test | Mice | Intraperitoneal (i.p.) | 90 mg/kg | Ataxic effect | Not specified in abstract[2] |
| Abdominal Writhing Test | Mice | Intraperitoneal (i.p.) | 15 mg/kg | Antinociceptive effect | Not specified in abstract[2] |
| Hot-Plate Test | Mice | Intraperitoneal (i.p.) | 15 and 90 mg/kg | Antinociceptive effect | Universidade Federal do Rio Grande do Sul, Brazil[3] |
Table 3: Antifungal Activity of Uliginosin B and its Derivatives
| Compound | Fungal Strain | Bioassay | MIC (µM) | Research Group (Affiliation) |
| Uliginosin B | Candida spp. | Fungal growth inhibition | 3 - 32 | Not specified in abstract[4] |
| 3′prenyl uliginosin B | Candida spp. | Fungal growth inhibition | 3 - 32 | Not specified in abstract[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the bioactivity of Uliginosin B.
Monoamine Synaptosomal Uptake Assay
This in vitro assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals (synaptosomes).
-
Synaptosome Preparation: Brain tissue (e.g., rat striatum for dopamine, cerebral cortex for serotonin and noradrenaline) is homogenized in a sucrose (B13894) solution and centrifuged to isolate synaptosomes.
-
Incubation: Synaptosomes are pre-incubated with Uliginosin B at various concentrations.
-
Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]noradrenaline) is added to the synaptosomal suspension.
-
Termination of Uptake: The uptake process is stopped by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is measured using a scintillation counter.
-
Data Analysis: The concentration of Uliginosin B that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.
Hot-Plate Test
This in vivo behavioral test is used to assess the analgesic properties of a compound by measuring the latency of a thermal pain response.
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 1°C).
-
Animal Model: Mice are typically used.
-
Procedure: Each mouse is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a paw or jumping) is recorded as the reaction latency.
-
Cut-off Time: A maximum cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: Uliginosin B or a control substance is administered (e.g., intraperitoneally) at a specific time before the test.
-
Data Analysis: The reaction latencies of the treated group are compared to those of the control group to determine the analgesic effect.
Forced Swimming Test
This in vivo behavioral test is a common model to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical container filled with water (e.g., 25 ± 1°C) from which the animal cannot escape.
-
Animal Model: Mice are commonly used.
-
Procedure: Mice are individually placed in the water-filled cylinder for a set period (e.g., 6 minutes).
-
Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded during the final minutes of the test (e.g., the last 4 minutes).
-
Drug Administration: Uliginosin B or a control substance is administered prior to the test.
-
Data Analysis: A decrease in the duration of immobility in the treated group compared to the control group is indicative of an antidepressant-like effect.[1][5]
Antifungal Susceptibility Testing
This in vitro assay determines the minimum concentration of a compound required to inhibit the growth of a specific fungus.
-
Fungal Culture: The target fungal strain (e.g., Candida species) is cultured in a suitable broth medium.
-
Drug Dilution: Uliginosin B is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: A standardized suspension of the fungal culture is added to each well.
-
Incubation: The microtiter plate is incubated under conditions that promote fungal growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Uliginosin B that prevents visible fungal growth.[4]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for Uliginosin B's bioactivities.
Caption: Proposed mechanism for the antidepressant-like effect of Uliginosin B.
Caption: Signaling pathways involved in the antinociceptive effect of Uliginosin B.
Caption: Experimental workflow for determining the antifungal activity of Uliginosin B.
References
- 1. Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uliginosin B presents antinociceptive effect mediated by dopaminergic and opioid systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uliginosin B, a natural phloroglucinol derivative, presents a multimediated antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Antifungal Properties of Dimeric Acylphloroglucinols from Hypericum mexicanum and Mechanism of Action of a Highly Active 3′Prenyl Uliginosin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Uliginosin B Demonstrates Potent Antibacterial Activity Against Gram-Positive Bacteria in Comparative Study
A comprehensive analysis of Uliginosin B against other phloroglucinol (B13840) derivatives reveals its significant potential as an antibacterial agent, particularly targeting Gram-positive pathogens, including resistant strains. This guide presents a comparative overview of its efficacy, supported by experimental data, and details the methodologies employed for its evaluation.
Uliginosin B, a dimeric acylphloroglucinol primarily isolated from Hypericum species, has emerged as a promising candidate in the search for novel antimicrobial compounds.[1][2] Belonging to the broader class of phloroglucinols, which are secondary metabolites found in plants and brown algae, it exhibits a range of biological activities.[3][4][5][6][7] This comparative guide consolidates available data on the antibacterial efficacy of Uliginosin B against other related phloroglucinols, providing researchers and drug development professionals with a concise overview of its potential.
Comparative Antibacterial Efficacy
Recent studies have highlighted the potent antibacterial properties of Uliginosin B, especially when compared to other structurally similar phloroglucinol derivatives. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for Uliginosin B and its counterparts against various bacterial strains.
A notable study directly compared the antibacterial activity of Uliginosin B with japonicine A and hyperbrasilol B against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that Uliginosin B and hyperbrasilol B exhibited the lowest MIC values against Enterococcus faecalis, Staphylococcus aureus, MRSA, and macrolide-lincosamide-streptogramin B (MLSb) resistant S. aureus.[1][5]
Further quantitative data underscores the superior activity of Uliginosin B. Against Staphylococcus aureus, Uliginosin B demonstrated an MIC value of 3.0 µg/mL. In the same study, isouliginosin B showed an even lower MIC of 1.5 µg/mL, while japonicine A was significantly less active with an MIC of 50.0 µg/mL. This data clearly positions Uliginosin B and its close analogue, isouliginosin B, as highly effective antibacterial agents within this phloroglucinol subgroup.
| Phloroglucinol Derivative | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Uliginosin B | Staphylococcus aureus | 3.0 |
| Isouliginosin B | Staphylococcus aureus | 1.5 |
| Japonicine A | Staphylococcus aureus | 50.0 |
| Uliginosin B | Enterococcus faecalis | Low (specific value not cited) |
| Hyperbrasilol B | Enterococcus faecalis | Low (specific value not cited) |
| Uliginosin B | Methicillin-resistant S. aureus (MRSA) | Low (specific value not cited) |
| Hyperbrasilol B | Methicillin-resistant S. aureus (MRSA) | Low (specific value not cited) |
| Uliginosin B | Macrolide-lincosamide-streptogramin B (MLSb) resistant S. aureus | Low (specific value not cited) |
| Hyperbrasilol B | Macrolide-lincosamide-streptogramin B (MLSb) resistant S. aureus | Low (specific value not cited) |
Experimental Protocols
The antibacterial activity of Uliginosin B and other phloroglucinols is predominantly evaluated using standardized microbiological assays. The broth microdilution method and the agar (B569324) disc diffusion method are the most common techniques employed to determine the MIC values and the zone of inhibition, respectively.
Broth Microdilution Method for MIC Determination
This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Phloroglucinol Solutions: Stock solutions of Uliginosin B and other test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium like Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight. The turbidity of the bacterial suspension is then adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve the final desired inoculum concentration in the wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted phloroglucinol is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the phloroglucinol that completely inhibits visible growth of the bacteria.
Experimental Workflow for Broth Microdilution Assay
Proposed Mechanism of Antibacterial Action
The precise signaling pathways involved in the antibacterial action of Uliginosin B are not yet fully elucidated. However, research on acylphloroglucinols suggests a multi-pronged mechanism of action that does not rely on a single target, which may be advantageous in overcoming antibiotic resistance. The primary proposed mechanisms involve the disruption of the bacterial cell membrane and the induction of oxidative stress.
The lipophilic nature of the acyl side chain is believed to be crucial for the antibacterial activity of these compounds.[1] This structural feature allows the molecule to intercalate into the bacterial cell membrane, leading to a loss of structural integrity and increased permeability. This disruption of the membrane potential can result in the leakage of essential intracellular components, ultimately leading to cell death.
Furthermore, some studies suggest that acylphloroglucinols can induce the production of reactive oxygen species (ROS) within the bacterial cell.[1] An excess of ROS can lead to oxidative damage of vital cellular components such as DNA, proteins, and lipids, contributing to the bactericidal effect.
Proposed Antibacterial Mechanism of Uliginosin B
References
- 1. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Diverse Activities and Mechanisms of the Acylphloroglucinol Antibiotic Rhodomyrtone: Antibacterial Activity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of dimeric acylphloroglucinols isolated from southern Brazilian Hypericum species against to resistant bacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Uliginosin B's Antidepressant-Like Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported antidepressant-like effects of Uliginosin B, a natural phloroglucinol (B13840) derivative. The central focus is an objective evaluation of the existing experimental data, with a critical assessment of the reproducibility of these findings. To date, the body of research on the antidepressant properties of Uliginosin B appears to originate from a collaborative network of research groups. Independent replication by unaffiliated laboratories, a cornerstone of scientific validation, has not been identified in the public domain. This guide, therefore, summarizes the available evidence while highlighting the critical need for independent verification.
Summary of Preclinical Findings
Uliginosin B, isolated from Hypericum polyanthemum, has demonstrated antidepressant-like activity in preclinical rodent models.[1][2][3] The primary evidence stems from two widely used behavioral assays: the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these tests, a reduction in immobility time is interpreted as an antidepressant-like effect.[2]
The proposed mechanism of action for Uliginosin B is distinct from that of classical antidepressants. It is reported to inhibit the synaptic reuptake of monoamines—dopamine, serotonin, and noradrenaline—without directly binding to their transporters.[4][5] Furthermore, studies suggest that Uliginosin B modulates the activity of Na+,K+-ATPase, an enzyme crucial for maintaining the sodium gradient that drives monoamine transport.[1][2][3]
Quantitative Data Comparison
The following tables summarize the key quantitative findings from studies investigating the antidepressant-like effects of Uliginosin B.
Table 1: Effects of Uliginosin B on Immobility Time in Behavioral Tests
| Behavioral Test | Species | Treatment | Dose (mg/kg, p.o.) | Administration | Immobility Time (seconds) vs. Control | Significance | Reference |
| Forced Swim Test | Mice | Uliginosin B | 10 | Acute (1h post) | Reduced | p < 0.05 | [1] |
| Forced Swim Test | Mice | Uliginosin B | 10 | Acute (3h post) | Reduced | p < 0.01 | [1] |
| Forced Swim Test | Mice | Uliginosin B | 10 | Sub-acute (3 days, 1h post last dose) | Reduced | p < 0.01 | [1] |
| Forced Swim Test | Mice | Uliginosin B | 10 | Sub-acute (3 days, 3h post last dose) | Reduced | p < 0.05 | [1] |
| Tail Suspension Test | Mice | Uliginosin B | 10 | Acute (1h post) | Reduced | p < 0.05 | [1] |
| Tail Suspension Test | Mice | Uliginosin B | 10 | Acute (3h post) | No significant change | - | [1] |
Table 2: In Vitro Effects of Uliginosin B on Monoamine Uptake
| Monoamine | IC50 (nM) | Reference |
| Dopamine | 90 ± 38 | [4][5] |
| Serotonin | 252 ± 13 | [4][5] |
| Noradrenaline | 280 ± 48 | [4][5] |
Table 3: Effects of Uliginosin B on Na+,K+-ATPase Activity in Mouse Cerebral Cortex
| Treatment | Administration | Time Post-Administration | % Change in Activity vs. Control | Significance | Reference |
| Uliginosin B (10 mg/kg, p.o.) | Acute | 1 hour | ~18% increase | p < 0.05 | [1] |
| Uliginosin B (10 mg/kg, p.o.) | Acute | 3 hours | No significant change | - | [1] |
| Uliginosin B (10 mg/kg/day, p.o.) | Sub-acute (3 days) | 1 hour post last dose | ~20% increase | p < 0.01 | [1] |
| Uliginosin B (10 mg/kg/day, p.o.) | Sub-acute (3 days) | 3 hours post last dose | ~20% increase | p < 0.05 | [1] |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a behavioral assay used to screen for antidepressant-like activity in rodents.[6][7][8][9][10] The protocol generally involves placing a mouse in an inescapable cylinder of water and measuring the time it remains immobile.
-
Apparatus: A transparent glass cylinder (e.g., 20 cm diameter, 30 cm height) is filled with water (24-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom with its tail or feet.[6]
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session.[6] The duration of immobility, defined as the time spent floating with only minor movements necessary to keep the head above water, is recorded, typically during the last 4 minutes of the test.[8]
-
Drug Administration: Uliginosin B (10 mg/kg) or vehicle is administered orally (p.o.) either acutely (1 or 3 hours before the test) or sub-acutely (once daily for 3 days).[1]
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used behavioral despair model for assessing antidepressant efficacy in mice.[11][12][13][14][15]
-
Apparatus: Mice are suspended by their tails from a ledge or bar using adhesive tape, at a height where they cannot escape or hold onto nearby surfaces.[11][13]
-
Procedure: The total duration of the test is typically 6 minutes.[11][13] The entire session is usually scored for the time the mouse remains immobile.[11]
-
Drug Administration: Uliginosin B (10 mg/kg) or vehicle is administered orally (p.o.) 1 or 3 hours before the test.[1]
Visualizations
Proposed Mechanism of Action of Uliginosin B
Caption: Proposed signaling pathway for Uliginosin B's antidepressant-like effects.
Experimental Workflow for Behavioral Testing
Caption: General experimental workflow for assessing Uliginosin B in behavioral tests.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lasa.co.uk [lasa.co.uk]
- 8. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. The Tail Suspension Test [jove.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. researchgate.net [researchgate.net]
Head-to-head comparison of Uliginosin B and hyperforin's effect on neurotransmitter uptake.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the effects of two naturally occurring phloroglucinol (B13840) derivatives, Uliginosin B and hyperforin (B191548), on the reuptake of key neurotransmitters. While both compounds exhibit antidepressant-like properties by modulating neurotransmitter levels, their underlying mechanisms of action present a study in contrasts, offering unique opportunities for therapeutic development.
Executive Summary
Uliginosin B and hyperforin, despite their structural similarities, demonstrate distinct profiles in their inhibition of neurotransmitter uptake. Uliginosin B exhibits potent, nanomolar-range inhibition of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) uptake.[1][2] In contrast, hyperforin, a well-known constituent of St. John's Wort, has a broader spectrum of action, inhibiting the uptake of serotonin, norepinephrine, dopamine, GABA, and L-glutamate.[3][4][5][6] Notably, neither compound directly binds to and blocks monoamine transporters in the manner of classic antidepressants.[1][7][8] Instead, their primary mechanism involves the disruption of the sodium gradient essential for transporter function, albeit through different proposed pathways.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory effects of Uliginosin B and hyperforin on the uptake of various neurotransmitters.
| Compound | Neurotransmitter | Assay System | IC50 Value | Reference |
| Uliginosin B | Dopamine | Synaptosomal Uptake | 90 ± 38 nM | [1][2] |
| Serotonin | Synaptosomal Uptake | 252 ± 13 nM | [1][2] | |
| Noradrenaline | Synaptosomal Uptake | 280 ± 48 nM | [1][2] | |
| Hyperforin | Dopamine | Synaptosomal Reuptake | 0.8 µM | [9][10] |
| Dopamine | [3H]WIN-35,428 Binding to DA Transporters | 5 µM | [9][10] | |
| Serotonin | [3H]5-HT Accumulation in Rat Brain Cortical Synaptosomes | 1.8 µg/ml | [8] | |
| Serotonin, Norepinephrine, Dopamine | Synaptosomal Uptake | 80 - 200 nmol/l | [11] |
Mechanistic Insights: A Tale of Two Sodium Modulators
Both Uliginosin B and hyperforin exert their influence on neurotransmitter uptake by altering intracellular sodium concentrations, thereby disrupting the driving force for the respective transporters. However, the specific molecular targets and pathways through which they achieve this differ significantly.
Uliginosin B is suggested to increase the activity of Na+,K+-ATPase.[7][12] This enzyme is crucial for maintaining the low intracellular sodium concentrations required for the effective reuptake of monoamines. By enhancing Na+,K+-ATPase activity, Uliginosin B may indirectly modulate the sodium gradient, leading to a reduction in neurotransmitter uptake.[7][12]
Hyperforin , on the other hand, is believed to elevate intracellular sodium levels by activating nonselective cation channels.[3][4][13] Specifically, the Transient Receptor Potential Canonical 6 (TRPC6) channel has been identified as a key molecular target of hyperforin.[14][15][16] Activation of these channels leads to an influx of sodium ions, which dissipates the sodium gradient across the cell membrane and consequently inhibits the activity of sodium-dependent neurotransmitter transporters.[13][14][17] This mechanism of action is described as noncompetitive inhibition.[17]
Signaling and Mechanistic Pathways
The following diagrams illustrate the proposed signaling pathways for Uliginosin B and hyperforin in modulating neurotransmitter uptake.
Experimental Protocols
The data presented in this guide are derived from synaptosomal uptake assays. Below is a generalized protocol representative of the methodologies used in the cited studies.
Synaptosomal Neurotransmitter Uptake Assay
-
Preparation of Synaptosomes:
-
Rodent brain tissue (e.g., cerebral cortex, striatum) is homogenized in a buffered sucrose (B13894) solution.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (P2 fraction).
-
Synaptosomes are resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated with varying concentrations of the test compound (Uliginosin B or hyperforin) or vehicle control at 37°C.
-
The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin).
-
The incubation is carried out for a short period (typically 1-5 minutes) to measure the initial rate of uptake.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radiolabel.
-
-
Quantification:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a high concentration of a known uptake inhibitor or by conducting the assay at 0-4°C.
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
-
Data Analysis:
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a synaptosomal neurotransmitter uptake assay.
Conclusion
Uliginosin B and hyperforin represent intriguing natural products with the potential to modulate neurotransmitter systems through novel mechanisms of action. Uliginosin B's potent and selective inhibition of monoamine uptake at nanomolar concentrations, coupled with its proposed effect on Na+,K+-ATPase, positions it as a promising lead for the development of new antidepressant therapies. Hyperforin's broader inhibitory profile, mediated by the activation of TRPC6 channels, offers a different therapeutic avenue, potentially impacting a wider range of neurotransmitter systems. Further research is warranted to fully elucidate the clinical implications of their distinct pharmacological profiles.
References
- 1. Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of hyperforin in the pharmacological activities of St. John's Wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Hyperforin in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperforin--antidepressant activity by a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Hypericum perforatum L. extract does not inhibit 5-HT transporter in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro binding studies with two hypericum perforatum extracts--hyperforin, hypericin and biapigenin--on 5-HT6, 5-HT7, GABA(A)/benzodiazepine, sigma, NPY-Y1/Y2 receptors and dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hyperforin represents the neurotransmitter reuptake inhibiting constituent of hypericum extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hyperforin activates nonselective cation channels (NSCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hyperforin--a key constituent of St. John's wort specifically activates TRPC6 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sxrebecca.com [sxrebecca.com]
- 16. researchgate.net [researchgate.net]
- 17. Hyperforin, a major antidepressant constituent of St. John's Wort, inhibits serotonin uptake by elevating free intracellular Na+1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antifungal Arsenal of Uliginosin B: A Genetic Approach to Mechanism Validation
A comparative analysis of Uliginosin B, a promising natural antifungal agent, against established therapies. This guide delves into the genetic methodologies used to validate its mechanism of action, offering researchers a comprehensive overview of its potential and the experimental frameworks for its study.
Uliginosin B, a dimeric acylphloroglucinol derived from Hypericum mexicanum, has emerged as a potent antifungal compound with significant activity against a range of Candida species, including strains resistant to the widely used drug fluconazole.[1][2][3][4][5] Notably, it demonstrates this efficacy with low toxicity to human cells, highlighting its potential as a lead compound for novel antifungal therapies.[1][2][4] This guide provides a comparative analysis of Uliginosin B's antifungal performance and details the genetic approaches employed to elucidate its mechanism of action, offering a valuable resource for researchers in mycology and drug discovery.
Comparative Antifungal Efficacy
Genetic studies have been pivotal in validating the antifungal mechanism of Uliginosin B and its derivatives. A key approach has been the use of chemogenomic screening with a collection of gene deletion mutants in the model yeast Saccharomyces cerevisiae. This powerful technique allows for the identification of genes and cellular pathways that are essential for survival in the presence of the compound, thereby revealing its likely targets.[1][2] For a closely related and highly active compound, 3′prenyl uliginosin B, this screening pinpointed genes integral to cell cycle regulation and cytoskeleton assembly as crucial for its antifungal action.[1][2]
| Compound | Fungal Species | MIC (µM) | Comparator Drug | Comparator MIC (µM) |
| Uliginosin B derivative (3′prenyl uliginosin B) | Candida albicans | 3 - 32 | Fluconazole | >64 (for resistant strains) |
| Uliginosin B | Candida spp. | 3 - 32 | - | - |
Minimum Inhibitory Concentration (MIC) data is crucial for assessing the potency of an antifungal agent. The data presented here, sourced from available research, indicates that Uliginosin B and its derivatives exhibit strong growth inhibition of various Candida species at micromolar concentrations.[1][2][3][4][5]
Experimental Protocols
The validation of Uliginosin B's antifungal mechanism relies on established genetic and microbiological techniques. Below are detailed protocols for key experiments.
Chemogenomic Screening in Saccharomyces cerevisiae
This protocol is adapted from methodologies used to identify drug targets and mechanisms of action.[6][7]
Objective: To identify gene deletions in S. cerevisiae that result in hypersensitivity to Uliginosin B, thereby identifying potential drug targets and affected pathways.
Materials:
-
S. cerevisiae homozygous deletion mutant collection (e.g., BY4741 background).
-
Uliginosin B (or a highly active analog like 3′prenyl uliginosin B).
-
Yeast extract-peptone-dextrose (YPD) medium.
-
96-well microplates.
-
Plate reader for optical density (OD) measurements.
Procedure:
-
Strain Arraying: Pin the S. cerevisiae deletion mutant collection from frozen stocks into 96-well plates containing YPD medium. Grow overnight at 30°C.
-
Drug Concentration Gradient: Prepare a series of 96-well plates containing YPD medium with a range of Uliginosin B concentrations. A sub-inhibitory concentration for wild-type yeast is typically used. A solvent control (e.g., DMSO) must be included.
-
Inoculation: Dilute the overnight cultures and inoculate them into the plates containing Uliginosin B and the control plates.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Growth Measurement: Measure the optical density (OD600) of each well using a plate reader.
-
Data Analysis: For each mutant, calculate a sensitivity score by comparing its growth in the presence of Uliginosin B to its growth in the control condition. Genes whose deletion leads to significantly reduced growth in the presence of the compound are considered "hits."
Gene Knockout Validation in Candida albicans
This protocol outlines the creation of targeted gene deletions in the pathogenic yeast C. albicans to confirm the findings from the S. cerevisiae screen.[8]
Objective: To validate that the deletion of a specific gene (identified as a "hit" in the chemogenomic screen) in C. albicans confers increased sensitivity to Uliginosin B.
Materials:
-
C. albicans wild-type strain (e.g., SC5314).
-
Plasmids for gene disruption in C. albicans (e.g., using a SAT1 flipper cassette).
-
Primers for amplifying the upstream and downstream regions of the target gene and the selectable marker.
-
Lithium acetate (B1210297) for transformation.
-
Sorbitol and YPD agar (B569324) with nourseothricin for selection.
Procedure:
-
Construct Design: Design primers to amplify approximately 500 bp upstream and downstream of the target gene's open reading frame.
-
Disruption Cassette Assembly: Use fusion PCR to assemble a disruption cassette containing the selectable marker (e.g., SAT1) flanked by the upstream and downstream homology regions of the target gene.
-
Transformation: Transform the disruption cassette into wild-type C. albicans using the lithium acetate method.
-
Selection and Verification: Select for transformants on YPD agar containing nourseothricin. Verify the correct integration of the disruption cassette and deletion of the target gene by colony PCR and sequencing.
-
Phenotypic Analysis: Perform MIC testing on the knockout mutant and the wild-type strain to determine if the deletion of the target gene results in increased susceptibility to Uliginosin B.
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism of Uliginosin B and the experimental strategy, the following diagrams have been generated.
Caption: Proposed antifungal mechanism of Uliginosin B.
Caption: Workflow for genetic validation of antifungal mechanism.
Caption: Logical relationship of Uliginosin B action on WT vs. mutant.
References
- 1. Potent Antifungal Properties of Dimeric Acylphloroglucinols from Hypericum mexicanum and Mechanism of Action of a Highly Active 3′Prenyl Uliginosin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Antifungal Properties of Dimeric Acylphloroglucinols from Hypericum mexicanum and Mechanism of Action of a Highly Active 3'Prenyl Uliginosin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Antifungal Properties of Dimeric Acylphloroglucinols from Hypericum mexicanum and Mechanism of Action of a Highl… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chemical-Genetic Approaches for Exploring Mode of Action of Antifungal Compounds in the Fungal Pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular genetic techniques for gene manipulation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Uliginosin B and Japonicin A on Cancer Cell Lines
A detailed guide for researchers and drug development professionals on the cytotoxic effects, mechanisms of action, and experimental protocols of two promising natural compounds.
In the ongoing search for novel anticancer agents, natural products remain a vital source of inspiration and innovation. Among the vast array of phytochemicals, Uliginosin B, a dimeric acylphloroglucinol found in Hypericum species, and Japonicin A, a sesquiterpenoid from Inula japonica, have emerged as compounds of interest. This guide provides a comparative overview of their effects on cancer cell lines, presenting available quantitative data, detailing experimental methodologies, and visualizing their molecular pathways.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. While direct comparative studies of Uliginosin B and Japonicin A are limited, data from individual studies provide insights into their respective activities across various cancer cell lines.
Table 1: Comparative IC50 Values of Japonicin A and Related Compounds (µM)
| Compound | HCT116 (Colon) | HTB-26 (Breast) | PC-3 (Prostate) | HepG2 (Liver) | Namalwa (Lymphoma) | H520 (Lung) | H441 (Lung) |
| Japonicin A | - | - | - | - | 0.4 | Data not available | Data not available |
| Uliginosin B | Data not available | Data not available | Data not available | Data not available | - | - | - |
| Compound 1 (Oleoyl-Quercetin) | 22.4 | >50 | >50 | >50 | - | - | - |
| Compound 2 (Oleoyl-Quercetin) | 0.34 | 19.8 | 18.2 | 19.4 | - | - | - |
Note: Compounds 1 and 2 are regioisomers of oleoyl-quercetin and are included for methodological comparison due to the scarcity of direct comparative data on Uliginosin B and Japonicin A.[1][2][3][4][5]
Japonicin A has demonstrated high potency against Burkitt's B-cell lymphoma (Namalwa cell line) with an IC50 value of 400 nM.[6] It has also been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cell lines H520 and H441, although specific IC50 values were not provided in the reviewed literature.[6][7]
Mechanisms of Action and Signaling Pathways
Japonicin A and Uliginosin B appear to exert their anticancer effects through distinct molecular mechanisms, primarily revolving around the induction of apoptosis and interference with key signaling pathways.
Japonicin A: A Dual Approach to Inducing Cell Death
Japonicin A has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondria-mediated, pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and the subsequent executioner caspase-3, culminating in programmed cell death.[7]
Furthermore, Japonicin A has been identified as a potent inhibitor of the NF-κB signaling pathway. It achieves this by directly binding to the IκB kinase β (IKKβ), preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-survival genes.
References
- 1. researchgate.net [researchgate.net]
- 2. New Oleoyl Hybrids of Natural Antioxidants: Synthesis and In Vitro Evaluation as Inducers of Apoptosis in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Japonicone A inhibits the growth of non-small cell lung cancer cells via mitochondria-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent Antifungal Properties of Dimeric Acylphloroglucinols from Hypericum mexicanum and Mechanism of Action of a Highly Active 3′Prenyl Uliginosin B - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Uliginosin B's Antinociceptive Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antinociceptive properties of Uliginosin B against established analgesic agents. The information presented is collated from independent peer-reviewed studies, with a focus on quantitative data and detailed experimental methodologies to aid in research and development.
Comparative Analysis of Antinociceptive Efficacy
The following table summarizes the quantitative data from preclinical studies, offering a side-by-side comparison of Uliginosin B with standard analgesics. The primary models cited are the hot-plate test for thermal nociception and the acetic acid-induced writhing test for visceral pain. Motor coordination was assessed using the rotarod test to evaluate potential sedative or ataxic side effects.
| Compound | Test Model | Dosing (i.p.) | Antinociceptive Effect | Motor Coordination Effect (Rotarod Test) | Citation(s) |
| Uliginosin B | Hot-Plate Test | 15 mg/kg | Significant increase in latency to response. | No significant impairment. | [1] |
| Hot-Plate Test | 90 mg/kg | Significant increase in latency to response. | Ataxic effect observed. | [1][2][3] | |
| Acetic Acid-Induced Writhing Test | 15 mg/kg | Significant reduction in writhing. | Not reported at this dose. | [1] | |
| Morphine | Hot-Plate Test | 4 mg/kg | Significant increase in latency to response (used as positive control). | Not reported at this dose. | [2] |
| Hot-Plate Test | 5 mg/kg | Significant increase in latency to response. | Not explicitly reported in direct comparison. | [4] | |
| Hot-Plate Test | 8 mg/kg | Not reported. | Ataxic effect observed (used as positive control). | [2] | |
| Amitriptyline (B1667244) | Hot-Plate Test | 15 mg/kg | Significant antinociceptive effect. | No impairment reported at this dose. | [5][6] |
| Gabapentin (B195806) | Hot-Plate Test | 30 mg/kg | Significant central antinociceptive effect. | Not reported at this dose. | [7][8] |
| Hot-Plate Test | 100 - 300 mg/kg | Dose-dependent antinociceptive effect. | No significant motor impairment at doses up to 300 mg/kg. | [9][10] |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, the methodologies for the key experiments cited are detailed below.
Hot-Plate Test
This test assesses the response to thermal pain and is indicative of centrally mediated analgesia.
-
Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant 55 ± 1°C.[11]
-
Animals: Male CF1 mice are commonly used.[11]
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each mouse before drug administration.
-
Uliginosin B or a comparator drug is administered intraperitoneally (i.p.).
-
At a predetermined time post-administration (typically 30 minutes), the mouse is placed on the hot plate.[11]
-
The latency to the first nociceptive response is recorded.
-
A cut-off time (e.g., 40 seconds) is established to prevent tissue damage.[11]
-
-
Data Analysis: The results are often expressed as the percentage of maximal possible analgesic effect (% MPE).[11]
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripherally acting analgesics by inducing visceral pain.
-
Inducing Agent: Intraperitoneal injection of a dilute solution of acetic acid (e.g., 1% v/v).[12]
-
Animals: Male mice are typically used.[12]
-
Procedure:
-
Mice are pre-treated with Uliginosin B, a comparator drug, or vehicle.
-
Following a set absorption period, acetic acid is injected intraperitoneally.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a defined period (e.g., 10 minutes) following the acetic acid injection.[12]
-
-
Data Analysis: The analgesic effect is quantified by the reduction in the number of writhes in the treated groups compared to the vehicle control group.
Rotarod Test
This test is crucial for assessing motor coordination and identifying any sedative or ataxic side effects of the test compounds.
-
Apparatus: A rotating rod apparatus (e.g., accelerating from 4 to 40 rpm over 300 seconds).[13][14][15]
-
Animals: Mice are trained on the apparatus before the test day.[13]
-
Procedure:
-
Mice are treated with the test compound or vehicle.
-
At a specified time after administration, the mice are placed on the rotating rod.
-
The latency to fall from the rod is recorded.[14]
-
-
Data Analysis: A significant decrease in the time spent on the rod compared to the control group indicates impaired motor coordination.
Visualizing the Mechanisms and Workflows
Experimental Workflow for Antinociceptive Assessment
The following diagram outlines the typical experimental process for evaluating the antinociceptive properties of a compound like Uliginosin B.
Caption: Experimental workflow for assessing antinociceptive properties.
Proposed Signaling Pathway for Uliginosin B's Antinociceptive Action
Research indicates that Uliginosin B exerts its antinociceptive effects through a multi-faceted mechanism involving several neurotransmitter systems. The diagram below illustrates the key pathways implicated in its action.
Caption: Proposed signaling pathways for Uliginosin B's antinociceptive effects.
References
- 1. Uliginosin B presents antinociceptive effect mediated by dopaminergic and opioid systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Uliginosin B, a natural phloroglucinol derivative, presents a multimediated antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antinociceptive effect of methanolic extract of leaves of Crataeva nurvala Buch.-Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociception induced by amitriptyline and imipramine is mediated by alpha2A-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Antinociceptive effects of gabapentin & its mechanism of action in experimental animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antinociceptive effects of gabapentin & its mechanism of action in experimental animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.journalagent.com [pdf.journalagent.com]
- 10. Gabapentin antinociception in mice with acute herpetic pain induced by herpes simplex virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uliginosin B, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Rotarod-Test for Mice [protocols.io]
- 14. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 15. mmpc.org [mmpc.org]
Uliginosin B: A Comparative Analysis of In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of Uliginosin B, a natural phloroglucinol (B13840) derivative. The following sections detail its performance in various experimental settings, supported by available data, and outline the methodologies for key assays.
Executive Summary
Uliginosin B has demonstrated a spectrum of biological activities in preclinical studies, exhibiting notable antifungal, antidepressant-like, and antinociceptive properties. In vitro, it shows potent inhibition of monoamine reuptake and significant activity against pathogenic Candida species. In vivo studies in rodent models have confirmed its antidepressant and pain-relieving effects. However, a significant gap in the current body of research is the lack of in vivo data for its anticancer and antifungal activities, which warrants further investigation to fully elucidate its therapeutic potential.
In Vitro Efficacy of Uliginosin B
Uliginosin B has been evaluated in vitro for its effects on various cell types and biological processes, including neuronal signaling, fungal growth, and cancer cell proliferation.
Antidepressant-like Activity: Inhibition of Monoamine Reuptake
Uliginosin B has been shown to inhibit the synaptosomal uptake of key neurotransmitters involved in mood regulation. The half-maximal inhibitory concentrations (IC50) for these activities are summarized below.
| Target | IC50 (nM) | Reference |
| Dopamine Transporter (DAT) | 90 ± 38 | [1] |
| Serotonin Transporter (SERT) | 252 ± 13 | [1] |
| Noradrenaline Transporter (NET) | 280 ± 48 | [1] |
Antifungal Activity
Uliginosin B exhibits potent antifungal properties, particularly against various species of Candida, including strains resistant to fluconazole. Its activity is characterized by the inhibition of fungal growth at low micromolar concentrations.[2][3][4]
| Fungal Species | Growth Inhibition Concentration (µM) | Reference |
| Candida spp. (including fluconazole-resistant strains) | 3 - 32 | [2][3][4] |
The mechanism of its antifungal action is believed to involve the disruption of cell cycle regulation and cytoskeleton assembly in fungi.[2][3]
Anticancer Activity
While research suggests that dimeric phloroglucinols, the class of compounds to which Uliginosin B belongs, possess cytotoxic properties, specific IC50 values for Uliginosin B against a comprehensive panel of human cancer cell lines are not yet widely available in the public domain. Preliminary studies have indicated antiproliferative effects against human colon carcinoma (HT-29), human glioma (U-251), and human ovarian carcinoma (OVCAR-3) cell lines, though quantitative data from these initial screenings are not specified. Notably, Uliginosin B has shown reduced or absent cytotoxicity against normal human peripheral blood mononuclear cells (PBMCs) and human skin fibroblast cell line (Hs27), suggesting a potential therapeutic window.
In Vivo Efficacy of Uliginosin B
The in vivo effects of Uliginosin B have been primarily investigated in mouse models for its neurological and antinociceptive activities.
Antidepressant-like Activity
In the rodent forced swimming test, a standard behavioral assay for assessing antidepressant efficacy, Uliginosin B demonstrated a significant antidepressant-like effect.
| Animal Model | Assay | Dose | Effect | Reference |
| Mice | Forced Swimming Test | 10 mg/kg (p.o.) | Reduced immobility time | [1] |
Antinociceptive Activity
Uliginosin B has also been shown to possess pain-relieving properties in mouse models of nociception.
| Animal Model | Assay | Dose (i.p.) | Effect | Reference |
| Mice | Hot-Plate Test | 15 mg/kg and 90 mg/kg | Increased pain threshold | [5] |
| Mice | Acetic Acid-Induced Writhing | Not specified | Reduced writhing responses |
The in vivo mechanism of action for these effects appears to be complex, involving the modulation of monoaminergic, glutamatergic, and opioid signaling pathways.[5]
Anticancer and Antifungal Efficacy
Currently, there is a notable absence of published in vivo studies evaluating the anticancer and antifungal efficacy of Uliginosin B in animal models. This represents a critical area for future research to determine if the promising in vitro antifungal and potential anticancer activities translate to a therapeutic benefit in a whole-organism setting.
Experimental Protocols
In Vitro: MTT Assay for Cell Viability
The half-maximal inhibitory concentration (IC50) of Uliginosin B against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Uliginosin B (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
-
IC50 Calculation: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo: Systemic Candidiasis Mouse Model
To assess the in vivo antifungal efficacy of Uliginosin B, a murine model of systemic candidiasis can be employed.
-
Infection: Immunocompromised mice (e.g., neutropenic) are infected with a standardized inoculum of Candida albicans via intravenous injection.
-
Treatment: Following infection, mice are treated with Uliginosin B at various doses and schedules (e.g., once or twice daily) via an appropriate route of administration (e.g., intraperitoneal or oral). A control group receives a vehicle.
-
Monitoring: The health of the mice is monitored daily, and survival is recorded.
-
Fungal Burden Assessment: At the end of the study, or at specific time points, organs such as the kidneys are harvested, homogenized, and plated on selective agar (B569324) to determine the fungal burden (colony-forming units per gram of tissue).
-
Efficacy Evaluation: The efficacy of Uliginosin B is determined by its ability to prolong survival and reduce the fungal burden in the organs compared to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved in the action of Uliginosin B, the following diagrams are provided.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potent Antifungal Properties of Dimeric Acylphloroglucinols from Hypericum mexicanum and Mechanism of Action of a Highly Active 3′Prenyl Uliginosin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uliginosin B, a natural phloroglucinol derivative, presents a multimediated antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Uliginosin B Analogs Demonstrate Potent Activity Against Fluconazole-Resistant Candida Strains
A comparative analysis of the antifungal efficacy of dimeric acylphloroglucinols, Uliginosin C and 3'-prenyl uliginosin B, reveals significant inhibitory activity against both fluconazole-susceptible and resistant Candida species. These findings highlight the potential of these natural compounds as alternative therapeutic agents in the face of growing azole resistance.
Researchers have identified potent anti-Candida activity in Uliginosin B and its derivatives, isolated from Hypericum mexicanum. A study by Tocci et al. (2020) demonstrated that these compounds, specifically Uliginosin C and 3'-prenyl uliginosin B, exhibit strong growth inhibition against a panel of clinically relevant Candida strains, including those resistant to the widely used antifungal drug, fluconazole.[1][2][3] The research suggests that these dimeric acylphloroglucinols could be promising candidates for the development of new antifungal therapies.[1][2][3]
Comparative Antifungal Activity
The in vitro antifungal activity of Uliginosin C and 3'-prenyl uliginosin B was evaluated against various Candida species, with their Minimum Inhibitory Concentrations (MICs) determined and compared to that of fluconazole. The results, summarized in the table below, show that both compounds were potent against fluconazole-susceptible strains and, notably, maintained or even exceeded their efficacy against fluconazole-resistant isolates of C. albicans and C. parapsilosis.
| Compound | C. albicans ATCC 90028 (FLC-S) MIC (µM) | C. albicans SC5314 (FLC-S) MIC (µM) | C. albicans 12.9 (FLC-R) MIC (µM) | C. parapsilosis (FLC-S) MIC (µM) | C. parapsilosis (FLC-R) MIC (µM) | C. intermedia MIC (µM) | C. lusitaniae MIC (µM) | C. tropicalis MIC (µM) |
| Uliginosin C | 8 | 16 | 16 | 16 | 16 | 8 | 16 | 16 |
| 3'-prenyl uliginosin B | 4 | 8 | 8 | 8 | 8 | 4 | 8 | 8 |
| Fluconazole | 1 | 1 | >128 | 4 | >128 | 8 | 4 | 4 |
Data sourced from Tocci et al., 2020. FLC-S: Fluconazole-Susceptible; FLC-R: Fluconazole-Resistant.
Mechanism of Action: Insights from Chemogenomic Screening
To elucidate the antifungal mechanism, a chemogenomic screen was performed with 3'-prenyl uliginosin B on a collection of Saccharomyces cerevisiae deletion mutants. The results indicated that the compound's mode of action is likely linked to the disruption of cell cycle regulation and cytoskeleton assembly.[1][2][3] Key genes identified in the screen whose deletion led to increased sensitivity to the compound are involved in these critical cellular processes.
Caption: Proposed mechanism of action of 3'-prenyl uliginosin B.
Experimental Protocols
Antifungal Susceptibility Testing
The antifungal activity of the isolated compounds was determined using a broth microdilution method based on the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Preparation of Fungal Inoculum:
-
Candida strains were cultured on Sabouraud dextrose agar (B569324) plates for 24 hours at 37°C.
-
A few colonies were suspended in sterile saline solution (0.9% NaCl) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension was further diluted in RPMI 1640 medium (buffered with MOPS) to obtain a final inoculum concentration of approximately 1-5 x 105 CFU/mL.
2. Microdilution Assay:
-
The assays were performed in 96-well microtiter plates.
-
The compounds (Uliginosin C, 3'-prenyl uliginosin B, and fluconazole) were serially diluted in RPMI 1640 medium.
-
Each well was inoculated with the fungal suspension, and the plates were incubated at 37°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.
Chemogenomic Screening Workflow
The mechanism of action of 3'-prenyl uliginosin B was investigated using a chemogenomic screen with a library of haploid S. cerevisiae gene deletion mutants.
Caption: Chemogenomic screening workflow.
References
A Comparative Purity Analysis: Synthetic vs. Naturally Sourced Uliginosin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of Uliginosin B derived from chemical synthesis versus isolation from natural sources. Uliginosin B, a dimeric acylphloroglucinol found in Hypericum species, has garnered significant interest for its potential antidepressant and antinociceptive properties.[1][2] The purity of this compound is critical for accurate and reproducible pharmacological studies. This document outlines the distinct impurity profiles, analytical methodologies for purity determination, and the biological context of Uliginosin B's mechanism of action.
Data Presentation: Purity and Impurity Profiles
The primary distinction lies in the nature of the impurities. Naturally sourced Uliginosin B is likely to contain structurally related phloroglucinol (B13840) derivatives, while synthetic Uliginosin B may contain residual reagents, solvents, and by-products from the chemical reactions.
Table 1: Comparative Purity and Potential Impurity Profile of Uliginosin B
| Feature | Synthetic Uliginosin B | Naturally Sourced Uliginosin B |
| Typical Purity | High, specific percentage dependent on purification | ≥90%[3] |
| Potential Organic Impurities | - Unreacted starting materials- Reagents (e.g., DDQ, catalysts)- By-products of side reactions- Isomers formed during synthesis | - Other phloroglucinol derivatives (e.g., Uliginosin A, hyperbrasilol B)[6][7]- Flavonoids- Xanthones- Other plant secondary metabolites |
| Potential Inorganic Impurities | - Residual metals from catalysts | - Trace metals from soil and environment |
| Solvent Residues | - Organic solvents used in synthesis and purification (e.g., hexanes, ethyl acetate (B1210297), ethanol)[5] | - Solvents used in extraction and purification (e.g., cyclohexane, n-hexane, dichloromethane, acetonitrile)[2][3] |
| Batch-to-Batch Consistency | Potentially higher due to controlled reaction conditions | May vary depending on plant source, harvest time, and extraction efficiency |
Experimental Protocols
I. Purification of Naturally Sourced Uliginosin B
This protocol is adapted from methodologies described for the isolation of Uliginosin B from Hypericum species.[2][3]
1. Extraction:
- Dried and powdered aerial parts of Hypericum polyanthemum are subjected to extraction with n-hexane or cyclohexane.
- The resulting extract is concentrated under reduced pressure.
2. Chromatographic Purification:
- Column Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by Thin Layer Chromatography (TLC).
- Preparative HPLC: Fractions enriched with Uliginosin B are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
3. Purity Assessment:
- The purity of the isolated Uliginosin B is determined by analytical HPLC-UV and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
II. Synthesis and Purification of Uliginosin B
This protocol is based on a reproducible synthetic route.[4][5]
1. Synthesis:
- The synthesis involves a multi-step process, with a key step being the oxidation of a precursor with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
2. Purification:
- The crude synthetic product is purified by column chromatography on silica gel using a hexane:ethyl acetate solvent system.
- Further purification can be achieved by preparative TLC or preparative HPLC.
3. Purity Assessment:
- The purity of the final synthetic Uliginosin B is confirmed using analytical HPLC-UV, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
III. Analytical Method for Purity Determination by HPLC
The following HPLC method is suitable for the purity assessment of both natural and synthetic Uliginosin B.[3]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 95:5 v/v) containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
-
Quantification: Purity is determined by the area percentage of the Uliginosin B peak relative to the total peak area in the chromatogram.
Mandatory Visualizations
Caption: Experimental workflow for sourcing and purity analysis of Uliginosin B.
Caption: Proposed signaling pathways for Uliginosin B's biological activities.
Discussion of Signaling Pathways
Uliginosin B exhibits its pharmacological effects through a multi-faceted mechanism of action.
Monoamine Reuptake Inhibition: Uliginosin B has been shown to inhibit the synaptosomal uptake of dopamine, serotonin, and norepinephrine.[7] Interestingly, it does not appear to directly bind to the monoamine transporters.[1] It is hypothesized that Uliginosin B's modulation of Na+/K+-ATPase activity alters the sodium gradient that drives these transporters, leading to an indirect inhibition of monoamine reuptake.[8] This increase in synaptic monoamines is believed to be a primary contributor to its antidepressant-like effects.
Modulation of the Adenosinergic System: The antinociceptive effects of Uliginosin B are linked to the adenosinergic system. It has been demonstrated that the activation of adenosine A1 and A2A receptors is necessary for its analgesic properties.[9][10] Uliginosin B appears to modulate the activity of ecto-5'-nucleotidase, an enzyme responsible for the production of adenosine, thereby increasing adenosinergic signaling.[9]
Na+/K+-ATPase Activity: Uliginosin B has been shown to increase the activity of Na+/K+-ATPase in the cerebral cortex.[8] This action is significant as the sodium gradient maintained by this pump is crucial for numerous neuronal processes, including the transport of neurotransmitters. By influencing this fundamental pump, Uliginosin B can have widespread effects on neuronal excitability and signaling.
References
- 1. scielo.br [scielo.br]
- 2. Uliginosin B, a natural phloroglucinol derivative, presents a multimediated antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of uliginosins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Uliginosin B, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uliginosin B, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of Uliginosin B: A Comparative Guide to Minimum Inhibitory Concentration Against Reference Fungal Strains
For Immediate Release
This guide provides a comparative analysis of the in vitro antifungal activity of Uliginosin B against key reference fungal strains. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal agents. This document summarizes the available Minimum Inhibitory Concentration (MIC) data for Uliginosin B and compares it with standard antifungal drugs, providing a baseline for its potential efficacy. Detailed experimental protocols for MIC determination are also provided to ensure reproducibility and facilitate further inter-laboratory studies.
Executive Summary
Uliginosin B, a natural compound, has demonstrated promising antifungal activity. This guide consolidates the available MIC data for Uliginosin B against pathogenic Candida species and provides a comparative framework against established antifungal agents like Fluconazole (B54011) and Amphotericin B. While a formal, multi-center inter-laboratory study on Uliginosin B is yet to be conducted, this compilation of existing data offers a valuable preliminary assessment of its antifungal spectrum and potency.
Comparative Analysis of Minimum Inhibitory Concentration (MIC)
The following tables summarize the MIC values of Uliginosin B and standard antifungal agents against selected reference fungal strains. It is important to note that the data for Uliginosin B is based on initial studies, and further comprehensive testing is warranted.
Table 1: MIC of Uliginosin B and Standard Antifungals against Candida albicans
| Antifungal Agent | Candida albicans Strain(s) | MIC Range (µg/mL) | MIC Range (µM) |
| Uliginosin B | Clinical Isolates | - | 3 - >32[1] |
| Fluconazole | ATCC 90028 | 0.25 - 1.0[2] | 0.81 - 3.26 |
| Amphotericin B | Clinical Isolates | 0.06 - 1.0[3] | 0.07 - 1.08 |
Table 2: MIC of Standard Antifungals against Aspergillus Species
| Antifungal Agent | Fungal Strain | MIC Range (µg/mL) |
| Amphotericin B | Aspergillus fumigatus ATCC 204305 | 1 - 2[4] |
| Amphotericin B | Aspergillus niger Clinical Isolates | 1 - 2[5] |
| Fluconazole | Aspergillus fumigatus | >256[5] |
| Fluconazole | Aspergillus niger | 256 - >256[5] |
Note: Conversion of Uliginosin B MIC from µM to µg/mL requires its molecular weight. Fluconazole MW = 306.27 g/mol ; Amphotericin B MW = 924.09 g/mol .
Experimental Protocols for MIC Determination
The following are standardized protocols for determining the Minimum Inhibitory Concentration of antifungal agents, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27-A3 Broth Microdilution Method for Yeasts[6][7][8]
This method is a reference standard for determining the MIC of antifungal agents against yeasts.
-
Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Preparation of Microdilution Plates: Serial two-fold dilutions of the antifungal agent are prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS.
-
Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud Dextrose Agar are suspended in sterile saline. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation and Incubation: Each well of the microdilution plate is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well. For azoles, this is often a prominent reduction in turbidity, while for Amphotericin B, it is typically the lowest concentration with no visible growth.
EUCAST Broth Microdilution Method for Molds[5][9]
This method is a standardized procedure for testing the susceptibility of molds to antifungal agents.
-
Medium: RPMI 1640 medium supplemented with 2% glucose is recommended.
-
Inoculum Preparation: Conidia from a mature mold culture are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is counted using a hemocytometer and adjusted to a final concentration of 2 x 10⁵ to 5 x 10⁵ CFU/mL.
-
Test Procedure: The test is performed in 96-well microtiter plates with serial dilutions of the antifungal agent.
-
Incubation: Plates are incubated at 35°C for 48 hours.
-
Reading of Results: The MIC endpoint is read visually as the lowest concentration that shows complete inhibition of growth. For some drugs like echinocandins, a Minimum Effective Concentration (MEC) is determined, which is the lowest concentration that leads to the growth of small, rounded, compact hyphal forms.
Visualizing the Experimental Workflow and Proposed Mechanism of Action
To further clarify the experimental process and the potential biological impact of Uliginosin B, the following diagrams are provided.
Figure 1. Experimental workflow for MIC determination.
References
- 1. A New Aspergillus fumigatus Resistance Mechanism Conferring In Vitro Cross-Resistance to Azole Antifungals Involves a Combination of cyp51A Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjpath.org.my [mjpath.org.my]
A Systematic Review of the Pharmacological Activities of Uliginosin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uliginosin B, a naturally occurring acylphloroglucinol derivative primarily isolated from plants of the Hypericum genus, has garnered significant scientific interest for its diverse pharmacological activities. This systematic review provides a comprehensive comparison of the pharmacological properties of Uliginosin B, supported by experimental data. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development, offering insights into its therapeutic potential and mechanisms of action.
Antidepressant-like Activity
Uliginosin B has demonstrated notable antidepressant-like effects in preclinical studies. Its primary mechanism of action is the inhibition of monoamine reuptake, a key target for many clinically used antidepressant medications.
Comparative Efficacy of Monoamine Reuptake Inhibition
Uliginosin B inhibits the synaptosomal uptake of dopamine (B1211576), serotonin (B10506), and noradrenaline with varying potencies. The table below summarizes the half-maximal inhibitory concentrations (IC50) for these activities, providing a direct comparison of its efficacy.
| Monoamine Neurotransmitter | Uliginosin B IC50 (nM)[1] | Imipramine (Comparator) | Bupropion (Comparator) | Fluoxetine (Comparator) |
| Dopamine (DA) | 90 ± 38 | Primarily targets serotonin and norepinephrine | Primarily targets dopamine and norepinephrine | Primarily targets serotonin |
| Serotonin (5-HT) | 252 ± 13 | High affinity | Low affinity | High affinity |
| Noradrenaline (NA) | 280 ± 48 | High affinity | Moderate affinity | Low affinity |
Experimental Protocol: Forced Swimming Test (FST) in Mice
The antidepressant-like activity of Uliginosin B has been evaluated using the forced swimming test (FST), a standard behavioral model for assessing antidepressant efficacy.
-
Objective: To assess the effect of Uliginosin B on the duration of immobility in mice forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Animals: Male CF1 mice are typically used.
-
Procedure:
-
Mice are individually placed in a transparent Plexiglas cylinder (20 cm diameter x 40 cm high) filled with water (25°C) to a depth of 13 cm.
-
The duration of immobility (time spent floating without active movements, other than those necessary to keep the head above water) is recorded during the last 4 minutes of a 6-minute test session.
-
Uliginosin B (e.g., 10 mg/kg) or a vehicle is administered orally (p.o.) at a specified time before the test.[2][3]
-
-
Data Analysis: The immobility time of the Uliginosin B-treated group is compared to that of the vehicle-treated control group. Statistical significance is determined using appropriate tests, such as a one-way ANOVA followed by a post-hoc test.[3]
Signaling Pathway: Proposed Mechanism of Antidepressant Action
Uliginosin B's antidepressant effect is linked to its ability to increase Na+,K+-ATPase activity in the cerebral cortex.[2][3] This leads to an alteration of the Na+ gradient across neuronal membranes, which in turn inhibits the reuptake of monoamines without directly binding to their transporters.[2]
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Phloroglucinol induces apoptosis through the regulation of insulin-like growth factor 1 receptor signaling pathways in human colon cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Uliginosin B: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Uliginosin B must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for Uliginosin B, it must be treated as a hazardous chemical waste. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address this challenge directly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to don appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of Uliginosin B should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Uliginosin B Disposal Data
Due to the lack of specific quantitative data for Uliginosin B disposal, the following table summarizes general hazardous waste guidelines applicable to this compound. Laboratory personnel should treat all chemical waste, including Uliginosin B, as hazardous unless confirmed otherwise by an institution's Environmental Health and Safety (EHS) department.[1]
| Parameter | Guideline | Source |
| Waste Classification | Treat as hazardous chemical waste. | General Laboratory Guidelines[1][2] |
| Sewer Disposal | Prohibited.[1][3] | Vanderbilt University, CWU |
| Evaporation Disposal | Prohibited.[1] | Vanderbilt University |
| Container Type | Chemically compatible, leak-proof, with a secure cap. Plastic is often preferred.[4][5][6] | CWU, UPenn, OSHA |
| Container Filling | Do not fill beyond the neck; leave at least one-inch of headspace.[4] | Central Washington University |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][4][5] | CWU, UPenn |
| Maximum Accumulation (General) | 55 gallons of hazardous waste.[3][5] | UPenn |
| Maximum Accumulation (Acutely Toxic) | 1 quart of liquid or 1 kilogram of solid (if classified as P-list waste).[3][5] | UPenn |
| Storage Duration | Up to 12 months in a sealed, partially filled container within the SAA, unless accumulation limits are reached.[5] | University of Pennsylvania |
Experimental Protocol: General Disposal of Uliginosin B Waste
The following step-by-step methodology outlines the proper disposal of Uliginosin B and materials contaminated with it.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[6]
-
Solid Waste: Collect all solid materials contaminated with Uliginosin B, such as unused powder, gloves, absorbent pads, and vials, in a designated, leak-proof solid hazardous waste container.[2]
-
Liquid Waste: Collect all liquid waste containing Uliginosin B in a dedicated, leak-proof, and chemically compatible liquid hazardous waste container. Do not mix with other incompatible solvent wastes.[2]
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with Uliginosin B must be placed in a designated, puncture-resistant sharps container.[2]
Step 2: Container Management
All waste containers must be managed to ensure safety and regulatory compliance.
-
Labeling: Clearly label each waste container with "Hazardous Waste" and the full chemical name, "Uliginosin B." If it is a solution, indicate the major components and their approximate percentages.[2][3]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[1][4][5] This is a critical safety measure to prevent spills and the release of vapors.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA.[4][5]
-
The SAA must be at or near the point of waste generation.[5]
-
The area should be inspected weekly for any signs of container leakage.[4]
-
Do not exceed the maximum accumulation limits for hazardous waste.[3][5]
Step 4: Arranging for Disposal
Hazardous chemical waste must be collected and disposed of by a certified hazardous waste management company or your institution's Environmental Health and Safety (EHS) department.[2]
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory bodies.[2]
Uliginosin B Disposal Workflow
References
Personal protective equipment for handling Uliginosin B
Disclaimer: This document provides essential safety and logistical information for handling Uliginosin B. As a compound with limited publicly available toxicity data, a highly cautious approach is mandatory. The following procedures are based on established best practices for handling chemicals of unknown toxicity and should be implemented in conjunction with a thorough site-specific risk assessment.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for Uliginosin B, a comprehensive PPE strategy is crucial to minimize potential exposure. The required PPE varies based on the laboratory activity being performed.
| Activity | Required PPE | Rationale |
| Handling Solid Compound (e.g., weighing, transferring) | • Full-face respirator with P100 (or N100) particulate filters• Nitrile gloves (double-gloving recommended)• Chemical-resistant lab coat or coveralls• Safety goggles or a full-face shield• Closed-toe shoes | To prevent inhalation of fine particles and avoid skin and eye contact. |
| Preparing Solutions (e.g., dissolving, diluting) | • Full-face respirator with combination organic vapor and P100 cartridges• Nitrile gloves (double-gloving recommended)• Chemical-resistant lab coat or coveralls• Safety goggles or a full-face shield• Chemical-resistant apron | To protect against inhalation of vapors and splashes of the solvent and compound.[1] |
| Conducting Reactions and Experimental Procedures | • Fume hood (mandatory)• Nitrile gloves• Chemical-resistant lab coat• Safety glasses | To contain any potential fumes or aerosols and protect from splashes. |
| Waste Disposal | • Nitrile gloves• Chemical-resistant lab coat• Safety glasses | To prevent contact with contaminated waste materials. |
Note: Always inspect gloves for any signs of degradation or perforation before use.[2] It is critical to change gloves frequently, especially if they become contaminated.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Uliginosin B is essential for maintaining a safe laboratory environment.
2.1. Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Plan: Ensure an emergency plan is in place for spills, exposure, or other accidents.
-
Labeling: Clearly label all containers with the compound's name and any known hazards before starting.
-
Ventilation: All handling of Uliginosin B should be performed in a certified chemical fume hood.[3][4]
2.2. Donning PPE A meticulous donning procedure prevents contamination of the inner layers of protection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
